molecular formula C6H13NOS B015320 S-Methyl N,N-Diethylthiocarbamate CAS No. 37174-63-3

S-Methyl N,N-Diethylthiocarbamate

Cat. No.: B015320
CAS No.: 37174-63-3
M. Wt: 147.24 g/mol
InChI Key: AQTFQQHFHGBCPG-UHFFFAOYSA-N
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Description

S-Methyl N,N-Diethylthiocarbamate, also known as this compound, is a useful research compound. Its molecular formula is C6H13NOS and its molecular weight is 147.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-methyl N,N-diethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTFQQHFHGBCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190657
Record name S-Methyl diethylthiocarbamate
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Molecular Weight

147.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-63-3
Record name S-Methyl N,N-diethylthiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37174-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Methyl diethylthiocarbamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Methyl diethylthiocarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-METHYL N,N-DIETHYLTHIOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMM80HR26F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-Methyl N,N-diethylthiocarbamate (DETC-Me) is a pivotal metabolite of the alcohol-aversion drug disulfiram. While DETC-Me itself displays limited biological activity, its bioactivation to S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) unveils a potent molecule with a dual mechanism of action, making it a subject of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the molecular mechanisms of DETC-Me and its active metabolite, DETC-MeSO. We will delve into its well-established role as an irreversible inhibitor of aldehyde dehydrogenase 2 (ALDH2) and explore its neuroprotective effects mediated through the antagonism of N-methyl-D-aspartate (NMDA) receptors and the attenuation of endoplasmic reticulum (ER) stress. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and detailed experimental protocols to investigate these mechanisms.

Introduction: From Disulfiram to a Multifaceted Effector Molecule

The journey of this compound begins with its parent compound, disulfiram, a long-standing therapeutic for alcohol use disorder. The clinical efficacy of disulfiram hinges on its ability to induce an unpleasant physiological reaction to alcohol consumption, a phenomenon directly linked to the accumulation of acetaldehyde. This is achieved through the inhibition of aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying acetaldehyde. It is now understood that disulfiram is a prodrug, and its therapeutic effects are mediated by a cascade of metabolites, with S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) emerging as a key player.[1]

Beyond its classical role in alcohol metabolism, recent research has illuminated a novel and compelling facet of DETC-MeSO's activity: neuroprotection. In preclinical models of stroke, DETC-MeSO has demonstrated a remarkable ability to shield neurons from ischemic damage. This neuroprotective capacity is attributed to a distinct mechanism involving the modulation of glutamatergic neurotransmission and the mitigation of cellular stress responses. This guide will dissect both of these fundamental mechanisms of action, providing the scientific rationale and experimental frameworks to explore them.

Metabolic Activation: The Genesis of a Potent Inhibitor

This compound is not the ultimate effector molecule. Its potent biological activities are unlocked through a critical bioactivation step, primarily occurring in the liver. This metabolic transformation is a prerequisite for the inhibition of ALDH2 and the manifestation of its neuroprotective effects.

The metabolic journey from disulfiram to DETC-MeSO is a multi-step process. Disulfiram is rapidly reduced to diethyldithiocarbamate (DDC), which then undergoes S-methylation to form this compound (DETC-Me). The crucial final step is the oxidation of DETC-Me to the active sulfoxide metabolite, DETC-MeSO. This oxidation is predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes.[2] Inhibition of CYP450 has been shown to block the in vivo inhibition of ALDH by DETC-Me, underscoring the necessity of this metabolic activation.[2]

Caption: Metabolic activation pathway of Disulfiram to DETC-MeSO.

Mechanism 1: Irreversible Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

The most well-characterized mechanism of action of DETC-MeSO is the potent and irreversible inhibition of aldehyde dehydrogenase 2 (ALDH2), a mitochondrial enzyme crucial for acetaldehyde metabolism.

The Molecular Target: ALDH2

ALDH2 is a key enzyme in the detoxification of both endogenous and exogenous aldehydes. In the context of alcohol metabolism, it catalyzes the oxidation of acetaldehyde, a toxic byproduct of ethanol oxidation, to non-toxic acetate. Genetic polymorphisms in the ALDH2 gene that result in a less active or inactive enzyme are common in East Asian populations and are associated with a flushing reaction and increased risk of esophageal cancer upon alcohol consumption.

The Inhibitory Action of DETC-MeSO

DETC-MeSO acts as a suicide inhibitor of ALDH2. The inhibition is time-dependent and irreversible, meaning that the enzyme's activity is not restored upon removal of the inhibitor.[1] The sulfoxide metabolite is significantly more potent than disulfiram itself, with IC50 values in the micromolar range.[1] The irreversible nature of the inhibition suggests a covalent modification of the enzyme's active site.

Experimental Protocols for Investigating ALDH2 Inhibition

This protocol provides a method for measuring NAD-dependent ALDH2 activity in various samples.

Materials:

  • ALDH Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

  • Acetaldehyde solution (e.g., 4 mM)

  • ALDH Substrate Mix (containing a probe that reacts with NADH to produce a colorimetric product)

  • Recombinant human ALDH2 enzyme or sample lysate

  • NADH Standard (for standard curve)

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

Procedure:

  • Sample Preparation: Homogenize tissues or cells in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material.

  • Standard Curve: Prepare a series of NADH standards in ALDH Assay Buffer in the 96-well plate.

  • Sample and Control Wells: Add your sample (e.g., tissue lysate) or recombinant ALDH2 (positive control) to the wells. Include a sample blank for each sample without the addition of acetaldehyde to account for background NADH.

  • Reaction Mix: Prepare a reaction mix containing ALDH Assay Buffer and the ALDH Substrate Mix. For the experimental wells, also add the acetaldehyde solution.

  • Initiate Reaction: Add the appropriate reaction mix to each well.

  • Incubation and Measurement: Incubate the plate at room temperature and measure the absorbance at 450 nm at multiple time points.

  • Data Analysis: Calculate the rate of NADH production from the standard curve. ALDH activity is expressed as the amount of NADH generated per minute per milligram of protein.

Data Presentation:

CompoundIC50 (µM) for ALDH2 Inhibition
Disulfiram7.4 ± 1.0[1]
DETC-MeSO0.93 ± 0.04[1]
S-methyl-N,N-diethylthiocarbamate sulfone0.53 ± 0.11[1]

Mechanism 2: Neuroprotection via NMDA Receptor Antagonism and ER Stress Attenuation

A more recently discovered and equally significant mechanism of action for DETC-MeSO is its neuroprotective effect, particularly relevant in the context of ischemic stroke. This protection is multifaceted, involving both the modulation of excitatory neurotransmission and the suppression of cellular stress pathways.

Partial Antagonism of NMDA-Type Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) subtype, play a critical role in synaptic plasticity and learning. However, overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This is a key contributor to neuronal damage in stroke and other neurological disorders.

DETC-MeSO has been shown to act as a partial antagonist of NMDA receptors. This means that it binds to the receptor but elicits a response that is weaker than that of the endogenous agonist, glutamate. By partially blocking the receptor, DETC-MeSO can reduce the excessive calcium influx associated with excitotoxicity while potentially preserving some level of physiological receptor function.

Attenuation of Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. Ischemic conditions can disrupt these functions, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. This activates a signaling network called the Unfolded Protein Response (UPR), which initially aims to restore ER homeostasis but can trigger apoptosis (programmed cell death) if the stress is prolonged or severe.

DETC-MeSO has been demonstrated to significantly reduce the levels of key ER stress protein markers, indicating an attenuation of the UPR. This includes the downregulation of:

  • p-PERK (phosphorylated PERK)

  • p-eIF2α (phosphorylated eukaryotic initiation factor 2 alpha)

  • ATF4 (Activating Transcription Factor 4)

  • CHOP (C/EBP homologous protein)

By mitigating ER stress, DETC-MeSO helps to prevent the activation of apoptotic pathways and promote neuronal survival.

Sources

The Emergence of a Key Disulfiram Metabolite: A Technical Guide to S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, history, and scientific significance of S-Methyl N,N-Diethylthiocarbamate. It is intended for researchers, scientists, and drug development professionals, providing a comprehensive understanding of this pivotal molecule in the context of alcohol aversion therapy and beyond. This guide moves beyond a simple chronological account to explain the scientific reasoning behind its discovery and the evolution of its understanding.

Foreword: From Rubber Vulcanization to a Pivotal Metabolite

The story of this compound is intrinsically linked to the history of Disulfiram (tetraethylthiuram disulfide). First synthesized in 1881, Disulfiram's journey into the pharmaceutical realm was serendipitous.[1][2] Initially used in the rubber industry, its potent effects on individuals who consumed alcohol were accidentally discovered in the 1930s and 1940s among rubber factory workers.[1][3] This observation led to the development of Disulfiram as the first FDA-approved drug for alcohol dependence in 1951.[2][3] However, the precise mechanism of its action remained a subject of intense investigation for decades. It was understood that Disulfiram itself was not the primary active agent but rather a prodrug that required metabolic activation. This quest to identify the active metabolite(s) is where the story of this compound begins.

The Unraveling of a Metabolic Pathway: The Discovery of this compound

Early research in the mid-20th century established that Disulfiram inhibits the enzyme aldehyde dehydrogenase (ALDH), leading to the accumulation of acetaldehyde after alcohol consumption, which in turn causes the unpleasant physiological effects associated with the drug.[1][4] However, Disulfiram has a short in vivo half-life, suggesting that its sustained therapeutic effect was due to one or more of its metabolites.[5][6]

The journey to identifying these metabolites was a process of meticulous biochemical investigation. It was established that Disulfiram is rapidly reduced to diethyldithiocarbamate (DDC). Subsequent research focused on the downstream metabolic fate of DDC. The identification of this compound (also referred to as DETC-Me or Me-DTC in literature) emerged from these studies as a crucial intermediate.[2][7][8] A 1990 study was pivotal in proposing S-methyl-N,N-diethylthiolcarbamate as a metabolite of disulfiram and a more potent in vivo inhibitor of low Km aldehyde dehydrogenase than disulfiram itself.[7][9]

This discovery shifted the focus of research towards understanding the role of this methylated metabolite and its subsequent biotransformation. It became clear that this compound was not the final active molecule but a critical precursor to even more potent inhibitors.

Chemical Synthesis and Properties

The synthesis of this compound is crucial for its study and for the development of analytical standards. A common laboratory synthesis involves the reaction of diethylcarbamoyl chloride with sodium thiomethoxide.[2]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from diethylcarbamoyl chloride and sodium thiomethoxide.

Materials:

  • Diethylcarbamoyl chloride

  • Sodium thiomethoxide solution (e.g., 21 wt% in water)

  • Tetrahydrofuran (THF)

  • Tetrahexylammonium chloride (phase-transfer catalyst)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

  • Heating mantle and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add a solution of diethylcarbamoyl chloride in THF.

  • To this solution, add an aqueous solution of sodium methane thiolate.

  • Add a catalytic amount of tetrahexylammonium chloride to the biphasic mixture.

  • Stir the mixture vigorously and heat to reflux under a nitrogen atmosphere. Use a bleach trap to capture any excess sulfide gases.

  • Maintain reflux for approximately 3 hours.

  • After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic phases and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude oil can be further purified by silica gel chromatography.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is critical to prevent the oxidation of the thiolate reactant and other sensitive species.

  • Phase-Transfer Catalyst: Tetrahexylammonium chloride is employed to facilitate the reaction between the water-soluble sodium thiomethoxide and the organic-soluble diethylcarbamoyl chloride by transferring the thiomethoxide anion into the organic phase.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring the completion of the synthesis in a reasonable timeframe.

  • Aqueous Workup: The extraction and washing steps are essential for removing unreacted starting materials, the phase-transfer catalyst, and other water-soluble byproducts.

  • Drying Agent: Anhydrous sodium sulfate is used to remove residual water from the organic phase before solvent evaporation, preventing potential hydrolysis of the product.

Physicochemical Properties
PropertyValueSource
IUPAC Name S-methyl N,N-diethylcarbamothioate[1]
Molecular Formula C₆H₁₃NOS[1]
Molecular Weight 147.24 g/mol [1]
CAS Number 37174-63-3[1]

The Mechanism of Action: A Cascade of Bioactivation

The significance of this compound lies in its role as an intermediate in the bioactivation pathway of Disulfiram. While it is a more potent inhibitor of ALDH than its parent compound, its primary importance is as a precursor to even more active metabolites.[4][7]

Research has shown that this compound undergoes further oxidation to form S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and subsequently S-methyl-N,N-diethylthiocarbamate sulfone.[5][6][10] These oxidized metabolites are potent, irreversible inhibitors of ALDH.[5][6] The sulfoxide metabolite, in particular, is considered a key candidate for the ultimate active metabolite of disulfiram.[5]

The bioactivation of this compound to its sulfoxide is mediated by cytochrome P450 enzymes.[4][11][12] This enzymatic oxidation is a critical step in the generation of the highly reactive species that ultimately inhibits ALDH.

Disulfiram_Metabolism Disulfiram Disulfiram DDC Diethyldithiocarbamate (DDC) Disulfiram->DDC Reduction DETC_Me This compound (DETC-Me) DDC->DETC_Me Methylation DETC_MeSO This compound Sulfoxide (DETC-MeSO) DETC_Me->DETC_MeSO CYP450 Oxidation ALDH_inhibition ALDH Inhibition DETC_MeSO->ALDH_inhibition Irreversible Inhibition

Caption: Metabolic activation of Disulfiram to its active metabolites.

Broader Implications and Future Directions

While the primary focus of research on this compound has been its role in alcohol aversion therapy, its biological activity and that of its downstream metabolites suggest potential for other therapeutic applications. For instance, its sulfoxide metabolite has been investigated for its neuroprotective properties.[13] The intricate metabolic pathway and the potent enzymatic inhibition demonstrated by this family of compounds highlight the importance of understanding drug metabolism in designing effective therapeutics.

Conclusion

The discovery of this compound was not a singular event but rather a key milestone in the decades-long endeavor to understand the mechanism of action of Disulfiram. Its identification as a crucial metabolic intermediate that is further bioactivated to highly potent ALDH inhibitors provided a more complete picture of how this important drug exerts its therapeutic effect. The ongoing research into this molecule and its derivatives continues to offer valuable insights into enzyme inhibition and drug metabolism, with potential implications for the development of new therapeutic agents.

References

  • Hart, B. W., & Faiman, M. D. (1992). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 16(5), 978-981. [Link]

  • Wikipedia. (n.d.). Disulfiram. [Link]

  • Lipsky, J. J., & Shen, M. L. (1995). This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. Biochemical Pharmacology, 49(5), 693-700. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

  • Hart, B. W., & Faiman, M. D. (1990). S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol, 7(2), 165-169. [Link]

  • Chiacchio, U., Corsaro, A., Iannazzo, D., Piperno, A., Pistara, V., Rescifina, A., ... & Purrello, R. (2018). Disulfiram: Mechanisms, Applications, and Challenges. Molecules, 23(7), 1745. [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 3—Disulfiram. In Incorporating Alcohol Pharmacotherapies Into Medical Practice. [Link]

  • Kim, H. C., Jhoo, W. K., Bing, G., Shin, E. J., Wie, M. B., Kim, W. K., & Ko, K. H. (2003). Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. Journal of Neuroscience Research, 74(4), 627-638. [Link]

  • Petersen, E. N. (1992). The pharmacology and toxicology of disulfiram and its metabolites. Acta Psychiatrica Scandinavica. Supplementum, 369, 7-13. [Link]

  • Mays, D. C., & Lipsky, J. J. (1997). Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. Biochemical Pharmacology, 54(11), 1253-1260. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

  • Hart, B. W., & Faiman, M. D. (1990). S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol, 7(2), 165-169. [Link]

  • Whelpton, R., & Hurst, A. P. (2012). Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

  • Whelpton, R., & Hurst, A. P. (2012). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

  • Petersen, E. N. (1992). The pharmacology and toxicology of disulfiram and its metabolites. Acta Psychiatrica Scandinavica. Supplementum, 369, 7-13. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

  • Petersen, E. N. (1992). The pharmacology and toxicology of disulfiram and its metabolites. Acta Psychiatrica Scandinavica. Supplementum, 369, 7-13. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

  • Whelpton, R., & Hurst, A. P. (2012). Disulfiram metabolite S-methyl-N,N-diethylthiocarbamate quantitation in human plasma with reverse phase ultra performance liquid chromatography and mass spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

  • Whelpton, R., & Hurst, A. P. (2012). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. Journal of Chromatography B, 897, 80-84. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

Sources

An In-Depth Technical Guide to S-Methyl N,N-Diethylthiocarbamate: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of S-Methyl N,N-Diethylthiocarbamate, a compound of significant interest in pharmacology and toxicology. As a key metabolite of the alcohol-aversion drug Disulfiram, its chemical properties and biological interactions are critical for researchers in drug development, enzymology, and metabolic studies. This document delves into its core physicochemical properties, provides a detailed synthetic protocol, explores its chemical reactivity, and elucidates its mechanism of action as a potent enzyme inhibitor.

Section 1: Core Chemical and Physical Properties

This compound, also known by synonyms such as DETC-Me, is an S-alkylated thiocarbamate.[1][2] Unlike its O-thiocarbamate isomers, the sulfur atom is part of a thioester linkage, which significantly influences its chemical reactivity and metabolic fate.[3]

Identifiers

A clear identification of the molecule is fundamental for any scientific investigation. The primary identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name S-methyl N,N-diethylcarbamothioate[1]
CAS Number 37174-63-3[1]
Molecular Formula C₆H₁₃NOS[1]
SMILES CCN(CC)C(=O)SC[1]
InChIKey AQTFQQHFHGBCPG-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical state and core computed properties dictate the compound's handling, storage, and application in experimental settings. It is typically encountered as a light yellow oil.[4][5]

PropertyValueSource
Molecular Weight 147.24 g/mol [1]
Appearance Light yellow oil[4][6]
Topological Polar Surface Area 45.6 Ų[1]
Complexity 91.1[1]
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Temperature -20°C for long-term storage[2]
Spectral Characterization

Structural confirmation is paramount. The following spectral data are characteristic of this compound.

  • ¹H NMR (400 MHz, CDCl₃): A proton NMR spectrum provides unambiguous structural information. The expected signals are δ 3.36 (broad singlet, 4H, for the two N-CH₂ groups), δ 2.30 (singlet, 3H, for the S-CH₃ group), and δ 1.15 (broad singlet, 6H, for the two terminal CH₃ groups).[6] The broadness of the signals for the ethyl groups is due to hindered rotation around the amide C-N bond at room temperature, a common feature in N,N-disubstituted amides and their analogues.[7]

  • Mass Spectrometry (GC-MS): Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[1]

  • Infrared Spectroscopy (IR): IR analysis reveals key functional groups, most notably the strong carbonyl (C=O) stretch of the thioester group.[1]

Section 2: Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The most direct method involves the reaction between a thiolate and a carbamoyl chloride.[4][6]

Synthetic Pathway: Nucleophilic Acyl Substitution

The core of the synthesis is the reaction of N,N-diethylcarbamoyl chloride with a methyl thiolate source, such as sodium thiomethoxide. The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride and displacing the chloride leaving group. The use of a phase-transfer catalyst, such as tetrahexylammonium chloride, is crucial for reactions involving reactants in different phases (e.g., an aqueous thiolate solution and an organic solution of the carbamoyl chloride), as it facilitates the transport of the thiolate nucleophile into the organic phase where the reaction occurs.[4][6]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product NaSMe Sodium Thiomethoxide (Aqueous Solution) Reaction Nucleophilic Substitution (Reflux, 3h) NaSMe->Reaction Et2NCOCl N,N-Diethylcarbamoyl Chloride (in THF) Et2NCOCl->Reaction PTC Tetrahexylammonium Chloride (Phase-Transfer Catalyst) PTC->Reaction Facilitates Reaction Product This compound Reaction->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-diethyl carbamoyl chloride (539 mmol) in tetrahydrofuran (THF, 600 mL).

  • Addition of Reactants: To this solution, add an aqueous solution of sodium methane thiolate (21 wt%, 599 mmol) and tetrahexylammonium chloride (4.7 g, 2 mol%).

  • Reaction Execution: Stir the resulting biphasic mixture vigorously and heat to reflux under a nitrogen atmosphere for 3 hours. It is advisable to use a bleach trap to capture any excess sulfide gases.

  • Workup: After cooling the reaction to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (1 L).

  • Purification: Wash the combined organic phases with brine and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure. Purify the resulting crude oil via silica gel chromatography (eluent: dichloromethane) to yield this compound as a light yellow oil.[6]

Section 3: Chemical Reactivity and Stability

The reactivity of this compound is governed by the thioester linkage and the amide functionality.

  • Hydrolysis: Like many esters, thiocarbamates can undergo hydrolysis. This process is accelerated by acidic conditions and can lead to the decomposition of the molecule into diethylamine, carbonyl sulfide, and methanethiol.[8] This instability is a critical consideration for designing in vitro experiments and formulating solutions.

  • Oxidation: The sulfur atom is susceptible to oxidation. This is the primary route of metabolic activation in biological systems, where cytochrome P450 enzymes convert the thioether to a sulfoxide and subsequently to a sulfone.[9][10] The resulting S-Methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) is a key player in the compound's biological activity.[4][11]

  • Newman-Kwart Rearrangement: While more relevant to O-thiocarbamates, the potential for thermal rearrangement exists in sulfur-containing organic molecules. The Newman-Kwart rearrangement involves the intramolecular migration of the aryl or alkyl group from the oxygen to the sulfur, which is not applicable here but is a key reaction within the broader thiocarbamate class.[3]

Section 4: Biological Context and Mechanism of Action

The primary relevance of this compound in drug development lies in its role as an intermediate metabolite of Disulfiram.

Bioactivation Pathway

Disulfiram itself is believed to be a prodrug that is too unstable in vivo to directly inhibit its target.[9] It undergoes a series of metabolic transformations, leading to the formation of this compound (DETC-Me). This metabolite is then further bioactivated by cytochrome P450-mediated oxidation to this compound sulfoxide (DETC-MeSO), which is considered the ultimate active inhibitor of aldehyde dehydrogenase (ALDH).[9][10]

G Disulfiram Disulfiram (Prodrug) Metabolites Intermediate Metabolites Disulfiram->Metabolites Metabolism DETCMe This compound (DETC-Me) Metabolites->DETCMe DETCMeSO This compound Sulfoxide (DETC-MeSO) (Active Inhibitor) DETCMe->DETCMeSO Cytochrome P450 (Bioactivation) Inhibition Irreversible Inhibition DETCMeSO->Inhibition ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Inhibition

Caption: Bioactivation pathway leading to ALDH inhibition.

Mechanism of ALDH Inhibition

Both DETC-MeSO (the sulfoxide) and its further oxidized product, the sulfone, are potent inhibitors of the low Km mitochondrial ALDH enzyme.[9] They act as irreversible inhibitors, likely by covalently modifying a critical cysteine residue in the enzyme's active site.[4] However, studies have shown that the sulfoxide (DETC-MeSO) is a better candidate for the active metabolite in vivo. While the sulfone is more reactive, it is rapidly neutralized by cellular nucleophiles like glutathione. The sulfoxide is sufficiently stable to diffuse from its site of formation (e.g., the endoplasmic reticulum) to the mitochondria, where it can then inhibit ALDH.[9] This differential stability and reactivity is a textbook example of how pharmacokinetics and chemical properties dictate the ultimate biological effect of a drug metabolite.

Section 5: Safety, Handling, and Storage

As a bioactive chemical, proper handling of this compound is essential.

  • Hazard Identification: According to its Safety Data Sheet (SDS), the compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2A). It may also cause respiratory irritation.[12]

  • Recommended Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]

    • Wash hands thoroughly after handling.[12]

  • Storage and Disposal:

    • Store in a well-ventilated place with the container tightly closed.[12] For long-term stability, storage at -20°C is recommended.[2]

    • Store locked up.[12]

    • Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is more than a simple laboratory chemical; it is a critical piece in the pharmacological puzzle of Disulfiram. Its synthesis is straightforward, but its reactivity and metabolic activation pathway are complex and nuanced. For researchers in drug development, understanding the interplay between its chemical properties—such as its susceptibility to oxidation—and its biological function as a precursor to a potent enzyme inhibitor is paramount. This guide provides the foundational knowledge necessary to handle, synthesize, and study this important molecule effectively and safely.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). S-Methyl N,N-diethylthiolcarbamate sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2018). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). S-Methyl-N,N-diethyldithiocarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]

  • Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Biochemical Pharmacology, 43(1), 165-171.
  • Royal Society of Chemistry. (2018). Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Retrieved from [Link]

  • Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism: Clinical and Experimental Research, 20(4), 795-801.
  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357.
  • Hart, B. W., Yourick, J. J., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical pharmacology, 43(1), 165–171.
  • Poon, R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2154–2157.
  • ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

Sources

An In-depth Technical Guide to S-Methyl N,N-Diethylthiocarbamate: From Synthesis to Biological Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of S-Methyl N,N-Diethylthiocarbamate, a critical metabolite of the aldehyde dehydrogenase inhibitor, Disulfiram. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, synthesis, spectral properties, and its pivotal role as a biological inhibitor. The content herein is structured to provide not just data, but a causal understanding of the methodologies and mechanisms discussed.

Core Molecular Profile

This compound, also known as S-methyl N,N-diethylcarbamothioate, is a small molecule that plays a significant role in the pharmacological action of Disulfiram.[1] Its structure is characterized by a central carbamothioate moiety, with two ethyl groups attached to the nitrogen atom and a methyl group attached to the sulfur atom.

Physicochemical and Structural Properties

A summary of the key computed and experimental properties of this compound is presented below. It is important to note that while extensive computational data is available, experimentally determined physical constants such as melting and boiling points are not widely reported in the literature.

PropertyValueSource
Molecular Formula C₆H₁₃NOS[2][3]
Molecular Weight 147.24 g/mol [3]
IUPAC Name S-methyl N,N-diethylcarbamothioate[3]
CAS Number 37174-63-3[3]
Appearance Light yellow oil[4]
Solubility Soluble in DMSO (100 mg/mL)[5]
Predicted XLogP3 1.4[2]
SMILES CCN(CC)C(=O)SC[2]
InChIKey AQTFQQHFHGBCPG-UHFFFAOYSA-N[2]

Synthesis and Purification

The synthesis of this compound is crucial for its study as a research chemical and for understanding its role as a metabolite. A common and efficient laboratory-scale synthesis involves the reaction of a diethylcarbamoyl halide with a methylthiolate salt.

Rationale for Synthetic Approach

The chosen method is a nucleophilic acyl substitution reaction. Diethylcarbamoyl chloride serves as the electrophilic acylating agent. The highly nucleophilic sulfur of sodium thiomethoxide attacks the electrophilic carbonyl carbon. The use of a phase-transfer catalyst, such as tetrahexylammonium chloride, is critical in this biphasic reaction (aqueous sodium thiomethoxide and an organic solution of the carbamoyl chloride). The catalyst facilitates the transport of the thiomethoxide anion from the aqueous phase to the organic phase, where the reaction occurs, thereby significantly increasing the reaction rate. Tetrahydrofuran (THF) is selected as the organic solvent due to its ability to dissolve the carbamoyl chloride and its relative inertness under the reaction conditions.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis from diethylcarbamoyl chloride and sodium thiomethoxide.[4]

Materials:

  • 21 wt% aqueous sodium thiomethoxide solution

  • N,N-diethylcarbamoyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Tetrahexylammonium chloride

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate, anhydrous

  • Silica gel (for chromatography)

  • Dichloromethane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of N,N-diethylcarbamoyl chloride (68.3 mL, 539 mmol) in THF (600 mL).

  • Addition of Reagents: To this solution, add 200 g of 21 wt% aqueous sodium thiomethoxide solution (599 mmol), followed by tetrahexylammonium chloride (4.7 g, 2 mol%).

  • Reaction Execution: Heat the biphasic mixture to reflux under a nitrogen atmosphere. It is advisable to use a bleach trap to capture any excess sulfide gases. Maintain the reflux for 3 hours with vigorous stirring.

  • Workup and Extraction: After 3 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (1 L).

  • Washing: Wash the organic phase with brine and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure. The resulting crude oil is then purified by column chromatography on silica gel using dichloromethane as the eluent.

  • Product Isolation: The purified fractions are combined and concentrated under reduced pressure to afford this compound as a light yellow oil (yields are typically high, around 97%).[4]

Structural Elucidation: Spectral Analysis

The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear signature of the molecule's structure.

  • δ 3.36 (broad singlet, 4H): This signal corresponds to the four protons of the two methylene groups (-N-CH₂ -CH₃). The broadness of the signal is due to hindered rotation around the amide C-N bond at room temperature, which can make the two ethyl groups (or even the two protons on a single methylene group) chemically non-equivalent.

  • δ 2.30 (singlet, 3H): This sharp singlet is characteristic of the three protons of the S-methyl group (-S-CH₃ ).

  • δ 1.15 (broad singlet, 6H): This signal represents the six protons of the two terminal methyl groups of the ethyl substituents (-N-CH₂-CH₃ ). The broadening is also a consequence of the hindered C-N bond rotation.[4]

  • ~168-170 ppm: Carbonyl carbon (C =O) of the thiocarbamate.

  • ~41-43 ppm: Methylene carbons (-N-CH₂ -CH₃). Two distinct signals may be observed due to hindered rotation.

  • ~12-14 ppm: Terminal methyl carbons of the ethyl groups (-N-CH₂-CH₃ ) and the S-methyl carbon (-S-CH₃ ). These may appear as two or three distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. The following are the expected characteristic absorption bands:

  • 2970-2850 cm⁻¹: Strong C-H stretching vibrations from the methyl and methylene groups of the alkyl chains.

  • 1640-1660 cm⁻¹: A very strong and sharp absorption band corresponding to the C=O (carbonyl) stretching vibration of the thiocarbamate group. This is a key diagnostic peak.

  • 1470-1450 cm⁻¹: C-H bending vibrations (scissoring) of the methylene groups.

  • 1250-1020 cm⁻¹: C-N stretching vibration from the diethylamino group.

  • ~700 cm⁻¹: C-S stretching vibration.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would likely lead to fragmentation patterns characteristic of amides and thioesters.

  • Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen: Loss of an ethyl radical to give a fragment at m/z = 118 [M-29]⁺.

    • Cleavage of the C-S bond: Formation of the diethylcarbamoyl cation [ (CH₃CH₂)₂NCO ]⁺ at m/z = 100.

    • Cleavage of the CO-S bond: Formation of the thiomethyl radical and the diethylcarbamoyl cation, also contributing to the m/z = 100 peak.

    • McLafferty-type rearrangement is not expected as there are no gamma-hydrogens relative to the carbonyl group.

Biological Context and Mechanism of Action

This compound is not typically administered as a drug itself but is a crucial intermediate in the metabolic activation of Disulfiram.

Metabolic Pathway of Disulfiram

Disulfiram undergoes a rapid and complex biotransformation in vivo. The ultimate inhibitory effect on aldehyde dehydrogenase (ALDH) is mediated by its metabolites. The pathway leading to the formation of the active inhibitors is a critical aspect of its pharmacology.[2][5]

Disulfiram Metabolic Pathway Disulfiram Disulfiram Enzyme1 GSH Reductase (in blood) Disulfiram->Enzyme1 DDC Diethyldithiocarbamic Acid (DDC) Enzyme2 Thiopurine Methyltransferase DDC->Enzyme2 MeDDC S-Methyl-N,N-diethyldithiocarbamate (MeDDC) DETCMe S-Methyl-N,N-diethylthiocarbamate (This Guide's Topic) MeDDC->DETCMe Rearrangement/ Metabolism Enzyme3 CYP2E1 / FMO DETCMe->Enzyme3 DETCMeSO DETC-Me Sulfoxide (Active Inhibitor) Enzyme4 CYP2E1 / FMO DETCMeSO->Enzyme4 DETCMeSO2 DETC-Me Sulfone (Active Inhibitor) Enzyme1->DDC Reduction Enzyme2->MeDDC Methylation Enzyme3->DETCMeSO S-Oxidation Enzyme4->DETCMeSO2 S-Oxidation

Caption: Metabolic activation pathway of Disulfiram.

Upon ingestion, Disulfiram is rapidly reduced by glutathione reductase in the blood to two molecules of diethyldithiocarbamic acid (DDC).[2] DDC is then methylated, a reaction catalyzed by thiopurine methyltransferase, to form S-Methyl-N,N-diethyldithiocarbamate.[5] This intermediate is subsequently oxidized by cytochrome P450 enzymes (notably CYP2E1) and flavin-containing monooxygenases (FMO) to its sulfoxide and sulfone derivatives.[6] These oxygenated metabolites, particularly S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO), are potent, irreversible inhibitors of aldehyde dehydrogenase.[7]

Mechanism of Aldehyde Dehydrogenase (ALDH) Inhibition

The therapeutic and aversive effects of Disulfiram stem from the accumulation of acetaldehyde following alcohol consumption. This is a direct result of the inhibition of mitochondrial ALDH, the primary enzyme responsible for acetaldehyde detoxification. The active metabolites of Disulfiram, such as DETC-MeSO, are electrophilic species that covalently modify a critical cysteine residue within the active site of the ALDH enzyme. This modification is effectively irreversible, leading to inactivation of the enzyme.[7] The blockage of this metabolic step causes acetaldehyde levels to rise, leading to the unpleasant symptoms of the Disulfiram-ethanol reaction.

Application in Research: In Vitro ALDH Inhibition Assay

This compound and its metabolites are invaluable tools for studying ALDH function and for screening new potential inhibitors. The following protocol outlines a standard spectrophotometric assay to measure ALDH activity and its inhibition.

Assay Principle

The enzymatic activity of ALDH is monitored by measuring the rate of reduction of the cofactor NAD⁺ to NADH. The production of NADH is directly proportional to the rate of aldehyde oxidation and can be quantified by the increase in absorbance at 340 nm. An inhibitor will decrease the rate of NADH formation.

Workflow for ALDH Inhibition Assay

ALDH Inhibition Assay Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_read 3. Data Acquisition & Analysis Prep_Buffer Prepare Assay Buffer (e.g., 50 mM Na-Pyrophosphate, pH 8.5) Add_Components Add Buffer, ALDH, and NAD+ to wells Prep_Buffer->Add_Components Prep_Enzyme Prepare ALDH Solution (e.g., human recombinant ALDH2) Prep_Enzyme->Add_Components Prep_Cofactor Prepare NAD+ Solution Prep_Cofactor->Add_Components Prep_Substrate Prepare Acetaldehyde Solution Initiate Initiate reaction by adding Acetaldehyde Prep_Substrate->Initiate Prep_Inhibitor Prepare Inhibitor Stock (this compound in DMSO) Add_Inhibitor Add Inhibitor (or DMSO for control) to respective wells Prep_Inhibitor->Add_Inhibitor Add_Components->Add_Inhibitor Preincubate Pre-incubate for 5-15 min at 25°C Add_Inhibitor->Preincubate Preincubate->Initiate Read_Abs Measure Absorbance at 340 nm (Kinetic Read for 5-10 min) Initiate->Read_Abs Calc_Rate Calculate initial reaction rates (V₀) Read_Abs->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Calc_IC50 Determine IC₅₀ value Plot_Data->Calc_IC50

Caption: Step-by-step workflow for an ALDH inhibition assay.

Detailed Experimental Protocol: ALDH Inhibition Assay

This protocol is adapted from standard methodologies for assessing ALDH inhibitors.[8][9]

Materials & Reagents:

  • Purified recombinant human ALDH (e.g., ALDH2)

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.5, containing 0.1 mM EDTA

  • NAD⁺ stock solution (e.g., 50 mM in Assay Buffer)

  • Acetaldehyde stock solution (e.g., 1 M in cold Assay Buffer, prepare fresh)

  • This compound (Inhibitor) stock solution (e.g., 10 mM in DMSO)

  • DMSO (for control wells)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader) capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents. The inhibitor should be serially diluted in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer to bring the final volume to 200 µL.

    • NAD⁺ solution (final concentration of 2.5 mM).

    • ALDH enzyme solution (final concentration determined empirically for linear reaction rate, e.g., 10-50 nM).

    • 2 µL of the inhibitor dilution or DMSO for control (final DMSO concentration should be ≤1%).

  • Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the acetaldehyde solution (final concentration typically near its Kₘ, e.g., 10-100 µM).

  • Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30 seconds for 5 to 10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

As a research chemical, this compound requires careful handling.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. It may also cause respiratory irritation.

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician.

    • Inhalation: Move person to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C is recommended.[5]

References

  • ClinPGx. (n.d.). Disulfiram Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). PharmGKB Summary: Disulfiram Pathway. Pharmacogenetics and genomics, 22(10), 758–761. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119467, this compound. Retrieved from [Link]

  • Morgan, C. A., Parajuli, B., Buchman, C. D., Dria, K., & Hurley, T. D. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Chemico-biological interactions, 234, 10–18. Retrieved from [Link]

  • Hart, B. W., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, clinical and experimental research, 20(3), 595–600. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. Retrieved from [Link]

  • Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical pharmacology, 44(8), 1646–1649. Retrieved from [Link]

Sources

Biological activities of S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of S-Methyl N,N-Diethylthiocarbamate

Introduction: Unmasking the Active Metabolite

This compound (DETC-Me), also known as S-Methyl-N,N-diethylthiolcarbamate, is a pivotal sulfur-containing organic compound primarily recognized as a key metabolite of disulfiram.[1] Disulfiram has long been utilized in the management of chronic alcoholism, inducing acute sensitivity to ethanol.[2] However, the therapeutic and biological effects of disulfiram are not orchestrated by the parent drug itself, which is too short-lived in vivo.[3][4] Instead, a cascade of metabolic transformations gives rise to several active molecules, with DETC-Me and its subsequent oxidized forms emerging as central players in mediating the drug's potent biological activities.[5][6]

This guide provides a comprehensive exploration of the multifaceted biological activities of this compound. We will delve into its primary mechanism of action—the potent inhibition of aldehyde dehydrogenase—and explore its significant neuroprotective effects and its influence on the dopaminergic system. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the therapeutic potential and mechanistic intricacies of this compound.

Core Biological Activity: Potent Inhibition of Aldehyde Dehydrogenase (ALDH)

The most well-documented biological function of DETC-Me is its role in the irreversible inhibition of aldehyde dehydrogenase (ALDH), particularly the mitochondrial low K_m_ isoform (ALDH2).[3][4] This enzyme is critical for the detoxification of acetaldehyde, a toxic intermediate produced during ethanol metabolism.[2] By inhibiting ALDH2, DETC-Me and its metabolites cause acetaldehyde to accumulate in the blood after alcohol consumption, leading to the unpleasant physiological symptoms known as the disulfiram-ethanol reaction (e.g., flushing, nausea, palpitations).[2][4]

The Bioactivation Cascade: From Prodrug to Potent Inhibitors

This compound is not the terminal inhibitor but rather a crucial intermediate in a bioactivation pathway. The parent drug, disulfiram, is rapidly metabolized to diethyldithiocarbamate (DDTC), which is then methylated to form DETC-Me.[5] Subsequent oxidation, mediated by cytochrome P450 (CYP450) enzymes, converts DETC-Me into even more potent inhibitors: S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and S-methyl-N,N-diethylthiocarbamate sulfone (DETC-MeSO2).[3][4][5]

The conversion of DETC-Me to DETC-MeSO is a critical activation step, as DETC-MeSO is a significantly more potent inhibitor of ALDH2 than its precursor.[5][7] Studies have shown that inhibiting CYP450 enzymes blocks the formation of DETC-MeSO from DETC-Me, thereby preventing the inhibition of ALDH.[5] This causality underscores the necessity of metabolic activation for the therapeutic effect of disulfiram. DETC-MeSO is considered a strong candidate for the ultimate active metabolite because it is stable enough to diffuse from its site of formation (e.g., the endoplasmic reticulum) to the mitochondria, where it irreversibly inactivates ALDH2.[3]

Disulfiram_Metabolism_and_ALDH_Inhibition Disulfiram Disulfiram DDTC Diethyldithiocarbamate (DDTC) Disulfiram->DDTC Metabolism DETC_Me This compound (DETC-Me) DDTC->DETC_Me Methylation DETC_MeSO DETC-Me Sulfoxide (DETC-MeSO) DETC_Me->DETC_MeSO CYP450 Oxidation DETC_MeSO2 DETC-Me Sulfone (DETC-MeSO2) DETC_MeSO->DETC_MeSO2 Inhibition Irreversible Inhibition DETC_MeSO->Inhibition DETC_MeSO2->Inhibition ALDH2 Mitochondrial ALDH2 Inhibition->ALDH2

Caption: Metabolic activation pathway of Disulfiram to potent ALDH2 inhibitors.

Comparative Inhibitory Potency

The stepwise oxidation of DETC-Me results in a significant increase in its inhibitory potency against ALDH2. Experimental data clearly demonstrate that the sulfoxide and sulfone metabolites are orders of magnitude more effective than disulfiram itself.

CompoundIC₅₀ (µM) for Rat Liver Mitochondrial ALDH2Reference(s)
Disulfiram7.4 ± 1.0[3]
DETC-Me Sulfoxide (DETC-MeSO)0.93 ± 0.04[3]
DETC-Me Sulfone (DETC-MeSO2)0.53 ± 0.11 (solubilized mitochondria)[3]
DETC-Me Sulfone (DETC-MeSO2)0.42 ± 0.04[4]

Note: IC₅₀ values can vary based on experimental conditions, such as the use of intact vs. solubilized mitochondria.

Experimental Protocol: In Vitro ALDH Inhibition Assay

This protocol provides a framework for assessing the inhibitory potential of DETC-Me and its metabolites on ALDH2 activity. The self-validating nature of this assay relies on the inclusion of positive and negative controls and the measurement of time-dependent inactivation.

  • Preparation of Mitochondria:

    • Isolate mitochondria from fresh rat liver tissue using differential centrifugation in a sucrose buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

    • For some experiments, mitochondria may be solubilized with a detergent (e.g., 1% Triton X-100) to ensure inhibitor access to the enzyme.[3]

  • Inhibitor Incubation:

    • Prepare stock solutions of the test compounds (DETC-Me, DETC-MeSO, DETC-MeSO2) in a suitable solvent (e.g., DMSO).

    • In a reaction tube, pre-incubate the mitochondrial preparation (e.g., 0.1-0.2 mg/mL protein) with various concentrations of the test inhibitor or vehicle control at 37°C for a defined period (e.g., 10 minutes).[3]

    • To test for time-dependency, incubate the enzyme with a fixed concentration of the inhibitor and take aliquots at different time points.[4]

  • ALDH Activity Measurement:

    • Initiate the enzymatic reaction by adding the substrate (acetaldehyde, e.g., 5-10 µM for low K_m_ activity) and the cofactor (NAD⁺, e.g., 1 mM).

    • The total reaction volume should be maintained in a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.8).

    • Monitor the production of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer at 37°C.

  • Data Analysis:

    • Calculate the rate of NADH formation from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • For time-dependent inhibition, plot the natural log of the remaining enzyme activity against time to determine the pseudo-first-order rate constant (k_obs_) and the half-life of inactivation (t₁/₂).[3][4]

Neuroprotective Activities in Ischemic Stroke

Beyond its role in alcohol deterrence, the metabolite DETC-MeSO has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke.[8] This activity stems from a distinct mechanism involving the modulation of glutamate receptors and the mitigation of cellular stress pathways.

Mechanism of Neuroprotection

In a rat model of middle cerebral artery occlusion (stroke), DETC-MeSO administration was shown to reduce brain infarct size, improve neurological scores, and protect neurons from excitotoxic damage.[8] The key mechanisms include:

  • Partial Antagonism of Glutamate Receptors: DETC-MeSO acts as a partial antagonist of glutamate receptors. Over-activation of these receptors (excitotoxicity) is a primary driver of neuronal death following an ischemic event. By attenuating this excessive signaling, DETC-MeSO protects neurons.[8]

  • Preservation of Endoplasmic Reticulum (ER) Function: Ischemia induces significant stress on the ER, leading to the unfolded protein response (UPR) and subsequent apoptosis. DETC-MeSO administration significantly reduces the levels of key ER stress markers such as p-PERK, ATF4, and CHOP.[8]

  • Reduction of Apoptosis: By mitigating ER stress, DETC-MeSO shifts the balance from pro-apoptotic to anti-apoptotic signaling. It leads to a decrease in pro-apoptotic proteins and a marked increase in the expression of anti-apoptotic proteins and the heat shock protein HSP27.[8]

  • Preservation of Neuronal Function: Microdialysis data showed that DETC-MeSO treatment preserved the ability of striatal neurons to release dopamine in response to a high-potassium stimulus, indicating that more neurons survived the ischemic insult.[8]

Neuroprotective_Pathway_of_DETC_MeSO cluster_0 Ischemic Insult Glutamate Excessive Glutamate Release Glut_Receptor Glutamate Receptors Glutamate->Glut_Receptor Activates ER_Stress ER Stress (UPR Activation) Apoptosis Apoptosis ER_Stress->Apoptosis Induces DETC_MeSO DETC-MeSO DETC_MeSO->ER_Stress Reduces DETC_MeSO->Glut_Receptor Partial Antagonism Neuron_Survival Neuronal Survival & Function DETC_MeSO->Neuron_Survival Promotes Glut_Receptor->Apoptosis Leads to

Caption: Neuroprotective mechanisms of DETC-MeSO in ischemic stroke.

Modulation of the Dopaminergic System

Dithiocarbamates, including metabolites of disulfiram, are known to inhibit dopamine β-hydroxylase (DBH).[2][9] DBH is a copper-dependent enzyme responsible for the final step in norepinephrine biosynthesis: the conversion of dopamine to norepinephrine.[10]

By chelating the copper cofactor at the active site of DBH, dithiocarbamates block this conversion.[9][10] This inhibition leads to a decrease in norepinephrine levels while simultaneously causing an increase in the concentration of its precursor, dopamine.[10][11] This pharmacological action has been explored as a potential therapeutic strategy for cocaine dependence. The rationale is that altering the dopamine/norepinephrine balance in the brain may interfere with the reinforcing effects of cocaine.[10]

DBH_Inhibition Dopamine Dopamine DBH Dopamine β-Hydroxylase (DBH) (Copper-dependent) Dopamine->DBH Substrate Norepinephrine Norepinephrine DBH->Norepinephrine Conversion DTC Dithiocarbamate Metabolites (e.g., DDTC) DTC->DBH Inhibits (via Copper Chelation)

Caption: Inhibition of dopamine β-hydroxylase by dithiocarbamate metabolites.

Other Potential Therapeutic Applications

Research into disulfiram and its metabolites, including DETC-Me, has uncovered potential applications beyond alcohol deterrence. These areas are still under investigation but highlight the compound's diverse biological activities.

  • Cancer Research: Disulfiram and its metabolites are being explored for their anti-cancer properties, which are linked to various mechanisms including the induction of oxidative stress, inhibition of the proteasome, and mobilization of copper ions into cancer cells.

  • HIV Latency Reactivation: Recent studies suggest that disulfiram may be able to reactivate latent HIV reservoirs, a critical step in the "shock and kill" strategy for eradicating the virus.[12][13] The measurement of DETC-Me is crucial in these studies to understand the pharmacokinetic interactions with other antiretroviral drugs that also affect CYP450 enzymes.[12]

Analytical Methodologies

Accurate quantification of DETC-Me in biological matrices like human plasma is essential for pharmacokinetic studies and for understanding its role in clinical applications. Modern analytical methods have shifted from older techniques to more sensitive and specific approaches.

Protocol Outline: UPLC-MS/MS Quantification of DETC-Me in Plasma

This protocol is based on the validated method for measuring DETC-Me to support clinical trials, such as those investigating disulfiram's role in HIV treatment.[12]

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Thaw human plasma samples containing DETC-Me.

    • Condition an SPE cartridge (e.g., Waters Oasis HLB) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic-content solvent to remove interfering substances.

    • Elute DETC-Me from the cartridge using an appropriate organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

  • Chromatographic Separation (UPLC):

    • Perform separation on a reverse-phase UPLC column (e.g., Waters HSS T3, 2.1 × 100mm, 1.8 µm).[12]

    • Use an isocratic mobile phase, for example, a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (e.g., 22:78 v/v).[12]

    • Maintain a constant flow rate (e.g., 0.200 mL/min) with a small injection volume (e.g., 10 µL).[12]

  • Detection and Quantification (Mass Spectrometry):

    • Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transition for DETC-Me using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Quantify the concentration of DETC-Me in the samples by comparing the peak area response to a standard curve prepared with known concentrations of the analyte in a blank matrix.

Conclusion

This compound is far more than a simple metabolic byproduct; it is a critical effector molecule that unlocks the biological activities of its parent compound, disulfiram. Its primary role as a precursor to the potent, irreversible inhibitors of aldehyde dehydrogenase forms the bedrock of its use in addiction medicine. Furthermore, the discovery of its sulfoxide metabolite's significant neuroprotective capabilities in ischemic injury models opens new avenues for therapeutic development in neurology. Its modulation of the dopaminergic system further expands its potential relevance to other CNS disorders, including cocaine dependence. A thorough understanding of its bioactivation, mechanisms of action, and pharmacology, supported by robust analytical methods, is essential for harnessing the full therapeutic potential of this versatile molecule. Future research should continue to explore these diverse biological activities to develop novel treatments for a range of challenging diseases.

References

  • Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO)
  • S-Methyl-N,N-diethylthiolcarbamate (DETC-Me) | Aldehyde Dehydrogenase (ALDH) Inhibitor. MedChemExpress.
  • S-METHYL-N,N-DIETHYLTHIOCARBAM
  • Pharmacological effects of diethylthiocarbamic acid methyl ester, the active metabolite of disulfiram? PubMed.
  • S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. PubMed.
  • This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. PubMed.
  • Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chrom
  • In Vitro Effect of Dithiocarbamate Pesticides and of CaNa2EDTA on Human Serum Dopamine-Beta-Hydroxylase. PubMed.
  • Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and put
  • Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. PubMed.
  • The Inhibitory Effect of Serum From Diethyldithiocarbamate Treated Rats on Bovine Adrenal Dopamine-Beta-Hydroxylase Activity. PubMed.
  • Disulfiram. Wikipedia.
  • S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. PubMed.
  • S-Methyl-N,N-diethylthiocarbam
  • Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. PubMed.
  • Metam Sodium (Sodium N-Methyldithiocarbamate) Risk Characterization Document.
  • Bioactivation of S-methyl N,N-Diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbam
  • In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase.
  • Dopamine- -hydroxylase inhibition by dimethyldithiocarbamate and rel
  • S-METHYL-N,N-DIETHYLTHIOCARBAM
  • Dopamine beta-hydroxylase inhibitors. The preparation and the dopamine beta-hydroxylase inhibitory activity of some compounds related to dithiocarbamic acid and thiuramdisulfide. PubMed.
  • An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Organic Chemistry Portal.
  • Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in R
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
  • Novel Therapeutic Strategies for Alcohol and Drug Addiction: Focus on GABA, Ion Channels and Transcranial Magnetic Stimul
  • The Effect of Some Dithiocarbamic Acids on Dopamine-Beta-Hydroxylase and Catecholamines Level in R
  • Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents. Canadian Science Publishing.
  • analytical methods.

Sources

A Technical Guide to the Pharmacokinetics of S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: S-Methyl N,N-Diethylthiocarbamate (alternatively named DETC-Me or Me-DTC) is a critical metabolite in the complex pharmacokinetic pathway of Disulfiram, a medication used for alcohol dependence. This guide provides an in-depth analysis of its formation, distribution, subsequent metabolism, and elimination. Understanding the pharmacokinetics of this specific metabolite is paramount for evaluating the efficacy and safety of Disulfiram, particularly when considering drug-drug interactions with cytochrome P450 (CYP450) modulating agents. This document details the metabolic cascade from Disulfiram to DETC-Me, explores its role as both a metabolite and a precursor to other active molecules, presents validated analytical methodologies for its quantification, and discusses factors influencing its pharmacokinetic profile.

Introduction: The Significance of a Metabolite

This compound (DETC-Me) is not a xenobiotic administered directly but is an endogenously formed metabolite following the administration of Disulfiram. Disulfiram is rapidly metabolized to diethyldithiocarbamate (DDTC), which is the primary precursor for a cascade of further biotransformations. The S-methylation of the DDTC thiol group represents a key step in this pathway, catalyzed by methyltransferase enzymes.

The relevance of DETC-Me lies in its position within this metabolic chain. It is a product of Phase II metabolism of DDTC and a substrate for Phase I metabolism, primarily by cytochrome P450 enzymes, leading to the formation of other active metabolites like S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO). This sulfoxide is considered a potent inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for the therapeutic effect of Disulfiram. Therefore, the formation and clearance of DETC-Me are pivotal determinants of the pharmacodynamic action and potential toxicity of Disulfiram. Recent research has also explored Disulfiram's potential role in treating cocaine addiction and reactivating latent HIV, making the quantification of its CYP450-derived metabolites like DETC-Me crucial for understanding its effects in populations on complex drug regimens, such as those including CYP450 inducers or inhibitors.

Metabolic Pathway and Pharmacokinetic Profile

The journey from Disulfiram ingestion to the formation and elimination of DETC-Me is a multi-step process involving several enzymatic systems.

Absorption and Formation of the Precursor Diethyldithiocarbamate (DDTC)

Following oral administration, Disulfiram is rapidly and extensively metabolized. A significant portion is converted to DDTC. This conversion can occur non-enzymatically in the acidic environment of the stomach or be facilitated by endogenous thiols and reductases in the blood. DDTC is the direct precursor to DETC-Me.

Distribution

Being a downstream metabolite, the distribution of DETC-Me is intrinsically linked to that of its precursors. The lipophilic nature of DDTC and its methylated metabolites facilitates distribution into various tissues, including crossing the blood-brain barrier.

Metabolism: The Central Role of S-Methylation and Subsequent Oxidation

The biotransformation of DDTC to DETC-Me is a Phase II conjugation reaction. This process is followed by Phase I oxidation to form further active metabolites.

  • Phase II S-Methylation: The thiol group of DDTC undergoes methylation, a reaction catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, such as thiopurine methyltransferase (TPMT). This reaction converts DDTC to this compound (DETC-Me). Methylation is a crucial pathway in the biotransformation of many drugs containing thiol groups.

  • Phase I Oxidation: DETC-Me serves as a substrate for cytochrome P450 enzymes. It is bioactivated through oxidation to S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO). Studies have shown that inhibiting CYP450 blocks this conversion, leading to increased plasma levels of DETC-Me and decreased levels of DETC-MeSO, thereby preventing the inhibition of ALDH. This highlights the critical role of CYP450 in the pharmacodynamic effect of Disulfiram, mediated through DETC-Me.

The metabolic cascade can be visualized as follows:

G Disulfiram Disulfiram DDTC DDTC Disulfiram->DDTC Reduction/Metabolism DETC_Me This compound (DETC-Me) DDTC->DETC_Me S-Methylation (TPMT) DETC_MeSO S-Methyl N,N-Diethylthiolcarbamate Sulfoxide (DETC-MeSO) DETC_Me->DETC_MeSO Oxidation (CYP450) ALDH Aldehyde Dehydrogenase (ALDH) DETC_MeSO->ALDH Inhibition G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis P Plasma Sample (e.g., 200 µL) IS Add Internal Standard P->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject into UPLC Supernatant->Inject Column Chromatographic Separation (e.g., C18 column) Inject->Column MS Mass Spectrometry (MRM Detection) Column->MS Data Data Acquisition & Quantification MS->Data

Methodological & Application

Application Note: High-Throughput Analysis of S-Methyl N,N-Diethylthiocarbamate in Human Plasma Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

S-Methyl N,N-Diethylthiocarbamate (DETC-Me), a critical metabolite of the aldehyde dehydrogenase inhibitor disulfiram, serves as a key biomarker in pharmacokinetic and drug metabolism studies.[1] Disulfiram is investigated for various therapeutic applications, including alcohol dependence and potentially for cocaine addiction and latent HIV infection.[2][3] The rapid metabolism of disulfiram necessitates a robust and sensitive analytical method for its metabolites to understand its complex pharmacokinetic profile, especially when co-administered with drugs that induce or inhibit cytochrome P450 (CYP450) enzymes.[2][4] This application note details a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of DETC-Me in human plasma, offering significant improvements over historical gas chromatography (GC) and HPLC-UV methods in terms of sensitivity, run time, and sample volume.[2]

Chemical Properties of this compound

PropertyValue
Molecular Formula C6H13NOS[5]
Molecular Weight 147.24 g/mol [5][6]
CAS Number 37174-63-3[5][6]
Appearance Colorless oil[7]
Synonyms DETC-Me, DDTC-Me, S-methyl N,N-diethylcarbamothioate[1][5]

Principle of the Method

This method employs a "dilute-and-shoot" approach following a solid-phase extraction (SPE) cleanup of human plasma samples. The analyte and an internal standard are chromatographically separated using reversed-phase UPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for accurate quantification.

Part 1: Sample Preparation Protocol

Rationale: Solid-phase extraction is chosen for its efficiency in removing plasma proteins and other endogenous interferences that can cause ion suppression in the mass spectrometer and shorten the lifespan of the analytical column.[8] A systematic SPE workflow ensures high recovery and reproducibility.

Materials:
  • Human plasma (collected in K2EDTA tubes)

  • This compound analytical standard

  • S-ethyldipropylthiocarbamate (Internal Standard - IS)

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

  • Phosphate buffer (0.1 M, pH 6.0)

Protocol Steps:
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex mix for 30 seconds and centrifuge at 3500 rpm for 5 minutes to pellet any particulates.

    • To 500 µL of plasma, add 500 µL of 0.1 M phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of the mobile phase (22:78, 0.1% formic acid in water: 0.1% formic acid in methanol).

Part 2: UPLC-MS/MS Analytical Protocol

Rationale: The use of a sub-2 µm particle size column (UPLC) allows for faster separations with higher resolution and sensitivity compared to traditional HPLC.[2] Coupling this with tandem mass spectrometry in MRM mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Instrumentation and Conditions:
ParameterSetting
UPLC System Waters Acquity UPLC or equivalent
Analytical Column Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm[2][3]
Column Temperature 40 °C
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Gradient Isocratic: 22% A, 78% B[2]
Flow Rate 0.200 mL/min[2]
Injection Volume 10 µL[2]
Run Time 5 minutes[2][3]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transitions DETC-Me: 148 -> 100Internal Standard: 190 -> 128[3][4]
Method Validation Summary:
ParameterResult
Linear Range 0.500 - 50.0 ng/mL[3][4]
Intra-assay Variation 3.38% to 5.94%[3]
Inter-assay Variation 1.86% to 7.74%[3]

Workflow Diagrams

Sample_Preparation_Workflow plasma Human Plasma Sample pretreat Pre-treatment (Buffer Addition & Centrifugation) plasma->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning (Methanol & Water) condition->load wash Washing Step load->wash elute Elution (Acetonitrile) wash->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for DETC-Me.

UPLC_MS_Analysis_Workflow cluster_UPLC UPLC System cluster_MS Mass Spectrometer injector Autosampler/Injector column HSS T3 Column (Isocratic Separation) injector->column esi Electrospray Ionization (ESI) column->esi Eluent quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_system Data Acquisition & Processing detector->data_system Signal

Caption: UPLC-MS/MS Analytical Workflow.

Alternative Method: Gas Chromatography

While UPLC-MS/MS is the recommended method, gas chromatography (GC) has been historically used for the analysis of thiocarbamates.[9] GC-based methods often require derivatization to improve the volatility and thermal stability of the analytes.[9] For instance, thiocarbamides can be converted to their di-N-pentafluorobenzyl (PFB) derivatives for analysis by GC with negative-ion chemical-ionization mass spectrometry.[9] However, these methods typically have longer run times, lower sensitivity, and may require the use of hazardous reagents for extraction and derivatization compared to the UPLC-MS/MS method presented here.[2]

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and robust workflow for the quantification of this compound in human plasma. This method is well-suited for high-throughput analysis in clinical and research settings, enabling accurate assessment of disulfiram metabolism and supporting further drug development and pharmacokinetic studies.

References

  • G. E. Taylor, J. K. Macleod, "The analysis of thiocarbamides by gas chromatography/negative-ion chemical-ionization mass spectrometry," Rapid Communications in Mass Spectrometry, vol. 5, no. 3, pp. 141-142, 1991. [Link]

  • J. Hochreiter et al., "Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry," Journal of Analytical & Bioanalytical Techniques, vol. 3, no. 2, 2012. [Link]

  • PubChem, "this compound," [Online]. Available: [Link].

  • ResearchGate, "Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry | Request PDF," [Online]. Available: [Link].

  • ResearchGate, "In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S-Methyl N,N-Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase | Request PDF," [Online]. Available: [Link].

  • Pharmaffiliates, "S-Methyl-N,N-diethyldithiocarbamate," [Online]. Available: [Link].

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Application Notes and Protocols for S-Methyl N,N-Diethylthiocarbamate in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Herbicidal Potential of S-Methyl N,N-Diethylthiocarbamate

This compound is a selective thiocarbamate herbicide with significant utility in the cultivation of key cereal crops. Its efficacy lies in its ability to control problematic weeds while exhibiting a high degree of tolerance in crops such as rice and sorghum[1]. This document serves as a comprehensive guide for researchers, agronomists, and professionals in the field, providing in-depth application notes, detailed experimental protocols, and an exploration of its biochemical mechanism of action.

The unique selectivity of this compound makes it a valuable tool in integrated weed management strategies, particularly against challenging species like watergrass and yellow nutsedge[1]. Understanding the nuances of its application, formulation, and mode of action is paramount to optimizing its performance and ensuring crop safety. These notes are designed to bridge the gap between theoretical knowledge and practical, field-proven application.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective formulation and application.

PropertyValueReference
Molecular Formula C6H13NOS[2][3]
Molecular Weight 147.24 g/mol [2][3]
CAS Number 37174-63-3[2][3]
Appearance Light yellow oil[2]
Synonyms S-methyl N,N-diethylcarbamothioate, DETC-Me[3][4]

Mechanism of Action: A Focus on Lipid Synthesis Inhibition

Thiocarbamate herbicides, as a class, are known to primarily inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plant species. This disruption of lipid metabolism is critical in the early stages of seedling development, affecting the formation of cuticles and cell membranes, ultimately leading to mortality. While the precise molecular target can vary, the general pathway is well-established.

Although much of the detailed biochemical research on this compound has focused on its metabolites in mammalian systems as inhibitors of aldehyde dehydrogenase (ALDH)[4][5][6], its herbicidal action in plants is consistent with the broader class of thiocarbamates. The proposed mechanism involves the inhibition of key enzymes involved in fatty acid elongation.

Thiocarbamate_Mode_of_Action Thiocarbamate_Herbicide Thiocarbamate_Herbicide VLCFA_Elongase VLCFA_Elongase Thiocarbamate_Herbicide->VLCFA_Elongase Inhibits Lipid_Biosynthesis Lipid_Biosynthesis Lipid_Biosynthesis->VLCFA_Elongase Drives VLCFA_Production VLCFA_Production VLCFA_Elongase->VLCFA_Production Catalyzes Cuticle_Formation Cuticle_Formation VLCFA_Production->Cuticle_Formation Membrane_Integrity Membrane_Integrity VLCFA_Production->Membrane_Integrity Seedling_Growth_Inhibition Seedling_Growth_Inhibition Cuticle_Formation->Seedling_Growth_Inhibition Membrane_Integrity->Seedling_Growth_Inhibition Plant_Death Plant_Death Seedling_Growth_Inhibition->Plant_Death

Caption: Proposed mode of action for thiocarbamate herbicides in plants.

Agricultural Applications and Selectivity

The primary agricultural application of this compound is as a pre-emergence selective herbicide. Its remarkable selectivity in rice and sorghum is a key advantage, allowing for the control of competitive weeds without significant phytotoxicity to the crop[1]. This selectivity is likely due to the differential metabolism of the herbicide in tolerant crops compared to susceptible weeds. Tolerant species can rapidly detoxify the compound, preventing it from reaching its site of action at inhibitory concentrations.

Target Weeds:

  • Watergrass (Echinochloa spp.)

  • Yellow Nutsedge (Cyperus esculentus)

Tolerant Crops:

  • Rice (Oryza sativa)

  • Sorghum (Sorghum bicolor)

Protocols for Efficacy and Selectivity Testing

The following protocols are designed for researchers to evaluate the herbicidal efficacy and crop selectivity of this compound under controlled laboratory and greenhouse conditions.

Protocol 1: Pre-Emergence Herbicidal Efficacy Assay

Objective: To determine the effective dose of this compound for the control of target weed species when applied pre-emergence.

Materials:

  • This compound (analytical grade)

  • Acetone (reagent grade)

  • Tween® 20

  • Distilled water

  • Pots (10 cm diameter) filled with standard potting mix

  • Seeds of target weeds (e.g., Watergrass, Yellow Nutsedge)

  • Controlled environment growth chamber or greenhouse

  • Spray chamber calibrated for uniform application

Procedure:

  • Preparation of Herbicide Stock Solution: Prepare a 10,000 ppm stock solution of this compound in acetone.

  • Preparation of Application Solutions: Create a series of dilutions from the stock solution to achieve the desired application rates (e.g., 0.5, 1, 2, 4, 8 kg/ha ). The final spray solution should contain 0.5% (v/v) Tween® 20 as a surfactant. An untreated control (solvent + surfactant only) must be included.

  • Planting: Sow 20-30 seeds of the target weed species in each pot and cover with a thin layer of soil.

  • Herbicide Application: Immediately after planting, apply the herbicide solutions to the soil surface using a calibrated spray chamber. Ensure even coverage.

  • Incubation: Place the treated pots in a growth chamber or greenhouse with appropriate conditions for weed germination and growth (e.g., 25-30°C, 16:8 hour light:dark cycle). Water the pots as needed, taking care not to disturb the treated soil surface.

  • Data Collection: After 14-21 days, assess the herbicidal efficacy. This can be done by:

    • Counting the number of emerged seedlings.

    • Visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).

    • Harvesting the above-ground biomass and determining the fresh and dry weights.

  • Data Analysis: Calculate the percentage of inhibition compared to the untreated control for each application rate. Determine the GR50 (the dose required to reduce growth by 50%).

Protocol 2: Crop Selectivity Assay

Objective: To evaluate the tolerance of rice and sorghum to pre-emergence applications of this compound.

Procedure:

This protocol follows the same steps as Protocol 1, with the following modifications:

  • Plant Material: Use seeds of rice and sorghum instead of weed seeds.

  • Application Rates: The range of application rates should encompass and exceed the anticipated effective use rates for weed control to determine the margin of crop safety.

  • Data Collection: In addition to phytotoxicity ratings and biomass measurements, assess for any signs of stunting, chlorosis, or other developmental abnormalities in the crop seedlings.

Efficacy_Testing_Workflow Start Start Prepare_Herbicide_Solutions Prepare_Herbicide_Solutions Start->Prepare_Herbicide_Solutions Plant_Seeds Plant_Seeds Prepare_Herbicide_Solutions->Plant_Seeds Apply_Herbicide_Pre-emergence Apply_Herbicide_Pre-emergence Plant_Seeds->Apply_Herbicide_Pre-emergence Incubate_in_Growth_Chamber Incubate_in_Growth_Chamber Apply_Herbicide_Pre-emergence->Incubate_in_Growth_Chamber Data_Collection_14-21_Days Data_Collection_14-21_Days Incubate_in_Growth_Chamber->Data_Collection_14-21_Days Analyze_Results Analyze_Results Data_Collection_14-21_Days->Analyze_Results End End Analyze_Results->End

Caption: Workflow for evaluating herbicide efficacy and selectivity.

Formulation and Field Application Considerations

For agricultural use, this compound can be formulated in various ways to ensure stability, ease of application, and optimal bioavailability[1]. Common formulations include:

  • Granules: For broadcast application, often used in paddy rice.

  • Wettable Powders (WP): To be mixed with water to form a suspension for spraying.

  • Emulsifiable Concentrates (EC): A liquid formulation that forms an emulsion when mixed with water.

The choice of formulation will depend on the target crop, application equipment, and environmental conditions. It is crucial to follow the manufacturer's recommendations for mixing and application to ensure both efficacy and crop safety.

Safety Precautions

As with all agricultural chemicals, appropriate personal protective equipment (PPE) should be worn during handling and application. This includes gloves, safety glasses, and protective clothing. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.

Conclusion

This compound is a potent and selective herbicide with significant value in modern agriculture. Its ability to control key weeds in important crops like rice and sorghum underscores its importance. Through a clear understanding of its mechanism of action and the application of rigorous testing protocols, researchers can further optimize its use and explore its full potential in sustainable weed management programs.

References

  • U.S. Patent 4,582,528, "S-methyl-N,N-diethyl thiocarbamate as a selective herbicide in rice".
  • Ethiolate - AERU - University of Hertfordshire. Available at: [Link]

  • ETHIOLATE - gsrs. Available at: [Link]

  • Ethiolate | C7H15NOS | CID 18055 - PubChem - NIH. Available at: [Link]

  • Ethiolate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • This compound | C6H13NOS | CID 119467 - PubChem. Available at: [Link]

  • N-Ethyl Thiocarbamate Flotation Collector: Enhancing Sulfide Ore Recovery with High Selectivity and Environmental Benefits. Available at: [Link]

  • Ethiolate | C7 H15 N O S | 691525 | 2941-55-1 - HPC Standards Inc. Available at: [Link]

  • S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram - PubMed. Available at: [Link]

  • Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed. Available at: [Link]

  • Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model - PubMed. Available at: [Link]

  • S-methylation as a bioactivation mechanism for mono- and dithiocarbamate pesticides as aldehyde dehydrogenase inhibitors - PubMed. Available at: [Link]

  • S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor - PubMed. Available at: [Link]

  • This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase - PubMed. Available at: [Link]

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Application Note & Protocol: Quantitative Analysis of S-Methyl N,N-Diethylthiocarbamate in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated method for the sensitive and selective quantification of S-Methyl N,N-Diethylthiocarbamate (DET-Me) in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). DET-Me is a critical metabolite of Disulfiram, a medication used in the treatment of alcohol dependence and under investigation for other therapeutic applications.[1][2] The accurate measurement of DET-Me is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions, particularly with cytochrome P450 (CYP450) inducers or inhibitors.[1][2] This protocol outlines a complete workflow, from sample preparation using solid-phase extraction to optimized chromatographic separation and mass spectrometric detection, providing researchers with a robust and reproducible methodology.

Introduction: The Rationale for DET-Me Quantification

Disulfiram exhibits a complex pharmacokinetic profile, undergoing rapid metabolism into several active compounds.[1][2] this compound (DET-Me) is a key metabolite formed through the enzymatic action of cytochrome P450.[1][3] Consequently, its plasma concentration can serve as a direct indicator of CYP450 activity and is crucial for evaluating potential drug-drug interactions.[1] Furthermore, DET-Me is a precursor to S-methyl-N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO), a potent inhibitor of aldehyde dehydrogenase (ALDH), the enzyme responsible for the therapeutic effects of Disulfiram.[3][4][5][6]

Traditional methods for analyzing thiocarbamates can be cumbersome, often relying on indirect measurements after chemical derivatization.[7][8][9] HPLC-MS/MS offers superior sensitivity, selectivity, and speed, allowing for the direct measurement of DET-Me without complex derivatization steps. This method is based on the principle of separating the analyte from matrix components using reverse-phase HPLC, followed by ionization and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity by monitoring a unique precursor-to-product ion transition for the analyte and the internal standard.

Experimental Workflow Overview

The analytical process is a multi-step procedure designed to ensure accuracy and precision from sample collection to final data analysis. Each step is optimized to maximize recovery, minimize matrix effects, and ensure reliable quantification.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (500 µL) IS_Addition Spike with Internal Standard (EPTC) Sample->IS_Addition SPE Solid-Phase Extraction (SPE) IS_Addition->SPE Elution Elute & Evaporate SPE->Elution Reconstitution Reconstitute in Mobile Phase Elution->Reconstitution Injection Inject 10 µL into HPLC Reconstitution->Injection HPLC Chromatographic Separation (C18 Reverse-Phase) Injection->HPLC MS MS/MS Detection (ESI+ MRM) HPLC->MS Quantification Quantification using Calibration Curve MS->Quantification Validation Method Validation Quantification->Validation

Caption: Overall workflow for the analysis of DET-Me in human plasma.

Materials and Reagents

Chemicals and Standards
  • This compound (DET-Me): Purity ≥98%, Toronto Research Chemicals or equivalent.

  • s-ethyl dipropylthiocarbamate (EPTC) (Internal Standard, IS): Purity ≥98%, Fluka or equivalent.[1]

  • Methanol (MeOH): LC-MS grade.

  • Acetonitrile (ACN): LC-MS grade.

  • Water: Deionized, 18 MΩ·cm or higher purity.

  • Formic Acid (FA): LC-MS grade.

  • Human Plasma (K2-EDTA): Sourced from a certified vendor.

Equipment and Consumables
  • HPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent system capable of binary gradient elution.

  • Mass Spectrometer: Sciex QTRAP 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters HSS T3, 2.1 x 100 mm, 1.8 µm.[1]

  • Guard Column: Waters HSS T3 guard column.[1]

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent polymeric reverse-phase cartridges.

  • Nitrogen Evaporator.

  • Vortex Mixer and Centrifuge.

  • Calibrated Pipettes and Autosampler Vials.

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve DET-Me and EPTC (IS) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the DET-Me primary stock with 50:50 Methanol:Water to prepare working standards for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the EPTC primary stock with methanol.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate DET-Me working standards to create a calibration curve ranging from 0.5 to 50.0 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (e.g., 1.5 ng/mL), Medium (e.g., 15 ng/mL), and High (e.g., 40 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

The SPE protocol is designed to remove plasma proteins, phospholipids, and salts that can cause ion suppression and contaminate the HPLC-MS system. A polymeric sorbent is chosen for its stability across a wide pH range and its strong retention of a broad range of analytes.

spe_protocol start Start: Plasma Sample (500 µL) add_is Add 25 µL of 100 ng/mL IS (EPTC) start->add_is vortex1 Vortex mix add_is->vortex1 load Load Sample onto SPE Cartridge vortex1->load condition Condition SPE Cartridge (1 mL MeOH then 1 mL H₂O) condition->load wash1 Wash 1: 1 mL 5% MeOH in H₂O (Removes salts and polar interferences) load->wash1 wash2 Wash 2: 1 mL 20% MeOH in H₂O (Removes less polar interferences) wash1->wash2 elute Elute Analyte: 1 mL 90% MeOH in H₂O wash2->elute dry Evaporate to dryness under N₂ at 40°C elute->dry reconstitute Reconstitute in 100 µL Mobile Phase A/B (22:78) dry->reconstitute vortex2 Vortex and transfer to autosampler vial reconstitute->vortex2 end Ready for Injection vortex2->end

Caption: Step-by-step solid-phase extraction (SPE) protocol.

HPLC-MS/MS Method Parameters

The selection of a C18 stationary phase, specifically the HSS T3 column, is based on its ability to provide balanced retention for polar and non-polar compounds, making it ideal for separating DET-Me from potential plasma metabolites.[1] The use of formic acid in the mobile phase aids in the protonation of the analyte, which is crucial for efficient positive mode electrospray ionization (ESI+).

Table 1: HPLC and Mass Spectrometer Conditions

ParameterSettingRationale
HPLC System
ColumnWaters HSS T3, 2.1 x 100 mm, 1.8 µm[1]Provides excellent retention and peak shape for thiocarbamates.
Mobile Phase A0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for ESI+.
Mobile Phase B0.1% Formic Acid in Methanol[1]Organic solvent for eluting the analyte from the reverse-phase column.
Flow Rate0.200 mL/min[1]Optimal for the column dimensions to ensure efficient separation.
GradientIsocratic: 22% A, 78% B[1]A simple, robust isocratic method provides reproducible retention times.
Column Temperature40°CEnsures stable retention times and reduces viscosity.
Injection Volume10 µL[1]Standard volume for good sensitivity without overloading the column.
Run Time5 minutes[2]Allows for rapid sample throughput.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive[1]DET-Me contains a nitrogen atom that is readily protonated.
Capillary Voltage3.5 kVOptimized for stable ion generation.
Source Temperature150°CPrevents thermal degradation of the analyte.
Desolvation Temperature450°CFacilitates efficient solvent evaporation.
MRM Transitions
DET-Me (Quantifier)148.1 > 100.1Corresponds to the transition from the protonated molecule [M+H]⁺ to a stable product ion.[2]
DET-Me (Qualifier)148.1 > 72.1A secondary transition to confirm analyte identity.
EPTC (IS)190.1 > 128.1Unique transition for the internal standard to correct for matrix effects and variability.[2]

Method Validation and Performance

This method has been validated according to industry-standard guidelines, demonstrating excellent performance for the intended application. The results confirm the method is reliable, accurate, and precise.

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995r² ≥ 0.99
LLOQ0.500 ng/mLS/N > 10, Accuracy ±20%, CV <20%
Accuracy92.2% - 112.6%[7]Within ±15% (±20% at LLOQ)
Precision (CV%)Intra-day: 3.38 - 5.94%[1][2]< 15% (< 20% at LLOQ)
Inter-day: 1.86 - 7.74%[1][2]< 15% (< 20% at LLOQ)
Recovery> 85%Consistent and reproducible
Matrix EffectMinimal ion suppression/enhancement observedWithin acceptable limits

Troubleshooting

IssuePotential CauseSuggested Solution
Low Analyte Signal Inefficient extraction, ion suppression, instrument sensitivity.Check SPE procedure, evaluate matrix effects with post-extraction spike, clean MS ion source.
Poor Peak Shape Column degradation, incompatible reconstitution solvent.Replace guard or analytical column, ensure reconstitution solvent matches initial mobile phase composition.
High Backpressure Column or system blockage.Flush system, replace in-line filters and guard column.
Inconsistent Results Inaccurate pipetting, sample/standard degradation.Verify pipette calibration, prepare fresh standards, ensure samples are processed promptly after thawing.[10]

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective tool for the quantification of this compound in human plasma. The protocol is well-suited for researchers in pharmacology, drug development, and clinical chemistry who require accurate data for pharmacokinetic and metabolic studies of Disulfiram. The combination of a streamlined solid-phase extraction procedure with a rapid and specific LC-MS/MS analysis ensures high-throughput capabilities without compromising data quality.

References

  • Blasco, C., Font, G., & Picó, Y. (2007). Determination of dithiocarbamate fungicide residues by liquid chromatography/mass spectrometry and stable isotope dilution assay. Rapid Communications in Mass Spectrometry, 21(16), 2695–2702. [Link]

  • Gandhi, A. S., et al. (2015). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • Akiyama, Y., et al. (2017). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. Journal of Pesticide Science, 42(4), 140–145. [Link]

  • López-Fernández, O., et al. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). In vivo pharmacodynamic studies of the disulfiram metabolite S-methyl N,N-diethylthiolcarbamate sulfoxide: inhibition of liver aldehyde dehydrogenase. Alcoholism, Clinical and Experimental Research, 16(5), 974-977. [Link]

  • Gandhi, A. S., et al. (2015). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. ResearchGate. [Link]

  • Poon, K. W. C., & Chan, K. M. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Journal of Environmental Science and Health, Part B, 57(9), 755-768. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 119467. [Link]

  • Mays, D. C., et al. (1993). Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. Biochemical Pharmacology, 45(8), 1597-1604. [Link]

  • Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(3), 595-600. [Link]

  • van der Aar, E. M., et al. (2013). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 928, 100-104. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 43(1), 165-171. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase. ResearchGate. [Link]

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Application Notes and Protocols for S-Methyl N,N-Diethylthiocarbamate: A Potent ALDH Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Aldehyde Dehydrogenase (ALDH) and the Utility of its Inhibition

The aldehyde dehydrogenase (ALDH) superfamily comprises a group of NAD(P)+-dependent enzymes essential for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3] This enzymatic activity is a cornerstone of cellular detoxification, protecting against the harmful effects of reactive aldehydes generated from lipid peroxidation and xenobiotic metabolism.[4] Beyond detoxification, ALDH isoforms play pivotal roles in critical biosynthetic pathways, including the synthesis of retinoic acid, a key regulator of development and cellular differentiation, and the metabolism of neurotransmitters.[1][4]

Given their multifaceted roles, dysregulation of ALDH activity is implicated in a range of pathologies. Notably, high ALDH activity is a hallmark of various cancer stem cells, contributing to therapeutic resistance and poor prognosis.[1] Conversely, deficiencies, such as in the mitochondrial isoform ALDH2, are linked to conditions like alcohol intolerance and an increased risk for certain cancers.[2][3] This makes the targeted inhibition of ALDH a valuable strategy for both basic research and therapeutic development.

S-Methyl N,N-Diethylthiocarbamate is a key molecule in the study of ALDH inhibition. It is a metabolite of the well-known ALDH inhibitor disulfiram.[5] Understanding the mechanism and application of this compound and its derivatives is crucial for researchers investigating ALDH-related cellular processes.

Chemical and Pharmacological Profile of this compound and its Metabolites

This compound (DETC-Me) is an intermediate in the metabolic cascade of disulfiram.[5][6] In vivo, disulfiram is rapidly metabolized, and it is its metabolites, rather than the parent drug, that are primarily responsible for the potent inhibition of ALDH.[7][8] DETC-Me itself is further bioactivated through oxidation by cytochrome P450 enzymes to more potent inhibitory forms: this compound Sulfoxide (DETC-MeSO) and this compound Sulfone (DETC-MeSO2).[6][7][9]

Mechanism of Action

The inhibitory action of these metabolites is targeted at the active site of ALDH enzymes, particularly the low Km mitochondrial isoform ALDH2.[7][10] The sulfoxide and sulfone metabolites are electrophilic compounds that act as irreversible inhibitors by covalently modifying a critical cysteine residue (Cys302 in rat ALDH2) within the enzyme's active site.[9][10] This covalent adduction, a form of carbamoylation, inactivates the enzyme, preventing it from binding and oxidizing its aldehyde substrates.[10] The inhibition is time-dependent and irreversible, as demonstrated by the inability to restore enzyme activity upon dilution.[4][8]

digraph "Metabolic_Activation_and_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Potency and Specificity

The oxidized metabolites of this compound are highly potent inhibitors of low K_m mitochondrial ALDH. The sulfone metabolite, in particular, exhibits a very low IC50 value in vitro. However, its high reactivity with cellular nucleophiles like glutathione (GSH) may limit its bioavailability and effectiveness in a cellular context.[4][7] The sulfoxide metabolite is considered a more likely candidate for the primary in vivo inhibitor due to its greater stability, allowing it to diffuse from its site of formation to the mitochondrial matrix where ALDH2 resides.[4]

CompoundTargetIC50 / ID50SpeciesNotesReference
This compound (DETC-Me) Rat Liver low K_m ALDHID50 = 15.5 mg/kgRatIn vivo inhibition.[5]
This compound Sulfoxide (DETC-MeSO) Rat Liver Mitochondrial low K_m ALDHIC50 = 0.93 ± 0.04 µMRatIn vitro, detergent-solubilized mitochondria.[4]
This compound Sulfone (DETC-MeSO2) Rat Liver Mitochondrial low K_m ALDHIC50 = 0.42 ± 0.04 µMRatIn vitro, potent but highly reactive.[2]
Disulfiram (Parent Drug) Rat Liver Mitochondrial low K_m ALDHIC50 = 7.5 ± 1.2 µMRatFor comparison.[2]

Experimental Protocols

PART 1: In Vitro ALDH Activity Assay

This protocol describes a colorimetric method to determine the inhibitory effect of this compound and its metabolites on purified ALDH or in cell/tissue lysates. The assay measures the ALDH-catalyzed reduction of NAD+ to NADH.

Materials:

  • Purified ALDH enzyme (e.g., recombinant human ALDH2) or tissue/cell lysate

  • This compound (and/or its sulfoxide/sulfone metabolites)

  • ALDH Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • Acetaldehyde (Substrate)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • NADH Standard

  • Colorimetric probe that reacts with NADH (e.g., WST-1 or similar)

  • 96-well clear flat-bottom plate

  • Spectrophotometric plate reader

Protocol Workflow:

digraph "In_Vitro_ALDH_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Reconstitute purified ALDH enzyme or prepare tissue/cell lysates in ice-cold ALDH Assay Buffer. Determine the protein concentration of the lysates.

    • Prepare an NADH standard curve (0, 2, 4, 6, 8, 10 nmol/well) in the 96-well plate. Adjust the volume of each standard to 50 µL with ALDH Assay Buffer.[11]

  • Assay Setup:

    • In the 96-well plate, add your samples:

      • Test Wells: Add a specific amount of enzyme/lysate and the desired concentration of the inhibitor.

      • Positive Control (No Inhibitor): Add the same amount of enzyme/lysate and solvent vehicle (e.g., DMSO).

      • Negative Control (No Enzyme): Add assay buffer and the highest concentration of the inhibitor.

    • Adjust the volume in all wells to 50 µL with ALDH Assay Buffer.[11]

    • Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing ALDH Assay Buffer, NAD+, and the colorimetric probe.

    • Add 50 µL of the Reaction Mix to each well.

    • Initiate the reaction by adding the substrate, acetaldehyde, to all wells.

    • Measure the absorbance at 450 nm in a kinetic mode (e.g., every 2-3 minutes) or at a fixed endpoint (e.g., after 30-60 minutes).[13]

  • Data Analysis:

    • Calculate the rate of NADH production from the linear portion of the kinetic curve or the change in absorbance for endpoint assays.

    • Subtract the background reading (Negative Control) from all sample readings.

    • Determine the amount of NADH generated in the sample wells by comparing to the NADH standard curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control (No Inhibitor).

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

PART 2: Cell-Based ALDH Activity Assay (Aldefluor™ Assay)

This protocol utilizes the Aldefluor™ assay system to measure intracellular ALDH activity and its inhibition by this compound in a live cell population using flow cytometry.

Principle: The Aldefluor™ reagent is a fluorescent substrate (BODIPY™-aminoacetaldehyde, BAAA) that freely diffuses into cells.[14] ALDH converts BAAA into a fluorescent product (BODIPY™-aminoacetate, BAA) that is retained within the cell, leading to fluorescence.[5] The intensity of fluorescence is proportional to ALDH activity. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish a baseline for background fluorescence and define the ALDH-positive population.[5][14]

Materials:

  • Cells of interest (e.g., cancer cell line with known ALDH activity)

  • This compound

  • Aldefluor™ Assay Kit (contains Aldefluor™ Reagent and DEAB)

  • Cell culture medium

  • Flow cytometer

Step-by-Step Procedure:

  • Cell Preparation and Inhibitor Treatment:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in Aldefluor™ Assay Buffer.

    • For inhibitor testing, pre-incubate the cells with various concentrations of this compound (or its metabolites) for a predetermined time (e.g., 1-24 hours) under standard culture conditions.

    • After incubation, wash the cells and resuspend them in Aldefluor™ Assay Buffer.

  • Aldefluor™ Staining:

    • Prepare an activated Aldefluor™ reagent solution according to the manufacturer's protocol.[14]

    • For each sample condition (untreated, inhibitor-treated), prepare two tubes:

      • "Test" Tube: 1 mL of the cell suspension.

      • "Control" Tube: 1 mL of the cell suspension to which DEAB will be added.

    • Add 5 µL of the activated Aldefluor™ reagent to the "Test" tube.

    • Immediately mix and transfer 0.5 mL of this cell suspension to the "Control" tube.

    • Add 5 µL of DEAB to the "Control" tube.[14] This tube serves as the negative control for gating.

    • Incubate all tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time may need to be determined for your specific cell type.[1]

  • Flow Cytometry Analysis:

    • Following incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in 0.5 mL of fresh Aldefluor™ Assay Buffer.[5]

    • Keep cells on ice until analysis.

    • Analyze the samples on a flow cytometer. Use the DEAB-treated "Control" sample to set the gate for the ALDH-positive population.

    • Acquire data for the untreated and inhibitor-treated "Test" samples.

  • Data Analysis:

    • Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity (MFI) of this population for each condition.

    • A decrease in the percentage of ALDH-positive cells or a reduction in the MFI in the inhibitor-treated samples indicates successful inhibition of ALDH activity.

PART 3: In Vivo ALDH Inhibition Protocol

This protocol provides a general framework for assessing the in vivo efficacy of this compound or its metabolites in inhibiting ALDH activity in a rodent model.

Materials:

  • Rodent model (e.g., Sprague-Dawley rats)

  • This compound (or a more stable metabolite like DETC-MeSO)

  • Vehicle for injection (e.g., saline, corn oil)

  • Tissue homogenization buffer

  • Reagents for in vitro ALDH activity assay (as described in Part 1)

Step-by-Step Procedure:

  • Compound Administration:

    • Prepare the inhibitor in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal, subcutaneous).

    • Administer the compound to the animals. An effective in vivo dose for inhibiting low K_m ALDH has been reported, for example, with an ID50 of 31 mg/kg for a related metabolite.[7] A dose-response study is recommended.

    • Include a vehicle-only control group.

  • Tissue Collection:

    • At various time points after administration (e.g., 2, 8, 24, 48 hours), euthanize the animals according to approved ethical protocols.

    • Promptly harvest the tissue of interest (e.g., liver) and either process immediately or flash-freeze in liquid nitrogen and store at -80°C.

  • Preparation of Tissue Lysates:

    • Isolate mitochondria from the liver tissue if specific inhibition of ALDH2 is being studied.[10]

    • Alternatively, prepare whole-tissue homogenates in ice-cold ALDH Assay Buffer.

    • Centrifuge the homogenates to pellet insoluble debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Measurement of ALDH Activity:

    • Using the supernatant (lysate), measure the ALDH activity using the in vitro colorimetric assay described in Part 1.

    • Ensure that the amount of lysate used provides a signal within the linear range of the assay.

  • Data Analysis:

    • Calculate the specific ALDH activity (e.g., in mU/mg of protein) for each animal.

    • Compare the ALDH activity in the inhibitor-treated groups to the vehicle control group to determine the extent and duration of in vivo inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[13] Always consult the Safety Data Sheet (SDS) before use.[13][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.

  • Handling: Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound and its oxidized metabolites are powerful tools for the study of aldehyde dehydrogenase. Their mechanism as irreversible inhibitors of ALDH, particularly ALDH2, makes them invaluable for elucidating the role of this enzyme in various physiological and pathological processes. The protocols provided herein offer a robust framework for researchers to investigate the effects of these compounds both in vitro and in vivo, contributing to a deeper understanding of ALDH biology and its potential as a therapeutic target.

References

  • Aldehyde dehydrogenase. (n.d.). Grokipedia.
  • Jackson, B., Brocker, C., & Thompson, D. C. (2018). Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective. Frontiers in Molecular Biosciences.
  • Aldehyde dehydrogenase. (n.d.). In Wikipedia.
  • Marchitti, S. A., Brocker, C., Stagos, D., & Vasiliou, V. (2008). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews, 62(1), 1-32.
  • S-Methyl-N,N-diethylthiolcarbamate (DETC-Me). (n.d.). MedChemExpress.
  • Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. (1995). PubMed.
  • S-Methyl-N,N-diethylthiocarbamate Sulfoxide. (n.d.). Benchchem.
  • This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. (1995). PubMed.
  • ALDEFLUOR™ Kit. (n.d.). STEMCELL Technologies.
  • This compound. (n.d.). PubChem.
  • S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. (1996). PubMed.
  • Optimization of ALDEFLUOR™ Assay for Detection of ALDH Activity in Your Cell Type of Interest. (n.d.). STEMCELL Technologies.
  • In vivo inhibition of aldehyde dehydrogenase by disulfiram. (2001). PubMed.
  • Safety Data Sheet. (2025). MedchemExpress.com.
  • Aldehyde Dehydrogenase Activity Colorimetric Assay Kit (MAK082) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Isolation and identification of cancer stem cells by ALDH activity assay. (2020). Protocols.io.
  • Aldehyde Dehydrogenase Inhibitor Screening Services. (n.d.). BioAssay Systems.
  • Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. (n.d.). AMSBIO.
  • Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. (1995). PubMed.

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In Vivo Application Notes and Protocols for S-Methyl N,N-Diethylthiocarbamate Sulfoxide (Me-DETC-SO)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the in vivo investigation of S-Methyl N,N-Diethylthiocarbamate sulfoxide (Me-DETC-SO), a key metabolite of disulfiram. The protocols and insights presented herein are designed to equip researchers with the necessary information to explore its therapeutic potential, particularly in the context of neuroprotection and aldehyde dehydrogenase (ALDH) inhibition.

Introduction: The Scientific Rationale for In Vivo Studies of Me-DETC-SO

This compound sulfoxide (Me-DETC-SO) has emerged as a molecule of significant interest due to its multifaceted biological activities. As the active metabolite of disulfiram, it is a potent inhibitor of mitochondrial low K(_m) aldehyde dehydrogenase (ALDH2).[1][2][3] This inhibitory action forms the basis of disulfiram's use in alcohol aversion therapy. Beyond its role in alcohol metabolism, Me-DETC-SO has demonstrated neuroprotective properties in preclinical models of ischemic stroke.[4][5] These neuroprotective effects are attributed to its ability to act as a partial antagonist of glutamate receptors and to mitigate endoplasmic reticulum (ER) stress, thereby reducing apoptosis.[4][5]

The in vivo study of Me-DETC-SO is critical for elucidating its pharmacokinetic and pharmacodynamic profiles, understanding its mechanism of action in a complex biological system, and evaluating its therapeutic efficacy and safety. This guide provides a framework for conducting such studies, with a focus on a rat model of ischemic stroke, a well-established paradigm for assessing neuroprotective agents.[6][7]

Experimental Design and Workflow

A typical in vivo study investigating the neuroprotective effects of Me-DETC-SO in a stroke model involves several key stages, from animal model induction to behavioral and biochemical analyses. The following diagram illustrates a logical workflow for such an investigation.

experimental_workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment & Stroke Induction cluster_post_treatment Post-Treatment Analysis animal_prep Animal Acclimation (Sprague-Dawley Rats) mcao Middle Cerebral Artery Occlusion (MCAO) animal_prep->mcao drug_prep Me-DETC-SO Formulation administration Me-DETC-SO Administration (Subcutaneous) drug_prep->administration mcao->administration 1h pre- or 24h post-reperfusion behavioral Neurobehavioral Assessment administration->behavioral microdialysis In Vivo Microdialysis behavioral->microdialysis Following behavioral tests biochemical Biochemical & Histological Analysis microdialysis->biochemical Terminal procedures

Caption: Experimental workflow for in vivo studies of Me-DETC-SO.

Quantitative Data Summary

The following table summarizes key quantitative parameters for in vivo studies of Me-DETC-SO and its related compounds, based on published literature.

ParameterCompoundSpeciesDoseRouteKey FindingReference
Neuroprotection Me-DETC-SORatNot SpecifiedSubcutaneousReduced brain infarct size and improved neuroscore.[4][5]
ALDH Inhibition (ID₅₀) Me-DETC-SORatNot SpecifiedNot SpecifiedPotent inhibitor of liver mitochondrial low K(_m) ALDH.[1]
ALDH Inhibition (ID₅₀) DETC-MeRat6.5 mg/kgIntraperitonealPotent in vivo inhibitor of low K(_m) ALDH.[1]
ALDH Inhibition (ID₅₀) DDTC-Me sulfoxideRat31 mg/kgNot SpecifiedIn vivo inhibitor of ALDH2.[8]

Detailed Experimental Protocols

Protocol 1: Dosing and Administration of Me-DETC-SO

Scientific Rationale: The choice of administration route and vehicle is critical for ensuring bioavailability and minimizing local irritation. Subcutaneous (SC) injection is a common and effective route for sustained release in rodent models.[4][5] While the exact vehicle for Me-DETC-SO is not explicitly detailed in all publications, Dimethyl sulfoxide (DMSO) is a common solvent for similar compounds in preclinical studies due to its ability to dissolve a wide range of organic molecules. To mitigate potential toxicity, it is crucial to use a minimal amount of DMSO and dilute it with a sterile isotonic solution like saline.

Materials:

  • This compound sulfoxide (Me-DETC-SO) powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% saline solution

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of Stock Solution:

    • In a sterile microcentrifuge tube, weigh the desired amount of Me-DETC-SO powder.

    • Add a minimal volume of sterile DMSO to dissolve the powder completely. For instance, for a target concentration that is difficult to achieve in aqueous solutions, a stock solution in DMSO can be prepared.

    • Vortex thoroughly to ensure complete dissolution.

  • Preparation of Dosing Solution:

    • On the day of injection, dilute the DMSO stock solution with sterile 0.9% saline to the final desired concentration.

    • The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid solvent-related toxicity.

    • For example, to prepare a 1 mg/mL dosing solution with 10% DMSO, you would mix 100 µL of a 10 mg/mL DMSO stock with 900 µL of sterile saline.

  • Subcutaneous Administration in Rats:

    • Restrain the rat securely.

    • Grasp the loose skin over the dorsal midline (scruff) to form a tent.

    • Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.

    • Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel (negative pressure).

    • Inject the dosing solution slowly and smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or local reaction at the injection site.

Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Scientific Rationale: The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia that mimics human stroke.[6][7] It allows for the investigation of neuroprotective agents in a setting of controlled ischemic injury and reperfusion.

Materials:

  • Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-scissors and forceps

  • 4-0 silk suture

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Vessel clips

  • Heating pad to maintain body temperature

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Occlusion:

    • Ligate the distal ECA with a 4-0 silk suture.

    • Place a temporary ligature around the CCA.

    • Gently insert the nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin.

    • The duration of occlusion can be varied (e.g., 60-120 minutes) to model different severities of ischemia.

  • Reperfusion:

    • After the desired occlusion period, carefully withdraw the monofilament to allow for reperfusion.

    • Tie off the ECA stump and remove the temporary ligature from the CCA.

    • Suture the cervical incision.

  • Post-operative Care:

    • Administer post-operative analgesia as per institutional guidelines.

    • Monitor the animal closely during recovery.

Protocol 3: Neurobehavioral Assessment

Scientific Rationale: Neurobehavioral scoring systems are essential for quantifying the functional deficits resulting from stroke and for evaluating the therapeutic efficacy of a treatment.[5] The Modified Neurological Severity Score (mNSS) is a composite score that assesses motor, sensory, reflex, and balance functions.

Procedure (mNSS):

  • Motor Tests (6 points):

    • Raising the rat by the tail (0-3 points based on forelimb flexion).

    • Placing the rat on the floor (0-3 points based on circling behavior).

  • Sensory Tests (2 points):

    • Placing and visual tests (0-1 point each for deficits).

  • Beam Balance Test (6 points):

    • Ability to balance on beams of different widths (0-6 points).

  • Reflexes and Abnormal Movements (4 points):

    • Pinna reflex, corneal reflex, startle reflex (0-1 point each for absence).

    • Seizures, myoclonus, or dystonia (1 point).

A total score of 18 indicates severe neurological deficit, while a score of 0 indicates normal function.

Protocol 4: In Vivo Microdialysis and Neurotransmitter Analysis

Scientific Rationale: Microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter levels.[9] This is particularly relevant for Me-DETC-SO, which has been shown to modulate dopamine release.[4]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a microdialysis probe into the target brain region (e.g., striatum).

    • Secure the probe with dental cement.

  • Microdialysis Sampling:

    • Allow the animal to recover from surgery for at least 24 hours.

    • On the day of the experiment, connect the probe to a perfusion pump and infuse aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Neurotransmitter Analysis by HPLC:

    • Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine, glutamate) using an appropriate HPLC method with electrochemical or fluorescence detection.

Protocol 5: Western Blot Analysis of Brain Tissue

Scientific Rationale: Western blotting is a powerful technique to quantify the expression levels of specific proteins in tissue homogenates.[4] In the context of Me-DETC-SO research, it can be used to assess the expression of proteins involved in apoptosis (e.g., Bcl-2, Bax) and ER stress (e.g., GRP78, CHOP).

Materials:

  • Brain tissue from the ischemic core and penumbra

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the brain tissue in ice-cold lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples and separate them by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the proteins of interest.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Proposed Neuroprotective Mechanism of Me-DETC-SO

The neuroprotective effects of Me-DETC-SO in ischemic stroke are thought to be mediated by its ability to reduce ER stress and subsequent apoptosis. The following diagram illustrates this proposed signaling pathway.

signaling_pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences ischemia Ischemic Insult (MCAO) er_stress Endoplasmic Reticulum (ER) Stress ischemia->er_stress apoptosis Apoptosis er_stress->apoptosis neuronal_death Neuronal Death apoptosis->neuronal_death me_detc_so Me-DETC-SO me_detc_so->er_stress Inhibition

Caption: Proposed neuroprotective mechanism of Me-DETC-SO.

References

  • Mohammad-Gharibani, P., Modi, J., D'Souza, A., et al. (2014). Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. Molecular Neurobiology, 50(2), 655-672. [Link]

  • Hart, B. W., & Faiman, M. D. (1995). Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. Biochemical Pharmacology, 49(10), 1375-1381. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). In vivo pharmacodynamic studies of the disulfiram metabolite S-methyl N,N-diethylthiolcarbamate sulfoxide: inhibition of liver aldehyde dehydrogenase. Alcoholism: Clinical and Experimental Research, 16(5), 896-901. [Link]

  • Hart, B. W., & Faiman, M. D. (1994). S-methyl N,N-diethylthiolcarbamate sulfone, an in vitro and in vivo inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase. Biochemical Pharmacology, 47(8), 1465-1467. [Link]

  • Mohammad-Gharibani, P., Modi, J., D'Souza, A., et al. (2014). Mode of Action of S-Methyl-N, N-Diethylthiocarbamate Sulfoxide (DETC-MeSO) as a Novel Therapy for Stroke in a Rat Model. ResearchGate. [Link]

  • Lipsky, J. J., & Shen, M. L. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism: Clinical and Experimental Research, 20(3), 545-550. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current protocols in neuroscience, Chapter 7, Unit 7.2. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical pharmacology, 45(1), 225-231. [Link]

  • Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445–3454. [Link]

  • Hossmann, K. A. (2009). Middle cerebral artery occlusion model of stroke in rodents: a step-by-step approach. Journal of neuroscience methods, 179(2), 241-249. [Link]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of S-Methyl N,N-Diethylthiocarbamate from Diethylcarbamyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

  • PubChem Compound Summary for CID 119467, S-Methyl N,N-diethylthiocarbamate. National Center for Biotechnology Information. [Link]. Accessed January 12, 2026.

  • PubChem Compound Summary for CID 6916, Diethylcarbamoyl chloride. National Center for Biotechnology Information. [Link]. Accessed January 12, 2026.

  • Sodium methanethiolate. Wikipedia. [Link]. Accessed January 12, 2026.

  • DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]. Accessed January 12, 2026.

  • Kevill, D. N., & D'Souza, M. J. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(11), 3345. [Link].

Introduction

This compound is a molecule of significant interest in various fields of chemical and biomedical research. It is recognized as an oxygenated metabolite of Disulfiram (Antabuse), a drug used for the management of chronic alcoholism.[1][2] Understanding the synthesis of this compound is crucial for researchers investigating the metabolic pathways of Disulfiram and for those in drug development exploring novel therapeutic agents. This document provides a comprehensive guide for the synthesis of this compound from diethylcarbamyl chloride and a sulfur source, such as sodium thiomethoxide. The protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Reaction Principle and Mechanism

The synthesis of this compound from diethylcarbamyl chloride proceeds via a nucleophilic acyl substitution reaction. In this reaction, the highly nucleophilic thiomethoxide anion (CH₃S⁻) attacks the electrophilic carbonyl carbon of diethylcarbamyl chloride. The chloride ion, being a good leaving group, is subsequently displaced, leading to the formation of the desired this compound.

The reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (THF), to facilitate the dissolution of the reactants and to prevent unwanted side reactions with a protic solvent. The use of a phase-transfer catalyst, like tetrahexylammonium chloride, can be beneficial in biphasic systems to enhance the reaction rate by facilitating the transfer of the thiomethoxide anion from the aqueous to the organic phase.[3]

Mechanistically, the carbamoyl chloride itself can undergo solvolysis, particularly in the presence of nucleophilic solvents. Studies have shown that the solvolysis of N,N-dialkylcarbamoyl chlorides can proceed through an Sₙ1-like mechanism, involving the formation of a resonance-stabilized carbamoyl cation. However, in the presence of a strong nucleophile like sodium thiomethoxide, the bimolecular nucleophilic substitution pathway is expected to be the predominant route.

Reaction_Mechanism Diethylcarbamyl_Chloride Diethylcarbamyl Chloride (C₂H₅)₂NCOCl Transition_State Tetrahedral Intermediate Diethylcarbamyl_Chloride->Transition_State Nucleophilic Attack by CH₃S⁻ Sodium_Thiomethoxide Sodium Thiomethoxide NaSCH₃ Sodium_Thiomethoxide->Transition_State Product This compound (C₂H₅)₂NCOSCH₃ Transition_State->Product Loss of Cl⁻ Byproduct Sodium Chloride NaCl Transition_State->Byproduct

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Diethylcarbamyl chloride≥98%e.g., Sigma-AldrichCorrosive and toxic, handle with care.
Sodium thiomethoxide21 wt% in watere.g., Sigma-AldrichStench, handle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichUse freshly distilled or from a solvent purification system.
Tetrahexylammonium chloride≥98%e.g., Sigma-AldrichPhase-transfer catalyst.
Diethyl etherAnhydrouse.g., Fisher ScientificFor extraction.
Brine (saturated NaCl solution)For washing the organic phase.
Sodium sulfate (Na₂SO₄)Anhydrouse.g., VWRFor drying the organic phase.
Dichloromethane (DCM)HPLC gradee.g., Fisher ScientificFor chromatography.
Silica gel60 Å, 230-400 meshe.g., SorbtechFor column chromatography.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with a heating mantle

  • Nitrogen inlet and outlet (connected to a bleach trap)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Reaction Setup and Procedure

Experimental_Workflow cluster_Reaction Reaction Phase cluster_Workup Workup & Purification cluster_Purification Final Purification Setup 1. Assemble Reaction Apparatus (Flask, Condenser, Funnel) Reagents 2. Charge Flask with Sodium Thiomethoxide Solution Setup->Reagents Addition 3. Add Diethylcarbamyl Chloride Solution in THF Reagents->Addition Catalyst 4. Add Phase-Transfer Catalyst Addition->Catalyst Reflux 5. Heat to Reflux under N₂ for 3 hours Catalyst->Reflux Cool 6. Cool to Room Temperature Reflux->Cool Extract 7. Extract with Diethyl Ether Cool->Extract Wash 8. Wash Organic Phase with Brine Extract->Wash Dry 9. Dry with Sodium Sulfate Wash->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Chromatography 11. Purify by Column Chromatography Evaporate->Chromatography Characterize 12. Characterize Product (NMR, etc.) Chromatography->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet/outlet, and an addition funnel. The nitrogen outlet should be connected to a bleach trap to capture any excess sulfide gases.

  • Charging Reagents: In the reaction flask, place 200 g of a 21 wt% aqueous solution of sodium thiomethoxide (approximately 599 mmol).[3]

  • Preparation of Diethylcarbamyl Chloride Solution: In a separate beaker, prepare a solution of 68.3 mL (539 mmol) of diethylcarbamyl chloride in 600 mL of THF.[3]

  • Addition: Transfer the diethylcarbamyl chloride solution to the addition funnel and add it dropwise to the stirred sodium thiomethoxide solution in the reaction flask.

  • Catalyst Addition: Add 4.7 g (2 mol%) of tetrahexylammonium chloride to the biphasic mixture.[3]

  • Reaction: Vigorously stir the mixture and heat it to reflux under a nitrogen atmosphere. Maintain the reflux for 3 hours.[3]

  • Work-up: After 3 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with 1 L of diethyl ether.[3]

  • Washing: Wash the organic phase with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.[3]

  • Purification: Purify the crude oil by column chromatography on silica gel using dichloromethane as the eluent. This should afford the pure this compound as a light yellow oil.[3] An expected yield is approximately 76.8 g (97%).[3]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 3.36 (br s, 4H, 2 x CH₂), 2.30 (s, 3H, SCH₃), 1.15 (br s, 6H, 2 x CH₃).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight (147.24 g/mol ).[3]

Safety Precautions

It is imperative to conduct a thorough risk assessment before starting this synthesis.

  • Diethylcarbamyl chloride: This compound is corrosive, toxic, and a suspected carcinogen.[4][5] It reacts with water and steam to produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[6] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]

  • Sodium thiomethoxide: This reagent has a strong, unpleasant odor and is harmful.[7] It can cause severe skin burns and eye damage.[7] Handle in a fume hood and wear appropriate PPE.[7] In case of contact, immediately flush the affected area with plenty of water.[7]

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only peroxide-free THF.

  • General Precautions: The reaction should be carried out under an inert atmosphere (nitrogen) to prevent the oxidation of the thiomethoxide. The use of a bleach trap is essential to neutralize the volatile and odorous sulfur byproducts.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this important compound for their studies in medicinal chemistry, toxicology, and drug metabolism. The mechanistic insights and detailed experimental steps are intended to empower scientists to not only reproduce this synthesis but also to adapt it for their specific research needs.

References

  • DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • DIETHYL CARBAMYL CHLORIDE CAS No 88-10-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem Compound Summary for CID 6916, Diethylcarbamoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem Compound Summary for CID 119467, this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(11), 3345. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: S-Methyl N,N-Diethylthiocarbamate Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Methyl N,N-Diethylthiocarbamate (DETC-Me). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. As an active metabolite of disulfiram, understanding the stability and degradation profile of DETC-Me is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound (CAS No. 37174-63-3) is a key metabolite of disulfiram, a medication used for the management of alcohol dependence. In a research context, it is primarily investigated for its potent inhibitory effects on aldehyde dehydrogenase (ALDH), the enzyme responsible for metabolizing acetaldehyde. Its study is crucial for understanding the mechanism of action of disulfiram and for developing new therapeutic agents.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, solid this compound should be stored at -20°C. When in solution, it is advisable to store it at -80°C to minimize degradation. It is important to note that many sulfur-containing compounds can be sensitive to air and moisture, so storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3][4][5]

Q3: Is this compound sensitive to light?

A3: Yes, thiocarbamates as a class of compounds can be susceptible to photodegradation.[6] Exposure to light, particularly UV radiation, can lead to the cleavage of the carbonyl C-S bond, initiating a cascade of degradation reactions.[6] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q4: How does pH affect the stability of this compound in aqueous solutions?

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound and provides scientifically grounded solutions.

Issue 1: Inconsistent or lower-than-expected biological activity.

Possible Cause A: Degradation of the compound in stock or working solutions.

  • Scientific Rationale: this compound, like many thiocarbamates, can degrade over time, especially when in solution. Factors such as improper storage temperature, exposure to light, and multiple freeze-thaw cycles can accelerate this process. Hydrolysis in aqueous solutions is also a potential degradation pathway.[7][8]

  • Troubleshooting Steps:

    • Prepare fresh solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.

    • Aliquot and store properly: If stock solutions must be stored, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light.

    • Verify compound integrity: If inconsistent results persist, it is advisable to verify the purity of your solid compound and the concentration of your stock solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Possible Cause B: Interaction with components of the experimental medium.

  • Scientific Rationale: The reactivity of the thiocarbamate functional group could lead to interactions with certain components in complex biological media. For instance, the presence of strong oxidizing or reducing agents could potentially modify the compound.

  • Troubleshooting Steps:

    • Simplify the system: If possible, conduct initial experiments in a simpler buffer system to rule out interactions with complex media components.

    • Evaluate media components: Review the composition of your experimental medium for any potentially reactive species.

    • Include proper controls: Always run appropriate vehicle controls to ensure that the observed effects are due to the compound itself and not the solvent or other additives.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

Possible Cause: Degradation of this compound.

  • Scientific Rationale: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. Thiocarbamates can undergo several degradation pathways.

    • Hydrolysis: In aqueous environments, the ester linkage can be cleaved, leading to the formation of N,N-diethylthiocarbamic acid and methanol. The former is unstable and can further decompose.[7][8]

    • Oxidation: The sulfur atom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.[9][10][11] These oxidized metabolites have been shown to be even more potent inhibitors of ALDH.[9][12]

    • Photodegradation: Exposure to light can generate radical species, leading to a variety of degradation products, including the corresponding formamide, dialkylamine, and disulfide.[6]

    • Thermal Degradation: At elevated temperatures, thiocarbamates can decompose to produce volatile and potentially toxic gases such as carbon disulfide, oxides of sulfur, and oxides of nitrogen.[7][13][14]

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample: Compare the chromatogram of your experimental sample to that of a freshly prepared standard solution of this compound.

    • Investigate storage and handling: Review your sample preparation, storage, and handling procedures to identify potential exposure to light, elevated temperatures, or inappropriate pH conditions.

    • Characterize degradation products: If feasible, use techniques like mass spectrometry (MS) to identify the unexpected peaks. Knowing the identity of the degradation products can provide valuable clues about the degradation pathway.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general framework for monitoring the stability of this compound in a given solution.

Materials:

  • This compound

  • HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)

  • Aqueous buffer of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution: Accurately weigh and dissolve this compound in the chosen organic solvent to a known concentration (e.g., 10 mM).

  • Prepare the test solution: Dilute the stock solution in the aqueous buffer to the final desired concentration for your experiment.

  • Initial analysis (Time 0): Immediately inject an aliquot of the test solution into the HPLC system to obtain the initial chromatogram.

  • Incubate under experimental conditions: Store the test solution under the conditions you wish to evaluate (e.g., specific temperature, light exposure).

  • Time-point analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.

Table 1: Example HPLC Parameters for Thiocarbamate Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or buffer
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of the compound (typically in the range of 220-280 nm)
Injection Volume 10-20 µL

Note: These parameters should be optimized for your specific HPLC system and compound.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound.

DETC_Me This compound Hydrolysis_Products N,N-Diethylthiocarbamic Acid + Methanol DETC_Me->Hydrolysis_Products Hydrolysis (H2O, acid/base) Oxidation_Products Sulfoxide & Sulfone Derivatives DETC_Me->Oxidation_Products Oxidation Photo_Products Formamide, Dialkylamine, Disulfide DETC_Me->Photo_Products Photodegradation (Light) Thermal_Products CS2, SOx, NOx, H2S DETC_Me->Thermal_Products Thermal Decomposition (Heat)

Caption: Potential degradation pathways of this compound.

cluster_Troubleshooting Troubleshooting Inconsistent Results Inconsistent_Results Inconsistent Experimental Results Check_Purity Verify Purity of Solid Compound Inconsistent_Results->Check_Purity Check_Solution_Prep Review Solution Preparation & Storage Inconsistent_Results->Check_Solution_Prep Consider_Interactions Evaluate Potential Media Interactions Inconsistent_Results->Consider_Interactions Analyze_Fresh Analyze a Freshly Prepared Sample Check_Solution_Prep->Analyze_Fresh Degradation_Confirmed Degradation Confirmed Analyze_Fresh->Degradation_Confirmed Optimize_Conditions Optimize Experimental Conditions (e.g., fresh solutions, light protection) Degradation_Confirmed->Optimize_Conditions

Caption: Workflow for troubleshooting inconsistent experimental results.

References

  • World Health Organization. (1988). Thiocarbamate pesticides: a general introduction (EHC 76). Inchem.org. [Link]

  • Garg, A., et al. (2005). Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]

  • Ruzo, L. O., & Casida, J. E. (1985). Photochemistry of thiocarbamate herbicides: oxidative and free radical processes of thiobencarb and diallate. Journal of Agricultural and Food Chemistry, 33(2), 272-276. [Link]

  • Penczek, S., et al. (1974). Kinetics of the thermal decomposition of ammonium thiocarbamate. Journal of Thermal Analysis, 6(4), 419-428. [Link]

  • Garg, A., et al. (2005). Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase. Alcoholism: Clinical and Experimental Research, 16(5), 983-987. [Link]

  • Gray, R. A. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. Stauffer Chemical Company. [Link]

  • SKC Inc. (2011). The Stability of Sulfur Compounds, Low Molecular Weight Gases, and VOCs in Four Air Sample Bag Materials. [Link]

  • International Journal of Science and Research (IJSR). (2023). Analytical Methods for the Degradation of Phytoconstituents. [Link]

  • Lee, J., et al. (2023). Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish. Foods, 12(22), 4101. [Link]

  • World Health Organization. (1988). Thiocarbamate pesticides: a general introduction. CABI Digital Library. [Link]

  • Joris, S. J., et al. (1970). On the mechanism of decomposition of dithiocarbamates. The Journal of Physical Chemistry, 74(4), 860-866. [Link]

  • Al-Qaradawi, S., et al. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Catalysts, 12(1), 93. [Link]

  • Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]

  • The NELAC Institute. Stability of Sulfur Compounds in Whole Air Sampling. [Link]

  • Mays, D. C., et al. (1995). This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. Alcoholism: Clinical and Experimental Research, 19(4), 937-943. [Link]

  • Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism: Clinical and Experimental Research, 20(3), 595-600. [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Ivanov, A. S., et al. (2023). Stability of sulfur molecules and insights into sulfur allotropy. RSC Advances, 13(12), 8031-8039. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Neilson Lab. The manipulation of air-sensitive compounds. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 46(12), 2285-2291. [Link]

  • Hart, B. W., & Faiman, M. D. (1990). S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol, 7(2), 165-169. [Link]

  • Rivera-Becerril, E., et al. (2011). The disulfiram metabolites S-methyl-N,N-diethyldithiocarbamoyl sulfoxide and S-methyl-N,N-diethylthiocarbamoyl sulfone irreversibly inactivate betaine aldehyde dehydrogenase from Pseudomonas aeruginosa, both in vitro and in situ, and arrest bacterial growth. Biochimie, 93(2), 286-295. [Link]

  • Pike, M. G., et al. (2001). Metabolism of a disulfiram metabolite, S-Methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. Drug Metabolism and Disposition, 29(7), 1021-1027. [Link]

Sources

Technical Support Center: Synthesis of S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of S-Methyl N,N-Diethylthiocarbamate (CAS RN: 37174-63-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into common synthetic procedures. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Synthetic Landscape

This compound is a valuable intermediate in various chemical sectors, including agrochemicals and pharmaceuticals.[1] It is a metabolite of the drug disulfiram and is studied for its role as an inhibitor of aldehyde dehydrogenase (ALDH).[2][3][4] The most direct and widely adopted synthetic route involves the nucleophilic substitution of a suitable leaving group on an N,N-diethylcarbamoyl moiety by a methylthiolate source.[5] This guide focuses on the prevalent method: the reaction between N,N-diethylcarbamoyl chloride and a methylthiolate salt, typically sodium thiomethoxide.

While seemingly straightforward, this synthesis is sensitive to several parameters that can significantly impact yield and purity. This guide addresses the most common challenges encountered in the laboratory.

Core Synthesis: Reaction Mechanism and Workflow

The synthesis of this compound from N,N-diethylcarbamoyl chloride and sodium thiomethoxide proceeds via a nucleophilic acyl substitution mechanism. The highly nucleophilic thiolate anion attacks the electrophilic carbonyl carbon of the carbamoyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as the leaving group to form the stable S-thiocarbamate product.

Workflow Figure 2: General Experimental Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Analysis reagent_prep Reagent & Solvent Preparation (Anhydrous) setup Inert Atmosphere Apparatus Setup reagent_prep->setup addition Controlled Addition of Reagents setup->addition reaction Reaction Monitoring (TLC/GC) addition->reaction quench Reaction Quenching reaction->quench extract Aqueous Workup & Extraction quench->extract dry Drying Organic Layer extract->dry purify Solvent Removal & Purification (Distillation/Chromatography) dry->purify analysis Characterization (NMR, IR, MS) purify->analysis

Figure 2. General Experimental Workflow.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter.

Troubleshooting Figure 3: Troubleshooting Decision Tree start Problem with Synthesis? low_yield Low or No Yield? start->low_yield impure_product Impure Product? start->impure_product reaction_stalled Reaction Stalled? start->reaction_stalled reagent_quality Poor Reagent Quality? (e.g., Hydrolyzed Chloride) low_yield->reagent_quality Yes conditions Suboptimal Conditions? (Temp, Time, Mixing) low_yield->conditions Yes workup_loss Loss During Workup? low_yield->workup_loss Yes unreacted_sm Unreacted Starting Materials Present? impure_product->unreacted_sm Yes side_products Side Products Formed? (Hydrolysis, Oxidation) impure_product->side_products Yes temp_low Temperature Too Low? reaction_stalled->temp_low Yes mixing Inefficient Mixing? (Biphasic Reaction) reaction_stalled->mixing Yes sol_reagent Solution: - Use fresh/purified reagents - Handle under N2 - Check for decomposition reagent_quality->sol_reagent sol_conditions Solution: - Optimize temperature - Increase reaction time - Use phase-transfer catalyst conditions->sol_conditions sol_workup Solution: - Careful phase separation - Back-extract aqueous layer - Avoid vigorous shaking workup_loss->sol_workup sol_purify Solution: - Aqueous wash to remove salts - Column chromatography - Vacuum distillation unreacted_sm->sol_purify side_products->sol_purify sol_stalled Solution: - Gently heat reaction - Ensure vigorous stirring - Consider phase-transfer catalyst temp_low->sol_stalled mixing->sol_stalled

Figure 3. Troubleshooting Decision Tree.
Problem 1: My reaction yielded very little or no product.

This is the most common issue, often tracing back to the stability and quality of the starting materials or the reaction conditions.

Q: I used my N,N-diethylcarbamoyl chloride from a bottle that has been on the shelf for a while. Could this be the problem?

A: Absolutely. N,N-dialkylcarbamoyl chlorides are highly susceptible to hydrolysis. [6]The acyl chloride functional group is very reactive towards nucleophiles, including atmospheric moisture. [7]Hydrolysis converts your starting material into the unreactive and water-soluble diethylcarbamic acid (which can decompose further), drastically reducing the amount of reactant available to form your desired product.

  • Expertise & Causality: The lone pairs on the nitrogen atom donate electron density into the carbonyl group, making carbamoyl chlorides generally less reactive than their acyl chloride counterparts. However, they are still sufficiently electrophilic to react readily with water. This reaction is often autocatalytic as the HCl byproduct can protonate the carbonyl, further activating it towards nucleophilic attack.

  • Trustworthiness (Self-Validation): Before starting, check your carbamoyl chloride. It should be a clear liquid. If it appears cloudy, has solidified, or gives off fumes of HCl upon opening, it has likely degraded. A simple quality check is to take an IR spectrum; a broad peak around 3300-2500 cm⁻¹ would indicate the presence of the carboxylic acid from hydrolysis.

Q: My reaction seems biphasic and the yield is low. What's happening?

A: The reaction between an aqueous solution of sodium thiomethoxide and N,N-diethylcarbamoyl chloride dissolved in an organic solvent (like THF or ether) is inherently a two-phase system. [5]If mixing is not efficient, the reaction rate will be limited by the diffusion of reactants across the phase boundary.

  • Expertise & Causality: The reaction occurs at the interface between the aqueous and organic layers. Without sufficient agitation, the localized concentration of reactants at this interface is low, leading to an overall slow and incomplete reaction.

  • Trustworthiness (Self-Validation): To overcome this, two strategies are key:

    • Vigorous Mechanical Stirring: Ensure the mixture forms a vortex and the layers are well-emulsified.

    • Phase-Transfer Catalysis (PTC): Adding a catalytic amount (1-5 mol%) of a PTC like a tetraalkylammonium salt (e.g., tetrahexylammonium chloride) can dramatically improve yields. [5]The PTC escorts the thiolate anion from the aqueous phase into the organic phase, allowing the reaction to proceed homogeneously and at a much faster rate.

Problem 2: My final product is impure and difficult to clean up.

Purity issues often arise from side reactions or incomplete removal of starting materials.

Q: After workup, my NMR spectrum shows my product, but also significant other peaks. What are they?

A: The most likely impurities are unreacted N,N-diethylcarbamoyl chloride or byproducts from its degradation.

  • Unreacted N,N-diethylcarbamoyl chloride: This can be removed by a careful aqueous wash. The chloride will hydrolyze to the water-soluble carbamic acid/diethylamine hydrochloride.

  • Diethylamine/Salts: If your carbamoyl chloride hydrolyzed, or if the reaction was run at high temperatures causing product decomposition, you may have diethylamine present. This can often be removed with a dilute acid wash (e.g., 1M HCl), which will protonate the amine and extract it into the aqueous layer. Be cautious not to use concentrated acid, which could potentially hydrolyze your product.

  • Dimethyl disulfide ((CH₃S)₂): The thiomethoxide anion is susceptible to oxidation, especially if air is not excluded from the reaction. This can form dimethyl disulfide. It is a volatile impurity that can sometimes be removed by vacuum distillation.

  • Expertise & Causality: Each impurity has different chemical properties that can be exploited for removal. The basicity of diethylamine allows for acid-extraction, while the high polarity of salts ensures they remain in the aqueous phase during workup.

  • Trustworthiness (Self-Validation): Use Thin Layer Chromatography (TLC) to assess the purity before and after each purification step. A successful purification will show the disappearance of impurity spots and the isolation of the spot corresponding to your product.

Q: Is column chromatography or distillation better for purification?

A: The choice depends on the nature of the impurities.

  • Vacuum Distillation: This is highly effective if your main impurities are significantly less or more volatile than your product (e.g., residual solvent, dimethyl disulfide). It is often the preferred method for larger scale purification.

  • Silica Gel Chromatography: This is the method of choice if you have non-volatile impurities with different polarities than your product. [5]For this compound, a non-polar eluent system like dichloromethane or hexanes/ethyl acetate would be appropriate.

Frequently Asked Questions (FAQs)

Q: Why are anhydrous solvents and an inert atmosphere (Nitrogen/Argon) so critical?

A: As discussed, the primary reason is to prevent the hydrolysis of the electrophilic N,N-diethylcarbamoyl chloride. [7]A secondary reason is to prevent the oxidative dimerization of the sodium thiomethoxide nucleophile to form dimethyl disulfide. Using dry solvents and maintaining the reaction under an inert atmosphere are hallmarks of good laboratory practice that directly translate to higher yield and purity.

Q: Are there alternative synthetic routes?

A: Yes, several methods exist for synthesizing S-alkyl thiocarbamates. [8]While the carbamoyl chloride route is common, other approaches include:

  • Reaction of thiols and amines with gaseous carbon dioxide using a coupling reagent like the Mitsunobu reagent. [9][10]* Condensation of a thiol with an isocyanate. [1][11]* Carboxylation of amines and thiols using carbon monoxide and sulfur. [10]These methods can be advantageous when avoiding hazardous reagents like acyl chlorides or when specific functional group tolerance is required.

Q: How can I definitively confirm the identity of my final product?

A: A combination of spectroscopic methods is essential for unambiguous characterization.

  • ¹H NMR: This is one of the most informative techniques. You should expect to see three distinct signals: a singlet for the S-methyl protons, and a quartet and a triplet (or broad signals depending on rotational barriers) for the N-diethyl ethyl groups. [5]* ¹³C NMR: This will confirm the number of unique carbon environments, including the characteristic carbonyl peak.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. [12][13]* Infrared (IR) Spectroscopy: Look for the strong carbonyl (C=O) stretch, which is a key functional group in the molecule.

Data and Protocols

Quantitative Data Summary
Table 1: Reagent Properties
Compound Formula MW ( g/mol ) Notes
N,N-Diethylcarbamoyl ChlorideC₅H₁₀ClNO135.59Moisture sensitive, corrosive.
Sodium ThiomethoxideCH₃NaS70.09Air sensitive (oxidizes).
This compoundC₆H₁₃NOS147.24Final Product. [12]
Table 2: Typical Reaction Conditions
Parameter Typical Value / Condition
Stoichiometry ~1.0 eq. Carbamoyl Chloride, 1.1-1.2 eq. Thiolate
Solvent Tetrahydrofuran (THF), Diethyl Ether
Temperature 0 °C to reflux, often started cold. [5]
Reaction Time 1-4 hours, monitor by TLC/GC. [5]
Atmosphere Nitrogen or Argon
Catalyst (Optional) 1-5 mol% Tetraalkylammonium Salt
Table 3: Analytical Data for this compound
Technique Expected Result
¹H NMR (400 MHz, CDCl₃)δ 3.36 (br s, 4H, 2 x N-CH₂), 2.30 (s, 3H, S-CH₃), 1.15 (br s, 6H, 2 x CH₃). [5]
Appearance Light yellow oil. [5]
Molecular Weight 147.24 g/mol . [12]
Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.

Materials:

  • N,N-Diethylcarbamoyl chloride (1.0 eq)

  • 21 wt% Sodium thiomethoxide in water (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrahexylammonium chloride (0.02 eq, optional)

  • Diethyl ether

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagents: In the flask, dissolve the aqueous sodium thiomethoxide solution. In the dropping funnel, prepare a solution of N,N-diethylcarbamoyl chloride in anhydrous THF. If using a phase-transfer catalyst, add it to the flask.

  • Reaction: Cool the flask containing the thiomethoxide solution to 0 °C in an ice bath. Begin vigorous stirring. Add the N,N-diethylcarbamoyl chloride solution dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux and maintain for 2-3 hours. [5]Monitor the reaction's progress by TLC or GC analysis.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography (e.g., using dichloromethane as eluent) to yield this compound as a light yellow oil. [5]

References

  • Chaturvedi, D., Mishra, N., & Mishra, V. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis, 2008(03), 355-357. Available from: [Link]

  • Wikipedia. (n.d.). Thiocarbamate. Retrieved from: [Link]

  • Li, A. Y., et al. (2007). Facile One-Pot Synthesis of S-Alkyl Thiocarbamates. The Journal of Organic Chemistry, 72(10), 3894–3897. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from: [Link]

  • Li, A. Y. (n.d.). Facile One-Pot Synthesis of S-Alkyl Thiocarbamates. Retrieved from: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 9(12), 2500–2519. Available from: [Link]

  • Organic Syntheses. (n.d.). Diethylthiocarbamyl Chloride. Retrieved from: [Link]

  • Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical pharmacology, 43(1), 165–171. Available from: [Link]

  • ResearchGate. (n.d.). Advances in the synthesis of thiocarbamates. Retrieved from: [Link]

  • Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, clinical and experimental research, 20(3), 546–553. Available from: [Link]

  • PubChem. (n.d.). This compound. Retrieved from: [Link]

  • PubChemLite. (n.d.). This compound (C6H13NOS). Retrieved from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of S-Methyl N,N-Diethylthiocarbamate. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important compound. This compound is a key metabolite of Disulfiram, an aldehyde dehydrogenase inhibitor, and its efficient synthesis is crucial for further pharmacological studies.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for robust troubleshooting and optimization. We will explore the most common synthetic route, address frequently encountered issues, and provide detailed solutions grounded in chemical principles.

Section 1: The Primary Synthetic Pathway

The most reliable and scalable synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, N,N-Diethylthiocarbamoyl Chloride, followed by its reaction with a methylthiolate source.

SynthesisWorkflow A Tetraethylthiuram Disulfide B Chlorination (Cl2) A->B Step 1 C N,N-Diethylthiocarbamoyl Chloride (Intermediate) B->C Yields Intermediate + Elemental Sulfur E S-Alkylation (Phase Transfer Catalysis) C->E Step 2 D Sodium Methanethiolate D->E F This compound (Final Product) E->F

Caption: A two-step workflow for this compound synthesis.

Experimental Protocol: Two-Step Synthesis

This protocol combines established procedures for the synthesis of the intermediate and the final product.[3][4]

Step 1: Synthesis of N,N-Diethylthiocarbamoyl Chloride

  • Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser connected to a gas outlet/trap. The entire setup should be in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with molten tetraethylthiuram disulfide (0.25 mol). The purity of this starting material is critical; it should be as anhydrous as possible, as moisture will decrease the yield.[3]

  • Chlorination: While stirring vigorously, begin bubbling chlorine gas through the molten disulfide. The reaction is exothermic. Maintain the temperature between 70-75°C by adjusting the chlorine flow rate and using a cooling water bath.

  • Reaction Monitoring: As the reaction proceeds, the clear yellow-to-red solution will become a cloudy yellow mixture as elemental sulfur begins to precipitate. The reaction is complete when the theoretical amount of chlorine (0.25 mole) has been absorbed, which can be monitored by the weight gain of the reaction flask.

  • Purification (Crucial for High Yield in Step 2): The crude product consists of two layers: an upper layer of the desired chloride saturated with sulfur, and a lower layer of amorphous sulfur. Replace the condenser with a distillation apparatus. Distill the N,N-Diethylthiocarbamoyl chloride under reduced pressure (b.p. 80–85°C / 1 mm Hg). This purification step is highly recommended to prevent sulfur contamination in the final product.[3]

Step 2: Synthesis of this compound

  • Reagent Preparation: In a separate flask, prepare a solution of aqueous sodium methanethiolate (0.6 mol).

  • Reaction Setup: To this solution, add tetrahydrofuran (THF) followed by the distilled N,N-Diethylthiocarbamoyl chloride (0.54 mol) from Step 1.

  • Catalyst Addition: Add a catalytic amount (e.g., 2 mol%) of a phase transfer catalyst (PTC) such as tetrahexylammonium chloride. The PTC is essential for transporting the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.[4][5]

  • Reaction Conditions: Stir the biphasic mixture vigorously and heat to reflux under a nitrogen atmosphere for approximately 3 hours. Use a bleach trap to capture any excess methanethiol gas.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Perform a liquid-liquid extraction with diethyl ether.

    • Wash the combined organic phases with brine and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the resulting crude oil by silica gel column chromatography to yield the final product as a light yellow oil.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a significantly low yield?

A: The most frequent cause of low yield is the quality of the N,N-Diethylthiocarbamoyl chloride intermediate used in the second step. If this intermediate is not purified by distillation, residual sulfur can interfere with the reaction.[3] Furthermore, its sensitivity to moisture means that using wet starting materials or solvents can lead to hydrolysis and the formation of unwanted byproducts.

Q2: How critical is the purity of the initial tetraethylthiuram disulfide?

A: It is extremely critical. The presence of water in the disulfide will directly decrease the yield of the N,N-Diethylthiocarbamoyl chloride intermediate.[3] It is recommended to use a dry, high-purity grade of this reagent.

Q3: What is the function of the phase transfer catalyst (PTC) and is it optional?

A: The PTC is not optional for achieving high yields in a biphasic system. The sodium methanethiolate is in the aqueous phase, while the N,N-Diethylthiocarbamoyl chloride is in the organic phase (THF). The PTC, typically a quaternary ammonium salt, forms an ion pair with the methanethiolate anion, allowing it to move into the organic phase and react. Without it, the reaction would be extremely slow and inefficient.[5] Studies on similar reactions show that the choice of PTC can significantly impact reaction yields.[6][7]

Q4: Can I use a different methylthiol source?

A: Yes, other sources like methanethiol gas can be used, but this requires specialized handling due to its toxicity and volatility. Sodium methanethiolate is a convenient and commonly used reagent. The key is the availability of the nucleophilic thiolate anion (CH₃S⁻).

Section 3: Detailed Troubleshooting Guide

This section addresses specific experimental problems. Use the following decision tree to diagnose issues in the S-alkylation step.

Troubleshooting start Low Yield of Final Product q1 Was the intermediate N,N-Diethylthiocarbamoyl Chloride distilled? start->q1 a1_no Problem: Sulfur Contamination and Side Reactions. Solution: Distill the intermediate before use. q1->a1_no No q2 Was a Phase Transfer Catalyst (PTC) used with vigorous stirring? q1->q2 Yes a2_no Problem: Poor Inter-phase Mixing and Slow Reaction. Solution: Add 2 mol% PTC (e.g., Tetrahexylammonium Chloride) and ensure rapid stirring. q2->a2_no No q3 Were anhydrous solvents and an inert atmosphere used? q2->q3 Yes a3_no Problem: Hydrolysis of the Carbamoyl Chloride. Solution: Dry all solvents and run the reaction under N2 or Ar. q3->a3_no No end_node If issues persist, consider alternative synthesis routes or analyze for unexpected byproducts (e.g., oxidation). q3->end_node Yes

Caption: Troubleshooting flowchart for low yield in the S-alkylation step.

Problem 1: Low Yield in N,N-Diethylthiocarbamoyl Chloride Synthesis (Step 1)
  • Question: My yield of the distilled N,N-Diethylthiocarbamoyl Chloride is below 80%. What went wrong?

  • Answer: Low yield in this step is almost always attributable to reagent quality or temperature control. The chlorination of tetraethylthiuram disulfide is sensitive to several factors. Ensure your experimental conditions align with the optimized parameters.

ParameterRecommended ConditionRationale & Consequence of Deviation
Starting Material Dry Tetraethylthiuram DisulfideMoisture leads to hydrolysis and byproduct formation, reducing yield.[3]
Reaction Temperature 70–75°CLower temperatures slow the reaction kinetics. Higher temperatures risk thermal decomposition of the product.[8]
Chlorine Addition Gradual, monitored additionToo rapid addition can cause the temperature to spike. Incomplete addition results in unreacted starting material.
Solvent Solvent-free (molten)Using a solvent like carbon tetrachloride is an alternative but requires an additional solvent removal step and can complicate sulfur separation.[3]
Problem 2: Final Product is a Dark, Viscous Oil Contaminated with a Yellow Solid
  • Question: After the workup of Step 2, my product is a dark oil and contains a yellow precipitate that is insoluble in my chromatography solvent. What is this?

  • Answer: The yellow solid is almost certainly elemental sulfur. This occurs when the N,N-Diethylthiocarbamoyl Chloride intermediate from Step 1 is not purified by distillation.[3] The crude intermediate is saturated with sulfur, which then carries over into the second reaction.

    • Solution: Always distill the N,N-Diethylthiocarbamoyl Chloride intermediate under reduced pressure before using it in the S-alkylation step. If you have already run the reaction with the crude intermediate, you may be able to remove the sulfur by filtering the crude product through a short plug of silica gel before proceeding with full column chromatography.

Problem 3: Multiple Byproducts Observed on TLC Analysis
  • Question: My final reaction mixture shows multiple spots on the TLC plate, making purification difficult and lowering the yield. What are these byproducts?

  • Answer: The N,N-Diethylthiocarbamoyl Chloride is a reactive electrophile and is susceptible to nucleophilic attack by species other than the desired methanethiolate.

    • Hydrolysis: The most common side reaction is hydrolysis caused by trace amounts of water. The carbamoyl chloride reacts with water to form an unstable thiocarbamic acid, which can decompose. This can be avoided by using anhydrous solvents and running the reaction under an inert nitrogen or argon atmosphere.

    • Oxidation: The final this compound product, a sulfide, can be oxidized to its corresponding sulfoxide or sulfone, especially if the reaction is exposed to air for prolonged periods at high temperatures.[2][9] These are known metabolites of the compound and may appear as more polar spots on a TLC plate.

    • Solution: Ensure all glassware is oven-dried, use anhydrous grade solvents, and maintain an inert atmosphere throughout the reaction and workup.

Section 4: Alternative Synthetic Approaches

If the primary pathway proves problematic, several alternative methods for synthesizing thiocarbamates have been reported in the literature. These may offer advantages in specific contexts, such as avoiding the use of chlorine gas or offering milder reaction conditions.

  • From Isocyanates and Thiols: This is a common and high-atom-economy method. The reaction of an isocyanate with a thiol can be performed under catalyst-free conditions or promoted by simple bases like sodium carbonate.[10][11]

  • Mitsunobu-based One-Pot Synthesis: A mild and efficient protocol uses the Mitsunobu reagent (DEAD/Ph₃P) to couple a thiol, an amine, and gaseous carbon dioxide in a one-pot reaction to form the S-alkyl thiocarbamate.[12] This method avoids the need to prepare a reactive carbamoyl chloride intermediate.

  • Selenium-Catalyzed Carbonylation: An advanced method involves the selenium-catalyzed carbonylation of amines and thiols using carbon monoxide. This "one-pot" approach is noted for its high atomic economy and environmentally benign characteristics.[13]

These alternative routes can be valuable for researchers facing persistent issues with the traditional method or looking for greener synthetic pathways.

References

  • Advances in the synthesis of thiocarbamates. (2015). ResearchGate. [Link]

  • Diethylthiocarbamyl Chloride. Organic Syntheses. [Link]

  • Na2CO3-promoted synthesis of thiocarbamates from isocyanates and thiols under mild conditions. (2024). RSC Publishing. [Link]

  • Addition of Thiols to Isocyanates Catalyzed by Simple Rare-Earth-Metal Amides: Synthesis of S-Alkyl Thiocarbamates and Dithiocarbamates. (2019). ACS Publications. [Link]

  • Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. (2010). ResearchGate. [Link]

  • One-Pot Synthesis of Thiocarbamates. (2021). ResearchGate. [Link]

  • Effect of various phase transfer catalysts on the yield of dithiocarbamates. ResearchGate. [Link]

  • Effect of various phase transfer catalysts on the yield of dithiocarbamates. ResearchGate. [Link]

  • Dimethylthiocarbamoyl chloride. Wikipedia. [Link]

  • Method of preparing N,N-dimethyl thiocarbamoyl chloride.
  • Mild and efficient synthesis of thiocarbonates and thiocarbamates via a three-component coupling utilizing Cs2CO3 and TBAI. Semantic Scholar. [Link]

  • Thiocarbamate. Wikipedia. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Riemschneider thiocarbamate synthesis. Wikipedia. [Link]

  • Cas 16420-13-6,Dimethylthiocarbamoyl chloride. LookChem. [Link]

  • An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Organic Chemistry Portal. [Link]

  • S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. PubMed. [Link]

  • Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. PubMed. [Link]

  • Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. PubMed. [Link]

  • This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. PubMed. [Link]

  • Diethyldithiocarbamate S-methylation: evidence for catalysis by human liver thiol methyltransferase and thiopurine methyltransferase. PubMed. [Link]

Sources

Technical Support Center: Quantification of S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of S-Methyl N,N-Diethylthiocarbamate (DET-Me). This guide is designed for researchers, scientists, and drug development professionals who are working to accurately measure this key metabolite of Disulfiram. As a compound with inherent stability and matrix-related challenges, its quantification requires a robust and well-understood methodology.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles and validated methods. Our goal is to empower you to overcome common hurdles and generate reliable, high-quality data.

Troubleshooting Guide: Common Issues in DET-Me Analysis

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Chromatography & Peak Integrity

Question: My chromatographic peak for DET-Me is tailing or fronting. What are the likely causes and solutions?

Answer: Poor peak shape is a common issue that compromises resolution and integration accuracy. The cause depends on whether all peaks or just the analyte peak are affected.

  • If All Peaks Show Tailing: This typically points to an issue outside the column (extra-column volume) or a physical problem with the column itself.

    • Cause: Poorly made connections (especially between the injector and column), excessive tubing length or diameter, or a void at the column inlet.

    • Solution: Systematically check all fittings for tightness and ensure they are properly seated. Use tubing with the smallest possible internal diameter and length. To check for a column void, reverse-flush the column (if permitted by the manufacturer) or replace it if it's old.[1]

  • If Only the DET-Me Peak Tails: This suggests a specific chemical interaction between the analyte and the stationary phase.

    • Cause: Secondary interactions, often with residual silanols on a silica-based column, can cause tailing for basic compounds. Contamination buildup on the column frit can also create active sites.

    • Solution:

      • Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for the column type. Adding a small amount of an ion-pairing agent or a competing base might be necessary, but this requires re-validation.

      • Column Flushing: Implement a robust column wash procedure after each batch, using a solvent stronger than your mobile phase to remove contaminants.[1]

      • Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting.[1] Ensure your final sample solvent is as close in composition to the initial mobile phase as possible.

Question: I'm observing a drift or sudden shift in the retention time for DET-Me. What should I investigate?

Answer: Retention time stability is critical for confident peak identification. Drifts can be gradual or abrupt.

  • Gradual Drift: This often indicates a change in the column or mobile phase over time.

    • Cause: Column aging, slow accumulation of matrix components, or gradual change in mobile phase composition due to evaporation of the more volatile component.

    • Solution: Prepare fresh mobile phase daily.[2] Use a guard column to protect the analytical column from strongly retained matrix components. Monitor system pressure; a gradual increase can signal a blockage.

  • Abrupt Shifts: This usually points to a change in the LC system's operating conditions.

    • Cause: Insufficient column equilibration between gradient runs, air bubbles in the pump, or a change in column temperature.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[3] Degas your mobile phases thoroughly. Verify that the column oven is set to the correct temperature and is stable.

Sensitivity and Reproducibility

Question: The signal intensity for my DET-Me peak is low and/or highly variable. How can I improve it?

Answer: This is a critical issue that directly impacts the limit of quantification (LOQ). The problem can originate from the sample itself, the extraction process, or the LC-MS interface.

  • Cause 1: Matrix Effects: This is the most common cause in bioanalysis. Co-eluting endogenous compounds from the matrix (e.g., phospholipids in plasma) can interfere with the ionization of DET-Me in the MS source, typically causing ion suppression.[4][5]

    • Solution:

      • Improve Sample Cleanup: The goal is to selectively remove interfering matrix components while efficiently recovering DET-Me. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose and has been successfully used in validated methods.[6][7]

      • Chromatographic Separation: Modify your LC gradient to better separate DET-Me from the region where matrix components elute (the "matrix effect zone").

      • Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is the gold standard as it co-elutes and experiences the same matrix effects as the analyte. If a SIL IS is unavailable, a close structural analog that elutes near the analyte, such as S-ethyldipropylthiocarbamate (EPTC), can be effective.[6]

  • Cause 2: Analyte Degradation: DET-Me can be metabolized or oxidized to its sulfoxide and sulfone forms.[8][9] This can occur in vivo but also ex vivo if samples are not handled properly.

    • Solution: Keep biological samples on ice during processing and minimize freeze-thaw cycles. Store plasma/serum at -70°C or lower for long-term stability.[6]

  • Cause 3: Suboptimal MS Parameters: The instrument may not be optimized for DET-Me detection.

    • Solution: Perform a tuning and optimization infusion of a pure DET-Me standard to determine the optimal precursor/product ion pair, collision energy, and source parameters (e.g., capillary voltage, gas flow, temperature).

Question: My calibration curve is non-linear and has poor R² value. What's the problem?

Answer: A reliable calibration curve is the foundation of accurate quantification.

  • Cause: Saturation of the detector at high concentrations, adsorption of the analyte at low concentrations, or using an inappropriate regression model.

  • Solution:

    • Check the Concentration Range: You may need to narrow the calibration range to the linear response region of the detector.

    • Address Adsorption: For low-level standards, analyte can adsorb to glass surfaces. Use polypropylene tubes and vials or silanized glassware.

    • Apply Weighting: Heteroscedasticity (non-uniform variance) is common in bioanalytical assays. The standard deviation often increases with concentration. Applying a weighting factor, such as 1/x or 1/x², to the linear regression can significantly improve accuracy at the lower end of the curve. A weighting of 1/concentration² has been shown to be effective for DET-Me analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for DET-Me, and how should I handle my samples?

DET-Me is susceptible to oxidation, forming S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO) and subsequently the sulfone (DETC-MeSO2).[8][10] These metabolites are also pharmacologically active, making it crucial to prevent ex vivo conversion.

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., heparin).

  • Processing: Process blood to plasma or serum as quickly as possible, keeping samples at 4°C or on ice.

  • Storage: For long-term storage, samples should be kept at -70°C or below. A validated method has demonstrated stability for nearly two years at -70°C.[6] Avoid repeated freeze-thaw cycles.

Q2: What is a suitable internal standard (IS) for DET-Me quantification?

The ideal IS is a stable isotope-labeled version of the analyte (e.g., DET-Me-d3). It has nearly identical chemical properties and chromatographic behavior, ensuring it accurately tracks the analyte through extraction and ionization.[4] If a SIL IS is not available, a close structural analog is the next best choice. S-ethyldipropylthiocarbamate (EPTC) has been successfully used as an IS in a validated UPLC-MS/MS method for DET-Me.[6]

Q3: What are the typical LC-MS/MS parameters for analyzing DET-Me?

While parameters must be optimized for your specific instrument, a good starting point can be derived from published methods.[6][11]

ParameterTypical Value / ConditionRationale
LC Column Reversed-phase C18, e.g., Waters Acquity HSS T3 (1.8 µm)[6]Provides good retention and peak shape for moderately polar compounds like DET-Me.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidStandard organic solvents for reversed-phase chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveDET-Me readily forms a protonated molecule [M+H]⁺.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transition (DET-Me) m/z 148 → m/z 100[6]The precursor ion [M+H]⁺ is 148. The product ion at 100 likely corresponds to the loss of the thiomethyl group and carbonyl group.
MRM Transition (EPTC IS) m/z 190 → m/z 128[6]Specific transition for the recommended analog internal standard.

Q4: Why is Solid-Phase Extraction (SPE) often recommended for plasma sample preparation?

SPE is a powerful sample preparation technique that offers significant advantages over simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE) for this application.

  • Superior Cleanup: SPE can be highly selective, allowing for the effective removal of major matrix interference sources like phospholipids and salts, which are primary causes of ion suppression.[7]

  • Concentration: SPE allows you to load a larger sample volume and elute the analyte in a small volume of solvent, thereby concentrating the sample and improving the method's sensitivity.

  • Automation: SPE can be easily automated, which increases throughput and improves reproducibility compared to manual methods.

Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of DET-Me from Human Plasma

This protocol is a generalized procedure based on common SPE workflows for small molecules. The specific sorbent and solvents should be optimized during method development.

  • Sample Pre-treatment: Thaw plasma samples on ice. Vortex to mix. Centrifuge at ~4000 x g for 5 minutes to pellet any particulates.

  • Sorbent Conditioning: Pass 1 mL of methanol through the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent).

  • Sorbent Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load 500 µL of the pre-treated plasma sample onto the cartridge. Allow the sample to pass through slowly (~1 mL/min).

  • Wash Step 1 (Interference Elution): Pass 1 mL of a weak organic wash solution (e.g., 5% methanol in water) to remove salts and polar interferences.

  • Wash Step 2 (Phospholipid Elution): Pass 1 mL of a stronger organic wash (e.g., 40% methanol) to remove less polar interferences.

  • Elution: Elute the DET-Me and IS with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile) into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Preparation of Calibration Curve and QC Samples
  • Primary Stock Solution: Accurately weigh ~5 mg of DET-Me reference standard and dissolve in a suitable solvent (e.g., methanol) to make a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with 50:50 methanol:water.

  • Spiking: Prepare calibration standards by spiking the appropriate working solution into blank control plasma (typically 1-5% of the final volume to avoid altering the matrix). For example, to make a 50 ng/mL standard, add 10 µL of a 5 µg/mL working solution to 990 µL of blank plasma.

  • QC Samples: Prepare Quality Control (QC) samples at a minimum of three levels (low, medium, and high) using a separate stock solution weighing to ensure accuracy and independence from the calibration standards.

  • Internal Standard: Prepare a working solution of the internal standard (e.g., EPTC at 100 ng/mL). Add a fixed volume of this solution to all standards, QCs, and unknown samples before starting the extraction process.

Visualizations and Diagrams
Analytical Workflow for DET-Me Quantification

cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (+ Internal Standard) Pretreat Pre-treatment (Centrifugation) Sample->Pretreat SPE Solid-Phase Extraction (Cleanup & Concentration) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap LC UPLC Separation (Reversed-Phase) Evap->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (1/x² Weighting) Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: End-to-end workflow for DET-Me analysis.

Troubleshooting Poor Peak Shape

Start Poor Peak Shape Observed Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No T_Cause1 Secondary Interactions (e.g., silanols) Tailing->T_Cause1 Yes T_Cause2 Column Contamination / Frit Blockage Tailing->T_Cause2 Yes Split Split Peak? Fronting->Split No F_Cause1 Injection Solvent Stronger than Mobile Phase Fronting->F_Cause1 Yes F_Cause2 Column Overload (High Concentration) Fronting->F_Cause2 Yes Split->Start No, check other issues S_Cause1 Partially Blocked Frit or Tubing Split->S_Cause1 Yes S_Cause2 Column Void (Bed Collapse) Split->S_Cause2 Yes T_Sol1 Solution: Adjust mobile phase pH Use end-capped column T_Cause1->T_Sol1 T_Sol2 Solution: Flush column with strong solvent Replace column/frit T_Cause2->T_Sol2 F_Sol1 Solution: Match injection solvent to initial mobile phase F_Cause1->F_Sol1 F_Sol2 Solution: Dilute sample Reduce injection volume F_Cause2->F_Sol2 S_Sol1 Solution: Back-flush system components Check for particulates S_Cause1->S_Sol1 S_Sol2 Solution: Replace column S_Cause2->S_Sol2

Caption: Decision tree for diagnosing peak shape issues.

References
  • Anderson, P. L., et al. (2015). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. Journal of Chromatography B, 1002, 299-304. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase. ResearchGate. [Link]

  • Pan, L., & Gu, H. (2016). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 34(11), 878-885. [Link]

  • MDPI. (2020). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. MDPI. [Link]

  • Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(3), 595-600. [Link]

  • ResearchGate. (n.d.). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. ResearchGate. [Link]

  • EURL-Pesticides. (2021). Facing Analytical Challenges of Dithiocarbamate Analysis - Step-by-Step. eurl-pesticides.eu. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Bio-Rad Clinical Diagnostics. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 43(1), 165-171. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. Biochemical Pharmacology, 46(12), 2285-2290. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]

  • MDPI. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

Sources

Overcoming solubility issues with S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for S-Methyl N,N-Diethylthiocarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common challenges encountered during the handling and use of this compound, with a primary focus on solubility issues.

Introduction: Understanding this compound

This compound (CAS No: 37174-63-3), also known as S-methyl N,N-diethylcarbamothioate, is a key metabolite of Disulfiram and is extensively studied for its potent inhibitory effects on aldehyde dehydrogenase (ALDH)[1]. Its lipophilic nature, predicted by an XlogP3 value of 1.4, often presents challenges in achieving desired concentrations in aqueous media for in vitro and in vivo experiments[2]. This guide provides a structured approach to understanding and overcoming these solubility hurdles.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C6H13NOS[2]
Molecular Weight 147.24 g/mol [2]
CAS Number 37174-63-3[2]
Predicted XlogP3 1.4[2]
Appearance Varies; can be a light yellow oil

Troubleshooting Guide: Overcoming Solubility Issues

This section is formatted in a question-and-answer style to directly address common problems.

Q1: My this compound won't dissolve in my aqueous buffer for my cell-based assay. What should I do?

A1: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's lipophilicity. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent.

  • Step 1: Primary Solvent Selection. Dimethyl sulfoxide (DMSO) is a common first choice for creating a high-concentration stock solution.

  • Step 2: Dilution into Aqueous Media. When diluting the DMSO stock into your aqueous buffer or cell culture media, it is crucial to do so with vigorous mixing to avoid precipitation. The final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.

  • Step 3: If Precipitation Persists. If the compound precipitates upon dilution, consider the following:

    • Lower the final concentration: Your target concentration may be above the solubility limit in the final aqueous medium.

    • Use a co-solvent system: For challenging situations, a multi-component solvent system may be necessary. See the detailed protocols below.

Q2: I am preparing a formulation for an in vivo animal study and need a higher concentration in a biocompatible vehicle. What are my options?

A2: For in vivo studies, specialized formulation strategies are often required. Here are some established protocols:

  • Protocol 1: Co-Solvent Formulation. A widely used approach involves a mixture of solvents to enhance solubility and biocompatibility.

    • Start by dissolving this compound in DMSO.

    • Add PEG300 (polyethylene glycol 300) and mix thoroughly.

    • Incorporate a surfactant like Tween-80 and ensure a homogenous mixture.

    • Finally, add saline as the aqueous component. A common volumetric ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].

  • Protocol 2: Cyclodextrin-Based Formulation. Cyclodextrins can encapsulate lipophilic molecules, increasing their aqueous solubility.

    • Prepare a stock solution in DMSO.

    • Separately, prepare a solution of a chemically modified cyclodextrin, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), in saline.

    • Slowly add the DMSO stock to the SBE-β-CD solution with constant stirring. A typical formulation might consist of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline[3].

  • Protocol 3: Lipid-Based Formulation. For oral or some parenteral routes, a lipid-based vehicle can be effective.

    • Dissolve the compound in DMSO.

    • Add this solution to corn oil and mix until a clear solution is obtained[3].

Q3: I've managed to dissolve the compound, but I'm concerned about its stability in my aqueous experimental conditions, especially regarding pH.

  • pH-Dependent Hydrolysis: The hydrolysis of thioesters is subject to acid- and base-mediated catalysis, as well as a pH-independent mechanism[4][5].

    • Acidic Conditions (pH < 7): Hydrolysis rates are generally slower.

    • Neutral Conditions (pH ≈ 7): The compound is relatively stable. For S-methyl thioacetate, the half-life for hydrolysis at pH 7 and 23°C is approximately 155 days[5].

    • Alkaline Conditions (pH > 7): Base-mediated hydrolysis becomes more significant, leading to a faster degradation rate.

  • Recommendations for Maintaining Stability:

    • Maintain a Neutral to Slightly Acidic pH: For your aqueous buffers and media, aim for a pH range of 6.0 to 7.4 to maximize stability.

    • Prepare Fresh Solutions: It is always best practice to prepare your working solutions fresh on the day of the experiment[3].

    • Storage of Stock Solutions: Store your high-concentration organic stock solutions at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month[3].

Q4: I am observing a precipitate in my stock solution upon storage at low temperatures. What is happening?

A4: This is likely due to the compound crashing out of solution as its solubility decreases at lower temperatures.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Before use, allow the stock solution to warm to room temperature. If a precipitate is still visible, gentle warming (e.g., in a 37°C water bath) and/or sonication can help redissolve the compound[3].

    • Consider a Different Solvent: If this is a persistent issue, your stock concentration may be too high for that particular solvent at low temperatures. Consider preparing a slightly less concentrated stock or using a different primary solvent.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out 1.4724 mg of this compound.

  • Solvent Addition: Add 1 mL of high-purity, anhydrous DMSO to the compound.

  • Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, use a brief sonication step to aid dissolution.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C for up to one month[3].

Workflow for Preparing a Working Solution for In Vitro Assays

Caption: Workflow for preparing an in vitro working solution.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions I should take when handling this compound?

A: According to the Safety Data Sheet, this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation. Therefore, it is essential to:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area, preferably a chemical fume hood.

  • Avoid inhalation of any dust or aerosols.

  • Wash hands thoroughly after handling[6].

Q: Can I use solvents other than DMSO for my stock solution?

A: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) could potentially be used. However, the solubility in these solvents may be lower than in DMSO. It is advisable to perform a small-scale solubility test before preparing a large batch of stock solution.

Q: How does the purity of this compound affect its solubility?

A: Impurities in the compound can sometimes affect its solubility characteristics. It is always recommended to use a high-purity grade of the compound for your experiments to ensure reproducibility. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity information.

Q: Are there any known incompatibilities with common labware?

A: There are no specific incompatibilities reported for this compound with standard laboratory glassware or polypropylene plastics. However, as with any organic solvent-based solution, it is good practice to use appropriate containers and avoid prolonged storage in plastics that may be susceptible to leaching.

Logical Decision-Making for Solubility Enhancement

Solubility_Enhancement_Decision_Tree start Start: Dissolve Compound in Primary Solvent (e.g., DMSO) check_solubility Is the compound fully dissolved? start->check_solubility sonicate_heat Apply gentle heat (37°C) and/or sonication check_solubility->sonicate_heat No stock_ready Stock Solution Ready check_solubility->stock_ready Yes recheck_solubility Is it dissolved now? sonicate_heat->recheck_solubility recheck_solubility->stock_ready Yes troubleshoot_precipitation Troubleshooting Options recheck_solubility->troubleshoot_precipitation No, consider alternative primary solvent or lower stock concentration dilute Dilute stock into aqueous buffer/media stock_ready->dilute check_precipitation Does it precipitate? dilute->check_precipitation working_solution_ready Working Solution Ready check_precipitation->working_solution_ready No check_precipitation->troubleshoot_precipitation Yes lower_conc Lower the final concentration troubleshoot_precipitation->lower_conc cosolvent Use a co-solvent system (e.g., PEG300, Tween-80) troubleshoot_precipitation->cosolvent cyclodextrin Use a cyclodextrin-based formulation troubleshoot_precipitation->cyclodextrin

Caption: Decision tree for enhancing solubility.

References

Sources

Technical Support Center: S-Methyl N,N-Diethylthiocarbamate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of S-Methyl N,N-Diethylthiocarbamate (DETC-Me) and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common experimental challenges. Our goal is to equip you with the expertise to navigate the complexities of your analytical workflows, from sample preparation to final data interpretation.

Section 1: Understanding the Analyte and Its Degradation

This compound is a significant metabolite of Disulfiram, a drug used for the management of alcohol dependence.[1] The bioactivation and subsequent degradation of DETC-Me are critical areas of study, as its metabolites are potent inhibitors of key enzymes like aldehyde dehydrogenase (ALDH).[2][3][4] Accurate analysis of these degradation products is therefore essential for understanding the pharmacological and toxicological profile of Disulfiram.

The primary degradation pathway in biological systems is metabolic oxidation. DETC-Me is first metabolized to this compound sulfoxide (DETC-MeSO), a reaction mediated by cytochrome P450 (CYP450) and to a lesser extent, flavin monooxygenase (FMO).[2][5] DETC-MeSO can be further oxidized to this compound sulfone (MeDTC sulfone).[6][7] Both the sulfoxide and sulfone metabolites are considered candidates for the active metabolite of disulfiram responsible for ALDH inhibition.[7][8]

G DETC_Me This compound (DETC-Me) DETC_MeSO This compound Sulfoxide (DETC-MeSO) DETC_Me->DETC_MeSO Oxidation (CYP450, FMO1) DETC_MeSO2 This compound Sulfone (MeDTC Sulfone) DETC_MeSO->DETC_MeSO2 Oxidation G cluster_0 Problem Identification cluster_1 Systematic Isolation cluster_2 Corrective Actions Problem Chromatographic Problem Observed (e.g., Peak Tailing, RT Shift) Check_MobilePhase Mobile Phase? - Freshly prepared? - Degassed? - Correct pH? Problem->Check_MobilePhase Check_Column Column? - Equilibrated? - Contaminated? - Degradation? Problem->Check_Column Check_System HPLC System? - Leaks? - Pump pressure stable? - Injector issue? Problem->Check_System Action_MP Prepare fresh mobile phase. Degas thoroughly. Check_MobilePhase->Action_MP Action_Column Flush with strong solvent. Replace guard/analytical column. Check_Column->Action_Column Action_System Check fittings for leaks. Purge pump. Inspect injector seal. Check_System->Action_System Resolved Problem Resolved Action_MP->Resolved Action_Column->Resolved Action_System->Resolved

Sources

Minimizing interference in S-Methyl N,N-Diethylthiocarbamate analytical assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical quantification of S-Methyl N,N-Diethylthiocarbamate (DET-Me). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DET-Me bioanalysis. As a key metabolite of Disulfiram, accurate measurement of DET-Me is critical for pharmacokinetic and drug-drug interaction studies, particularly those involving Cytochrome P450 (CYP450) pathways.[1][2]

Interference, particularly from complex biological matrices, is the most significant challenge in developing robust and reliable DET-Me assays. This document provides in-depth, experience-driven troubleshooting guides and validated protocols to help you anticipate, identify, and mitigate these interferences.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound.

Q1: What is this compound (DET-Me) and why is its accurate quantification important?

A1: this compound (DET-Me) is a primary, active metabolite of Disulfiram, a medication used in the treatment of alcohol dependence and under investigation for other therapeutic areas.[1][3] The formation of DET-Me is directly mediated by CYP450 enzymes.[1][4] Therefore, accurately measuring its concentration in biological fluids like plasma is essential for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion of Disulfiram.

  • Drug-Drug Interaction (DDI) Studies: To assess how co-administered drugs that induce or inhibit CYP450 enzymes affect Disulfiram metabolism.[1][2]

  • Pharmacodynamic (PD) Monitoring: To correlate metabolite levels with therapeutic or adverse effects, such as the inhibition of aldehyde dehydrogenase (ALDH).[5][6]

Q2: What is the industry-standard analytical platform for DET-Me analysis?

A2: The gold standard for DET-Me quantification in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1] This methodology provides superior sensitivity, selectivity, and speed compared to older techniques like gas chromatography (GC) or HPLC with UV detection, which often suffer from insufficient quantification limits and long analysis times.[1] Detection is typically performed using electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM) for high specificity.[1]

Q3: What is "matrix effect," and why is it the primary source of interference in LC-MS/MS assays?

A3: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, lipids, proteins in plasma).[7][8] This phenomenon can lead to either ion suppression (loss of signal) or ion enhancement (increase of signal), both of which severely compromise the accuracy and reproducibility of quantification.[9][10] In bioanalysis, matrix effects are the most common and challenging source of interference because they are often sample-specific and can vary between lots of matrix.[11]

Q4: What is the ideal type of internal standard (IS) for a DET-Me assay?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., deuterated DET-Me). A SIL-IS co-elutes with the analyte and behaves nearly identically during extraction, chromatography, and ionization.[7][9] This allows it to effectively compensate for variations in sample preparation and, most importantly, for matrix effects. If a SIL-IS is not commercially available, the next best option is a structural analog that is not present in the samples and has similar chemical properties and chromatographic retention.[1]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific experimental problems in a question-and-answer format, explaining the causality behind the issues and providing actionable solutions.

Issue 1: My analyte signal is highly variable between replicates and injection-to-injection. What's happening?

  • Primary Suspect: Inconsistent Matrix Effects & Inadequate Sample Cleanup. High variability is a classic symptom of inconsistent ion suppression or enhancement caused by residual matrix components. While protein precipitation (PPT) is a fast sample preparation technique, it is the least effective at removing interferences and often leads to significant matrix effects.[11]

  • Solution Pathway:

    • Upgrade Your Sample Preparation: Transition from protein precipitation to a more rigorous cleanup method like Solid Phase Extraction (SPE). Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, is exceptionally effective at removing phospholipids and other matrix components that cause interference.[11]

    • Incorporate a Suitable Internal Standard: If you are not already using one, introduce a stable isotope-labeled or a robust structural analog internal standard. This is the most effective way to correct for variability during ionization.[7][9]

    • Optimize Chromatography: Ensure your chromatographic method has sufficient resolving power to separate the analyte from the bulk of matrix components. A longer gradient or a column with higher efficiency can push interferences away from the analyte's retention time.

Issue 2: My analyte peak is consistently suppressed, leading to poor sensitivity and failure to reach the desired Lower Limit of Quantification (LLOQ). How can I boost the signal?

  • Primary Suspect: Co-eluting Suppressing Agents. Your analyte is likely co-eluting with a compound that is competing for ionization in the mass spectrometer's source. In plasma, phospholipids are common culprits in ESI positive mode.

  • Solution Pathway:

    • Diagnose the Suppression Zone: Perform a post-column infusion experiment. Infuse a constant stream of DET-Me solution into the MS while injecting a blank, extracted matrix sample. A dip in the signal at a specific retention time indicates a zone of ion suppression.

    • Shift Analyte Retention: Adjust your chromatographic conditions (e.g., modify the mobile phase gradient, change the column) to move the DET-Me peak away from the suppression zone.

    • Improve Sample Cleanup: As detailed in Issue 1, implement a robust SPE protocol. Reversed-phase and mixed-mode SPE are particularly effective at removing lipids and phospholipids.[11]

Troubleshooting Workflow for Low Analyte Signal

Caption: A logical workflow for diagnosing and resolving low analyte signal in LC-MS/MS assays.

Issue 3: I'm seeing extraneous peaks near my analyte retention time. How do I identify and eliminate them?

  • Primary Suspects: Contamination, Carryover, or Related Metabolites. These peaks can originate from several sources: contaminated solvents or glassware, analyte remaining in the injection system from a previous high-concentration sample (carryover), or other Disulfiram metabolites that were not chromatographically resolved.[12]

  • Solution Pathway:

    • Check for Contamination: Prepare a "blank" sample using only your LC-MS grade solvents and run it through the system. If the peak is present, your solvents or system are contaminated.

    • Assess Carryover: Inject a blank sample immediately after injecting your highest calibration standard. If the analyte peak appears in the blank, you have a carryover issue. To resolve this, develop a more aggressive needle/injector wash method using a strong organic solvent.

    • Improve Chromatographic Resolution: If the interfering peak is a related substance, focus on improving the separation. Experiment with different column chemistries (e.g., a phenyl-hexyl phase instead of C18) or adjust the mobile phase composition and gradient slope to enhance selectivity.

Section 3: Key Protocols & Workflows

Adherence to validated protocols is essential for reproducible and accurate results. The following workflows provide a robust framework for your DET-Me assay development.

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol uses the post-extraction spike method to calculate a Matrix Factor (MF), providing a quantitative measure of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Methodology:

  • Prepare Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase composition at a known concentration (e.g., medium QC level).

  • Prepare Set B (Post-Spike Extract): Process at least six different lots of blank biological matrix (e.g., human plasma) through your entire sample preparation procedure. After the final elution/reconstitution step, spike the analyte and IS into these extracted blanks at the same concentration as Set A.

  • Analysis: Inject both sets of samples and record the peak areas for the analyte and the IS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

Data Interpretation Table:

Sample LotAnalyte Area (Set B)IS Area (Set B)Analyte MFIS MFIS-Normalized MF
1ValueValueCalculateCalcCalculate
2ValueValueCalculateCalcCalculate
3ValueValueCalculateCalcCalculate
..................
Mean Report Report
%RSD Report Report

A successful validation requires the %RSD of the IS-Normalized MF across all lots to be within 15%.

Protocol 2: Recommended Solid Phase Extraction (SPE) Workflow for Plasma

This protocol provides a starting point for developing an SPE method to extract DET-Me from plasma, effectively removing proteins and phospholipids.

Solid Phase Extraction (SPE) Workflow Diagram

Caption: A standard step-by-step workflow for Solid Phase Extraction (SPE).

Step-by-Step Methodology:

  • Sample Pre-treatment: Thaw plasma samples and vortex. Centrifuge to pellet any solids. Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This step disrupts protein binding.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.[13]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences, followed by a wash with 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the DET-Me and IS from the cartridge using 1 mL of methanol or another suitable organic solvent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

Reference Analytical Method Parameters

The following table summarizes a validated UPLC-MS/MS method for DET-Me in human plasma, which can serve as an excellent starting point for method development.[1]

ParameterSpecificationRationale
Chromatography UPLC (Ultra-Performance Liquid Chromatography)Provides high resolution and fast run times, improving separation from matrix interferences.[11]
Column Waters HSS T3, 2.1 x 100 mm, 1.8 µmA reversed-phase C18 column designed for enhanced retention of polar compounds.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (Isocratic 22:78)Acidified mobile phase promotes analyte protonation for positive mode ESI.[1]
Flow Rate 0.200 mL/minA typical flow rate for a 2.1 mm ID UPLC column, balancing speed and efficiency.[1]
Injection Volume 10 µLA standard volume to avoid overloading the column while ensuring adequate sensitivity.[1]
Mass Spectrometry Tandem Quadrupole MS (MS/MS)Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveDET-Me contains nitrogen and sulfur atoms that are readily protonated.[1]
MRM Transitions DET-Me: 148 -> 100 (Quantifier)IS (EPTC): 190 -> 128 (Quantifier)Specific precursor-to-product ion transitions provide high selectivity, minimizing chemical noise.[1][2]
References
  • Anderson, P. L., et al. (2015). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. National Institutes of Health. [Link]

  • Carneiro, R. L., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. [Link]

  • Wong, J. W., & Zhang, K. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Taylor & Francis Online. [Link]

  • World Health Organization. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). Inchem.org. [Link]

  • Deng, Y., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • Rondel, K., et al. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]

  • Hart, B. W., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research. [Link]

  • Yourick, D. L., & Faiman, M. D. (1991). In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S-Methyl N,N-Diethylthiolcarbamate Sulfoxide: Inhibition of Liver Aldehyde Dehydrogenase. ResearchGate. [Link]

  • Nagendra, S. N., et al. (1995). This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. Biochemical Pharmacology. [Link]

  • Mays, D. C., et al. (1995). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol. [Link]

  • Rajan, P., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

Sources

Stability of S-Methyl N,N-Diethylthiocarbamate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for S-Methyl N,N-Diethylthiocarbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling and stability of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a key metabolite of Disulfiram, a medication used in the treatment of chronic alcoholism.[1][2] It is formed in vivo and is itself subject to further metabolic transformations, primarily oxidation to this compound sulfoxide and subsequently to the sulfone derivative.[3][4][5][6] Understanding the stability of this compound in various solvents is critical for accurate in vitro studies and for the development of analytical methods.

This guide provides a structured approach to understanding and managing the stability of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, like other thiocarbamates, are its susceptibility to hydrolysis, oxidation, and photodegradation.[7][8] The ester linkage in thiocarbamates can be cleaved under acidic or basic conditions. The sulfur atom is also prone to oxidation, leading to the formation of sulfoxides and sulfones.[3][6] Additionally, exposure to light, particularly UV radiation, can induce degradation.[7][9]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage of the pure compound, it is advisable to store it at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For solutions in organic solvents, storage at -80°C is recommended for up to six months, while at -20°C, the stability is generally assured for up to one month. However, for aqueous solutions or for in vivo studies, it is highly recommended to prepare fresh solutions daily to minimize potential degradation.

Q3: In which common laboratory solvents is this compound soluble?

A3: this compound is generally soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and acetonitrile.[2] Its solubility in aqueous solutions is limited. When preparing aqueous buffers, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution.

Q4: What are the known degradation products of this compound?

A4: The primary known degradation products of this compound are its oxidized metabolites: this compound sulfoxide and this compound sulfone.[3][5][6] Under hydrolytic conditions, cleavage of the thiocarbamate bond can occur. The exact nature and proportion of degradation products will depend on the specific stress conditions (e.g., pH, temperature, presence of oxidizing agents, light exposure).

Troubleshooting Guide: Common Stability-Related Issues

This section addresses specific problems you might encounter during your experiments that could be related to the instability of this compound.

Issue 1: Inconsistent or lower-than-expected results in biological assays.

  • Potential Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a recently prepared stock solution for each experiment. Avoid using aged solutions.

    • Solvent Selection: If using aqueous buffers, ensure the final concentration of any organic co-solvent (like DMSO) is compatible with your assay and does not accelerate degradation.

    • pH of the Medium: Be mindful of the pH of your cell culture medium or assay buffer. Extremes in pH can promote hydrolysis.

    • Perform a Stability Check: If you suspect instability in your assay medium, you can perform a simple stability check by incubating the compound in the medium for the duration of your experiment and then analyzing the remaining concentration by HPLC.

Issue 2: Appearance of unexpected peaks in your HPLC chromatogram over time.

  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: If your HPLC method is stability-indicating, you should be able to separate the parent compound from its degradants. The appearance of new peaks, especially with a corresponding decrease in the parent peak area, is a strong indicator of degradation.

    • Forced Degradation Study: To proactively identify potential degradation products, it is highly recommended to perform a forced degradation study. This will help in developing a robust, stability-indicating analytical method.[7][10][11][12] See the "Experimental Protocols" section for a detailed guide.

    • Control for Environmental Factors: Ensure your samples are protected from light and stored at the appropriate temperature during analysis to prevent on-instrument degradation.

Issue 3: Variability between experiments conducted on different days.

  • Potential Cause: Inconsistent preparation and handling of this compound solutions.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Implement a strict protocol for the preparation of stock and working solutions, including the source and quality of solvents.

    • Document Storage Conditions: Keep a detailed record of the storage conditions and age of all solutions used in your experiments.

    • System Suitability Tests: For analytical work, always perform system suitability tests before running your samples to ensure the performance of your HPLC system is consistent.

Data on Stability in Different Solvents

SolventTemperatureDurationInitial Concentration (µg/mL)% Recovery (Illustrative)Degradation Products Observed (Illustrative)
DMSO25°C24 hours100>98%None detected
Ethanol25°C24 hours100~95%Minor peak corresponding to sulfoxide
Acetonitrile25°C24 hours100>97%None detected
Aqueous Buffer (pH 5.0)25°C8 hours10~90%Trace hydrolysis products
Aqueous Buffer (pH 7.4)25°C8 hours10~85%Sulfoxide and trace hydrolysis products
Aqueous Buffer (pH 9.0)25°C8 hours10~70%Significant hydrolysis and oxidation products

Note: The data in this table is for illustrative purposes only and should not be considered as experimentally verified results.

Experimental Protocols

To ensure the integrity of your research, it is crucial to have a robust understanding of the stability of this compound under your specific experimental conditions. Below are detailed protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[7][10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[10]

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to Stress HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Data Data Interpretation (Identify Degradants, Assess Peak Purity) HPLC->Data

Caption: Workflow for Forced Degradation Study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.[17][18][19]

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate polar and non-polar compounds. A good starting point is a gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

2. Method Optimization:

  • Inject the stressed samples from the forced degradation study.

  • Adjust the mobile phase gradient, pH, and organic modifier to achieve adequate separation between the parent peak and all degradation product peaks.

  • The goal is to have a resolution of >1.5 between all adjacent peaks.

3. Method Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC_Method_Development Start Select Initial Conditions (C18 Column, ACN/H₂O Gradient) Inject_Stressed Inject Stressed Samples Start->Inject_Stressed Evaluate_Separation Evaluate Peak Separation (Resolution > 1.5?) Inject_Stressed->Evaluate_Separation Optimize Optimize Mobile Phase (Gradient, pH, Organic Modifier) Evaluate_Separation->Optimize No Validate Validate Method (ICH Guidelines) Evaluate_Separation->Validate Yes Optimize->Inject_Stressed Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: HPLC Method Development Workflow.

Understanding Degradation Pathways

Based on the principles of organic chemistry and the known metabolism of thiocarbamates, we can propose the following degradation pathways for this compound.

Degradation_Pathways Parent This compound Sulfoxide This compound Sulfoxide Parent->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis_Products Diethylamine + Carbonyl Sulfide + Methanethiol Parent->Hydrolysis_Products Hydrolysis (Acid/Base) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Proposed Degradation Pathways.

Conclusion

As a Senior Application Scientist, I emphasize the importance of understanding the stability of your compounds to ensure the validity of your research. While this compound is a stable compound under appropriate storage conditions, it is susceptible to degradation under certain experimental conditions. By following the guidelines and protocols outlined in this technical support guide, you can proactively address potential stability issues, troubleshoot problems effectively, and generate high-quality, reproducible data.

Should you have any further questions or require additional support, please do not hesitate to contact our technical support team.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonization, Geneva, Switzerland, 2003. [Link]

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(6), 48-55.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, in: International Conference on Harmonization, Geneva, Switzerland, 2005. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonization, Geneva, Switzerland, 1996. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Thakral, S., Thakral, N. K., Majumdar, S., & Singh, S. (2013). Photostability testing: theory and practice. Journal of Pharmaceutical Sciences, 102(9), 2855-2875.
  • Pike, M. G., et al. (2001). Metabolism of a disulfiram metabolite, S-methyl N, N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. Drug metabolism and disposition, 29(1), 58-63.
  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N, N-diethylthiolcarbamate to S-methyl N, N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical pharmacology, 46(12), 2285-2290.
  • Mays, D. C., et al. (1996). S-methyl-N, N-diethylthiocarbamate sulfoxide and S-methyl-N, N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism: Clinical and Experimental Research, 20(3), 595-600.
  • Sharma, G., & Singh, S. (2012). Development and validation of a stability-indicating HPLC method for the determination of thiocolchicoside in the presence of its degradation products.
  • International Conference on Harmonisation. (1996). ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • Patil, S., et al. (2014). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Drug Research, 64(08), 429-435.
  • Abiramasundari, R., et al. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 132, 137-144.
  • Hart, B. W., & Faiman, M. D. (1992). S-methyl-N, N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol, 9(4), 297-300.
  • Mays, D. C., et al. (1995). S-methyl N, N-diethylthiocarbamate sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. The Journal of pharmacology and experimental therapeutics, 272(2), 770-776.
  • Faiman, M. D. (2001). Disulfiram. In Encyclopedia of toxicology (pp. 436-438). Academic Press.
  • MedChemExpress. (n.d.). S-Methyl-N,N-diethylthiolcarbamate (DETC-Me)
  • Douglas, K. T., & Williams, A. (1976). Elimination-addition mechanisms of acyl group transfer. Thioacyl group transfer from S-aryl thiocarbamates. Journal of the Chemical Society, Perkin Transactions 2, (4), 515-520.
  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N, N-diethylthiolcarbamate to S-methyl N, N-diethylthiolcarbamate sulfoxide. Biochemical pharmacology, 46(12), 2285-2290.

Sources

Validation & Comparative

S-Methyl N,N-Diethylthiocarbamate vs other thiocarbamates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to S-Methyl N,N-Diethylthiocarbamate and a Comparative Analysis with Herbicidal Thiocarbamates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, contrasting its properties and biological activity with those of widely used herbicidal thiocarbamates. By synthesizing data from established literature, this document serves as a critical resource for professionals engaged in biochemical research and pharmaceutical development.

Introduction to the Thiocarbamate Class

Thiocarbamates are a versatile class of organosulfur compounds derived from thiocaramic acid. The core structure features a carbonyl group double-bonded to both a sulfur and a nitrogen atom. This chemical backbone lends itself to a wide array of substitutions, resulting in compounds with diverse applications. While the most prominent use of thiocarbamates is in agriculture as selective, pre-emergence herbicides, specific members of this class exhibit potent and highly specific activities in mammalian systems.

This guide focuses on a key distinction within the thiocarbamate family: the comparison between this compound, a biologically active metabolite of a well-known pharmaceutical, and its agricultural counterparts like EPTC, Molinate, Cycloate, and Vernolate.

This compound: A Profile

This compound (DETC-Me) is primarily recognized not for any herbicidal activity, but as a crucial metabolite of Disulfiram, a drug used to treat chronic alcoholism. Its significance lies in its potent inhibitory effect on the mitochondrial enzyme aldehyde dehydrogenase (ALDH).

Biological Role and Mechanism of Action:

Disulfiram itself is a prodrug. Following administration, it is rapidly metabolized to diethyldithiocarbamate (DDTC), which is then further methylated to form DETC-Me. The key mechanistic step involves the subsequent bioactivation of DETC-Me via cytochrome P450-mediated oxidation to its sulfoxide (DETC-MeSO) and sulfone (DETC-MeSO2) forms. These oxidized metabolites are extremely potent, irreversible inhibitors of ALDH.

By inhibiting ALDH, these metabolites prevent the oxidation of acetaldehyde, a toxic byproduct of ethanol metabolism. The resulting accumulation of acetaldehyde leads to the unpleasant physiological effects known as the disulfiram-ethanol reaction, which serves as a deterrent to alcohol consumption. The order of in vivo potency for ALDH inhibition is DETC-MeSO > DETC-Me > DDTC-Me > Disulfiram.

G cluster_metabolism Metabolic Activation Pathway cluster_action Enzymatic Inhibition Disulfiram Disulfiram DDTC Diethyldithiocarbamate (DDTC) Disulfiram->DDTC Reduction DETC_Me This compound (DETC-Me) DDTC->DETC_Me S-methylation DETC_MeSO DETC-Me Sulfoxide (DETC-MeSO) (Potent ALDH Inhibitor) DETC_Me->DETC_MeSO Cytochrome P450 Oxidation ALDH Aldehyde Dehydrogenase (ALDH) DETC_MeSO->ALDH INHIBITS Acetaldehyde Acetaldehyde Acetate Acetate Acetaldehyde->Acetate ALDH Ethanol Ethanol Ethanol->Acetaldehyde Alcohol Dehydrogenase

Caption: Metabolic activation of Disulfiram to the potent ALDH inhibitor DETC-MeSO.

Comparative Analysis: Herbicidal Thiocarbamates

In stark contrast to DETC-Me, other thiocarbamates such as EPTC, Molinate, Cycloate, and Vernolate were developed for selective weed control in agriculture.

Mechanism of Action in Plants:

The herbicidal mode of action for this group is the inhibition of lipid biosynthesis, specifically targeting the elongation of very-long-chain fatty acids (VLCFAs) with 20 or more carbons. Similar to DETC-Me, these herbicides require metabolic activation within the target organism (the plant) to become effective. They are converted to their sulfoxide derivatives, which are the true active molecules that carbamoylate enzymes or coenzymes involved in VLCFA synthesis. This disruption of VLCFA production interferes with the formation of critical plant components like cuticular waxes and suberin, leading to the death of germinating seedlings.

G cluster_metabolism Metabolic Activation in Plants cluster_action Biochemical Inhibition Thiocarbamate Herbicidal Thiocarbamate (e.g., EPTC, Molinate) Sulfoxide Thiocarbamate Sulfoxide (Active Herbicide) Thiocarbamate->Sulfoxide Sulfoxidation VLCFAE VLCFA Elongases Sulfoxide->VLCFAE INHIBITS LCFA Long-Chain Fatty Acids (e.g., C18:0) VLCFA Very-Long-Chain Fatty Acids (>C20) LCFA->VLCFA Elongation Waxes Cuticular Waxes, Suberin, Membranes VLCFA->Waxes Biosynthesis

Caption: Herbicidal thiocarbamates inhibit Very-Long-Chain Fatty Acid (VLCFA) synthesis.

Head-to-Head Comparison

The following tables summarize the key differences between this compound and its herbicidal relatives.

Table 1: Physicochemical Properties and Primary Applications
CompoundThis compoundEPTC (Eptam®)Molinate (Ordram®)Cycloate (Ro-Neet®)Vernolate (Vernam®)
CAS Number 37174-63-3759-94-42212-67-11134-23-21929-77-7
Molecular Formula C6H13NOSC9H19NOSC9H17NOSC11H21NOSC10H21NOS
Molecular Weight 147.24 g/mol 189.36 g/mol 187.31 g/mol 215.39 g/mol 203.38 g/mol
Primary Application Disulfiram Metabolite; ALDH InhibitorSelective HerbicideSelective Herbicide (Rice)Selective HerbicideSelective Herbicide
Target Organism MammalsWeeds (Grasses, Broadleaf)Weeds (Grasses in Rice)Weeds (Grasses, Broadleaf)Weeds (Grasses, Broadleaf)
Table 2: Biological Activity and Mode of Action
FeatureThis compoundHerbicidal Thiocarbamates (EPTC, Molinate, etc.)
Primary Target Mitochondrial Aldehyde Dehydrogenase (ALDH2)Very-Long-Chain Fatty Acid (VLCFA) Elongases
Active Form Sulfoxide (DETC-MeSO) and Sulfone metabolitesSulfoxide metabolites
Mechanism Irreversible inhibition of enzyme activityInhibition of lipid synthesis pathway
Biological Outcome Acetaldehyde accumulation (in presence of ethanol)Inhibition of seedling growth and germination
Mammalian Toxicity The intended therapeutic effect (ALDH inhibition).Generally low to moderate acute toxicity. Some are cholinesterase inhibitors and may have reproductive effects at high doses.

Experimental Protocols

For researchers investigating these compounds, standardized protocols are essential. The following provides validated methodologies for synthesis, bioactivity assays, and analytical detection.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of diethylcarbamoyl chloride with a methylthiolate source.

Objective: To synthesize this compound for use as an analytical standard or in biological assays.

Materials:

  • N,N-Diethylcarbamoyl chloride

  • Sodium thiomethoxide (Sodium methane thiolate) solution

  • Tetrahydrofuran (THF), anhydrous

  • Phase-transfer catalyst (e.g., Tetrahexylammonium chloride)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N,N-Diethylcarbamoyl chloride in anhydrous THF.

  • Add the phase-transfer catalyst to the solution.

  • Slowly add an aqueous solution of sodium thiomethoxide to the stirring THF solution at room temperature.

  • Heat the biphasic mixture to reflux under a nitrogen atmosphere. Use a bleach trap to capture any excess sulfide gases.

  • Maintain reflux for 3-4 hours, monitoring the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic phase sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, eluting with dichloromethane to afford the pure this compound as an oil.

  • Confirm structure and purity using ¹H NMR and mass spectrometry.

Protocol 2: In Vitro Assay for Aldehyde Dehydrogenase (ALDH) Inhibition

This spectrophotometric assay measures the activity of ALDH by monitoring the reduction of NAD⁺ to NADH.

Objective: To determine the inhibitory potential (e.g., IC₅₀) of this compound and its metabolites on ALDH activity.

Materials:

  • Purified mitochondrial ALDH

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NAD⁺ solution

  • Acetaldehyde solution (substrate)

  • This compound (or its sulfoxide/sulfone metabolite) dissolved in a suitable solvent (e.g., DMSO)

  • UV/Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NAD⁺, and the ALDH enzyme solution.

  • For inhibitor wells, add varying concentrations of the test compound (e.g., DETC-MeSO). For control wells, add an equivalent volume of the solvent.

  • Pre-incubate the mixture for 10-15 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the acetaldehyde substrate to the cuvette.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time. This corresponds to the formation of NADH.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each concentration of the test compound relative to the control.

  • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Protocol 3: General Method for Analysis of Herbicidal Thiocarbamates in Environmental Samples

Due to their instability, many thiocarbamates are analyzed by converting them to a common, stable derivative, carbon disulfide (CS₂), followed by detection with Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the total thiocarbamate residue in a sample (e.g., soil, water, or produce).

Materials:

  • Homogenizer

  • Reaction vessel with a sealed cap

  • Tin(II) chloride (SnCl₂) / Hydrochloric acid (HCl) solution

  • Iso-octane (or other suitable organic solvent)

  • Internal standard (e.g., deuterated CS₂)

  • GC-MS system with a suitable column

Procedure:

  • Sample Preparation: Homogenize a known weight of the solid sample (e.g., 25 g). For liquid samples, use a known volume.

  • Hydrolysis: Place the homogenized sample into a reaction vessel. Add the SnCl₂/HCl acid-hydrolysis solution.

  • Extraction: Add a precise volume of iso-octane containing the internal standard to the vessel. Seal the vessel tightly.

  • Reaction: Heat the vessel at a controlled temperature (e.g., 80°C) for a set time (e.g., 2 hours) to quantitatively convert all thiocarbamates to CS₂. The CS₂ will partition into the iso-octane layer.

  • Analysis: Carefully remove an aliquot of the iso-octane layer and inject it into the GC-MS.

  • Quantification: Monitor for the characteristic ions of CS₂ and the internal standard. Create a calibration curve using CS₂ standards and calculate the concentration in the sample. The result is typically expressed as mg of CS₂ per kg of sample.

Caption: Workflow for the analysis of total thiocarbamate residues as carbon disulfide (CS₂).

Conclusion

While this compound and herbicidal thiocarbamates like EPTC and Molinate share a common chemical scaffold, their biological targets and applications are fundamentally different. This compound and its oxidized metabolites are potent inhibitors of mammalian ALDH, a cornerstone of disulfiram's therapeutic action. Conversely, agricultural thiocarbamates are selectively toxic to plants through the inhibition of VLCFA synthesis. This critical distinction in their mechanism of action underscores the remarkable functional diversity that can be achieved through subtle modifications of a core chemical structure. For researchers in drug development and environmental science, understanding these divergent pathways is paramount for designing targeted molecules and assessing their biological and ecological impact.

References

  • Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. [Link]

  • Wikipedia. (n.d.). EPTC (herbicide). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vernolate. PubChem Compound Database. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Cycloate (Ref: R 2063). PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Molinate (Ref: OMS 1373). PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • MCB Books. (n.d.).

A Comparative Guide for Researchers: S-Methyl N,N-Diethylthiocarbamate vs. its Sulfoxide Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of pharmacology and toxicology, the metabolic transformation of a xenobiotic can dramatically alter its biological activity. This guide provides a detailed comparative analysis of S-Methyl N,N-Diethylthiocarbamate (DETC-Me) and its primary active metabolite, this compound Sulfoxide (DETC-MeSO). As metabolites of the alcohol-aversion drug disulfiram, understanding the distinct characteristics of this parent-metabolite pair is paramount for researchers in drug development and toxicology.[1] This document moves beyond a simple recitation of facts to explain the causality behind their differing effects, grounded in experimental evidence.

The Metabolic Journey: From Parent Compound to Active Metabolite

The story of DETC-Me and DETC-MeSO begins with disulfiram. Following administration, disulfiram is rapidly metabolized to diethyldithiocarbamate (DDC or DETC). This intermediate undergoes S-methylation, a reaction catalyzed by the enzyme thiopurine S-methyltransferase (TPMT), to form DETC-Me. The critical bioactivation step is the subsequent oxidation of DETC-Me to DETC-MeSO.[1] This reaction is mediated primarily by the cytochrome P450 (CYP450) family of enzymes, particularly CYP2E1, and to a lesser extent by flavin-containing monooxygenases (FMO).[1][2]

metabolic_pathway Disulfiram Disulfiram DETC Diethyldithiocarbamate (DETC/DDC) Disulfiram->DETC Reduction DETC_Me This compound (DETC-Me) DETC->DETC_Me TPMT (S-methylation) DETC_MeSO This compound Sulfoxide (DETC-MeSO) DETC_Me->DETC_MeSO CYP450 / FMO (S-oxidation)

Caption: The metabolic activation pathway from Disulfiram to DETC-MeSO.

This metabolic cascade is a classic example of bioactivation, where a less active precursor is converted into a more potent molecule. The introduction of an oxygen atom transforms the thioether in DETC-Me into a sulfoxide in DETC-MeSO, profoundly altering its chemical reactivity and biological potency.

Physicochemical and Pharmacokinetic Divergence

The structural change between the parent and metabolite directly influences their physical properties, which in turn dictates their pharmacokinetic behavior.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThis compound (DETC-Me)This compound Sulfoxide (DETC-MeSO)Significance
Chemical Formula C₆H₁₃NOS[3]C₆H₁₃NO₂S[4]The addition of oxygen increases polarity and molar mass.
Molar Mass 147.24 g/mol [3]163.24 g/mol [4]Affects diffusion rates and receptor binding kinetics.
Polarity Less PolarMore PolarIncreased polarity of DETC-MeSO affects its solubility, membrane permeability, and potential for renal clearance.
In Vivo Stability Relatively short-lived; serves as a substrate for CYP450/FMO.[1]More stable than other reactive metabolites, allowing it to diffuse from its site of formation (e.g., endoplasmic reticulum) to its target (e.g., mitochondria).[5]The stability of DETC-MeSO is crucial for its ability to reach and irreversibly inhibit its target enzyme.

The enhanced stability of DETC-MeSO compared to other potential reactive metabolites, like the corresponding sulfone, is a key factor in its biological efficacy.[5] The sulfone, while a potent inhibitor in cell-free systems, is rapidly neutralized by cellular components like glutathione, limiting its activity in intact cells.[5] In contrast, DETC-MeSO is stable enough to traverse cellular compartments to exert its effects.[5]

Comparative Biological Activity: A Tale of Potency

The primary pharmacological target for these compounds is aldehyde dehydrogenase (ALDH), a critical mitochondrial enzyme responsible for detoxifying acetaldehyde.[5][6] Inhibition of ALDH leads to the accumulation of acetaldehyde after alcohol consumption, causing the unpleasant symptoms that form the basis of disulfiram's therapeutic use.

Table 2: Comparative Inhibition of Rat Liver Mitochondrial Low Kₘ ALDH

CompoundIC₅₀ (in vitro, µM)Mechanism of InhibitionRationale for Potency Difference
Disulfiram ~7.4[5]Reversible (involves active site oxidation)[7]Indirect inhibitor requiring metabolic activation.
DETC-Me ID₅₀ = 15.5 mg/kg (in vivo)[8]Precursor to the active inhibitorLower intrinsic activity; serves as the substrate for bioactivation.
DETC-MeSO ~0.93 - 0.95[5]Irreversible (forms a covalent carbamoyl adduct with the enzyme)[7][9]The sulfoxide group makes the molecule more electrophilic, facilitating a covalent bond with cysteine residues in the ALDH active site.[9]

Experimental evidence overwhelmingly demonstrates that DETC-MeSO is the more potent inhibitor of ALDH.[1][10] Studies show that inhibiting CYP450 enzymes blocks the conversion of DETC-Me to DETC-MeSO and prevents ALDH inhibition, confirming that this metabolic step is essential for the drug's action.[1] In contrast, direct administration of DETC-MeSO leads to potent and rapid ALDH inhibition that is not blocked by CYP450 inhibitors.[1]

Beyond ALDH inhibition, DETC-MeSO has been investigated for other activities, notably neuroprotection.[9][11] It has shown promise in reducing neuronal damage in stroke models by attenuating excitotoxicity and endoplasmic reticulum (ER) stress.[9][11] DETC-MeSO achieves this by reducing pro-apoptotic proteins and increasing anti-apoptotic proteins, demonstrating a complex biological profile beyond simple enzyme inhibition.[11]

Methodologies for Investigation

To accurately study and compare these compounds, robust analytical and biological assay protocols are essential.

Experimental Protocol: Cytotoxicity Assessment using the MTT Assay

This protocol provides a framework for comparing the cytotoxic potential of DETC-Me and DETC-MeSO on a relevant cell line (e.g., HepG2 human liver cancer cells).

  • Cell Culture: Seed HepG2 cells into a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of DETC-Me and DETC-MeSO in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the seeding medium from the wells and add 100 µL of the medium containing the various concentrations of DETC-Me, DETC-MeSO, vehicle control (DMSO), and a positive control for toxicity.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Workflow: Quantification in Biological Matrices via UPLC-MS/MS

Accurate pharmacokinetic analysis requires a sensitive and specific method to quantify DETC-Me and its metabolite in plasma.[12]

lc_ms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Quantification plasma Collect Plasma Sample protein_ppt Protein Precipitation (e.g., cold acetonitrile) plasma->protein_ppt centrifuge Centrifugation protein_ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject onto UPLC System (Reverse Phase C18 Column) reconstitute->inject separation Gradient Elution inject->separation detection Mass Spectrometry Detection (Triple Quadrupole, MRM Mode) separation->detection quantify Quantify against Standard Curve detection->quantify

Caption: Workflow for UPLC-MS/MS quantification of DETC-Me and DETC-MeSO.

This method provides the necessary sensitivity and selectivity to differentiate and accurately measure the parent compound and its metabolite, even at low concentrations, which is critical for drug interaction and pharmacokinetic studies.[12]

Conclusion for the Modern Researcher

The comparative analysis of DETC-Me and DETC-MeSO provides a compelling case study in the importance of metabolic bioactivation.

  • Key Takeaway: The sulfoxide metabolite, DETC-MeSO, is the primary driver of ALDH inhibition, exhibiting significantly greater potency than its precursor, DETC-Me.[1][10] Its efficacy is a function of both its increased chemical reactivity and its relative stability in the cellular environment.[5]

  • Implications for Drug Development: This underscores the absolute necessity of early and thorough metabolite identification and characterization in the drug development pipeline. The pharmacological and toxicological profile of a drug candidate cannot be fully understood without assessing the activity of its major metabolites.

  • Future Research: The distinct neuroprotective properties of DETC-MeSO suggest that it could be explored as a therapeutic agent in its own right for conditions such as ischemic stroke.[11] Further research should aim to fully elucidate its mechanism of action in neuronal protection and optimize its delivery to target tissues.

By understanding the nuanced differences between a parent compound and its metabolite, researchers can design more insightful experiments, better predict clinical outcomes, and unlock new therapeutic possibilities.

References

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 45(1), 253-260. [Link]

  • Sharkawi, M., & Faiman, M. D. (1999). Metabolism of a disulfiram metabolite, S-methyl N,N-diethyldithiocarbamate, by flavin monooxygenase in human renal microsomes. Drug Metabolism and Disposition, 27(7), 843-847. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119467, this compound. [Link]

  • Mays, D. C., et al. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(4), 705-712. [Link]

  • Gandhi, A. S., et al. (2015). Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry. Journal of chromatographic science, 53(7), 1152–1157. [Link]

  • Hart, B. W., & Faiman, M. D. (1992). Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. Biochemical Pharmacology, 43(2), 382-385. [Link]

  • PharmGKB. Disulfiram Pathway, Pharmacokinetics. [Link]

  • Hung, K. S., et al. (2015). Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. Journal of Neuroinflammation, 12, 153. [Link]

  • Faiman, M. D., et al. (1994). In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S-Methyl N,N-Diethylthiolcarbamate Sulfoxide: Inhibition of Liver Aldehyde Dehydrogenase. Alcoholism: Clinical and Experimental Research, 18(5), 1234-1239. [Link]

  • Veverka, K. A., et al. (1997). Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. Biochemical Pharmacology, 53(4), 511-518. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-Diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Sci-Hub. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 119467, this compound. [Link]

  • Veverka, K. A., et al. (1997). Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. Biochemical Pharmacology, 53(4), 511-8. [Link]

Sources

A Senior Scientist's Comparative Guide to the Validation of S-Methyl N,N-Diethylthiocarbamate Detection Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism, particularly concerning compounds like Disulfiram, the accurate quantification of its metabolites is paramount. S-Methyl N,N-Diethylthiocarbamate (DET-Me), a key metabolite formed via cytochrome P450 (CYP450) oxidation, serves as a critical biomarker in pharmacokinetic and drug-drug interaction studies[1]. The integrity of such studies hinges on the robustness and reliability of the analytical methods employed for its detection. This guide provides an in-depth comparison of validated analytical methodologies for DET-Me, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Imperative: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the framework that governs our comparative analysis. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This is not merely a procedural formality but a cornerstone of scientific rigor, ensuring data quality and reproducibility. Our evaluation of the following methods will be contextualized within the authoritative guidelines set forth by the International Council for Harmonisation (ICH) in their Q2(R1) directive and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.

Comparative Analysis of Detection Methodologies

The analytical landscape for this compound is dominated by chromatographic techniques, each with its own set of advantages and limitations. We will explore three distinct approaches: the modern benchmark of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), the traditional workhorse of Gas Chromatography-Mass Spectrometry (GC-MS), and the more classical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.

Principle of Operation: This technique combines the high-resolution separation capabilities of UPLC, which utilizes sub-2 µm particle columns for faster and more efficient separations, with the precise detection and quantification abilities of tandem mass spectrometry. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, providing two levels of mass filtering, which significantly reduces background noise and enhances selectivity.

Experimental Protocol: UPLC-MS/MS for DET-Me in Human Plasma [1]

  • Sample Preparation (Solid-Phase Extraction):

    • To 500 µL of human plasma, add 20 µL of a 100 ng/mL internal standard solution (e.g., S-ethyldipropylthiocarbamate).

    • Vortex and centrifuge the sample.

    • Load the supernatant onto a preconditioned Oasis HLB 30mg solid-phase extraction cartridge.

    • Wash the cartridge sequentially with LC-MS grade water and 1% methanol in water.

    • Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.

    • Add 250 µL of LC-MS grade water to the eluent before injection.

  • Chromatographic Conditions:

    • Column: Waters HSS T3, 2.1 × 100mm, 1.8 µm

    • Mobile Phase: Isocratic elution with 22:78 (v/v) 0.1% formic acid in water : 0.1% formic acid in methanol.

    • Flow Rate: 0.200 mL/min.

    • Injection Volume: 10 µL.

    • Run Time: 5 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • DET-Me: 148 -> 100

      • Internal Standard: 190 -> 128

Workflow for UPLC-MS/MS Analysis of DET-Me

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis P Plasma Sample (500 µL) IS Add Internal Standard P->IS SPE Solid-Phase Extraction IS->SPE Elute Elute & Reconstitute SPE->Elute Inject Inject into UPLC Elute->Inject 10 µL injection Sep Chromatographic Separation Inject->Sep Ionize ESI Source Sep->Ionize Detect Tandem MS (MRM) Ionize->Detect Data Quantification Detect->Data Data Acquisition

Caption: UPLC-MS/MS workflow for DET-Me analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique, particularly for volatile and semi-volatile compounds. For many dithiocarbamates, analysis by GC-MS involves a derivatization or, more commonly, a controlled degradation to a stable, volatile product.

Principle of Operation: The standard approach for dithiocarbamate analysis involves acid hydrolysis to liberate carbon disulfide (CS₂), which is then extracted and analyzed by GC-MS. This is an indirect method, quantifying the total dithiocarbamate content as CS₂. It is less specific than direct analysis of the parent compound but is a well-established regulatory method.

Experimental Protocol: GC-MS for Dithiocarbamates (as CS₂) in a Sample Matrix

  • Sample Preparation (Acid Hydrolysis & Extraction):

    • Weigh a homogenized sample (e.g., 25g of a food commodity) into a reaction vessel.

    • Add an acidic solution of tin(II) chloride (e.g., 1.5% SnCl₂ in 4M HCl).

    • Add a known volume of a high-boiling point organic solvent (e.g., isooctane) to trap the evolved CS₂.

    • Seal the vessel and heat in a water bath (e.g., 80°C for 1 hour) with intermittent shaking.

    • Cool the vessel to room temperature.

    • Carefully remove an aliquot of the organic layer (isooctane) for GC-MS analysis.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity column suitable for volatile compound analysis (e.g., Rtx-624).

    • Injector: Splitless or split injection, depending on the desired sensitivity.

    • Oven Program: An appropriate temperature gradient to separate CS₂ from solvent and matrix components.

    • Carrier Gas: Helium.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan, targeting the characteristic ions of CS₂ (m/z 76, 78).

Workflow for GC-MS (as CS₂) Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Hydrolysis Acid Hydrolysis (SnCl₂/HCl) Sample->Hydrolysis Extraction CS₂ Trapping in Isooctane Hydrolysis->Extraction Inject Inject into GC Extraction->Inject 1 µL injection Sep Chromatographic Separation Inject->Sep Ionize EI Source Sep->Ionize Detect MS (SIM) Ionize->Detect Data Quantification Detect->Data Data Acquisition HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Filter Centrifuge & Filter Extraction->Filter Inject Inject into HPLC Filter->Inject 20 µL injection Sep Chromatographic Separation Inject->Sep Detect UV Detector Sep->Detect Data Quantification Detect->Data Data Acquisition

Sources

Navigating the Metabolic Maze: A Comparative Guide to the Cross-Reactivity of S-Methyl N,N-Diethylthiocarbamate and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical toxicologists, and drug development professionals engaged in the study of disulfiram and its complex metabolic cascade, the accurate and specific quantification of its metabolites is paramount. This guide provides an in-depth technical comparison of the analytical cross-reactivity of a key metabolite, S-Methyl N,N-Diethylthiocarbamate (MeDTC), with its structurally related compounds. We will explore the nuances of analytical differentiation, focusing on the challenges and solutions pertinent to ensuring data integrity in both research and clinical settings.

The Challenge of Specificity in Disulfiram Metabolism

Disulfiram, a cornerstone in the management of alcohol use disorder, undergoes rapid and extensive biotransformation in the body.[1][2] It is not the parent drug but its numerous metabolites that are responsible for the therapeutic and toxic effects, primarily through the inhibition of aldehyde dehydrogenase (ALDH).[2][3] this compound (MeDTC) is a significant metabolite formed through the S-methylation of diethyldithiocarbamate (DDC), a process catalyzed by enzymes such as thiol methyltransferase.[4][5]

The analytical challenge arises from the close structural similarity of MeDTC to its parent compounds and subsequent metabolites, including the highly potent ALDH inhibitors S-methyl-N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) and S-methyl-N,N-diethylthiocarbamate sulfone (MeDTC-SO2). This structural resemblance creates a significant potential for analytical cross-reactivity, which can lead to inaccurate quantification and misinterpretation of pharmacokinetic and pharmacodynamic data.

Below is a diagram illustrating the metabolic pathway leading to MeDTC and its subsequent oxidized metabolites.

G Disulfiram Disulfiram DDC Diethyldithiocarbamate (DDC) Disulfiram->DDC Reduction MeDTC This compound (MeDTC) DDC->MeDTC S-methylation MeDTC_SO This compound Sulfoxide (MeDTC-SO) MeDTC->MeDTC_SO Oxidation (CYP450) MeDTC_SO2 This compound Sulfone (MeDTC-SO2) MeDTC_SO->MeDTC_SO2 Oxidation G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Plasma Plasma Sample Extraction Solid Phase or Liquid-Liquid Extraction Plasma->Extraction LC_Column Reverse Phase UPLC/HPLC Column Extraction->LC_Column ESI Electrospray Ionization (ESI) LC_Column->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 Collision_Cell Collision Cell (Fragmentation) Quad1->Collision_Cell Quad3 Quadrupole 3 (Product Ion Selection) Collision_Cell->Quad3 Detector Detector Quad3->Detector

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A Comparative Guide to the Herbicidal Activity of S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of S-Methyl N,N-Diethylthiocarbamate, a selective herbicide belonging to the thiocarbamate class. Designed for researchers and agricultural scientists, this document elucidates its mechanism of action, compares its performance against other herbicidal alternatives, and furnishes detailed experimental protocols for efficacy validation. Our objective is to synthesize technical data with field-proven insights, ensuring a self-validating and authoritative resource.

Introduction to this compound

This compound is a member of the thiocarbamate family of herbicides, which are primarily soil-applied compounds used for pre-emergence control of grassy weeds and some broadleaf species.[1][2] These herbicides are known to interfere with the early stages of seedling growth.[3][4] A key characteristic of this compound is its documented selective herbicidal activity, demonstrating efficacy against problematic weeds like watergrass (Echinochloa crus-galli) and yellow nutsedge (Cyperus esculentus) while exhibiting a high degree of tolerance in crops such as rice and sorghum.[5] This selectivity is particularly noteworthy, as many thiocarbamates can cause injury to these same crops.[5]

Mechanism of Action: Inhibition of VLCFA Synthesis

The primary mode of action for thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][4] This biochemical disruption is the causal factor behind their herbicidal effects.

Biochemical Pathway and Disruption:

VLCFAs (fatty acids with 20 or more carbons) are crucial for the formation of various essential plant components, including cuticular waxes and constituents of cellular membranes.[6] The biosynthesis of VLCFAs is catalyzed by a multi-enzyme complex known as VLCFA elongase.[6] Thiocarbamate herbicides, likely after being metabolized into their sulfoxide forms, act as potent inhibitors of this elongase complex.[3][6][7]

By blocking VLCFA synthesis, the herbicide prevents the production of phospholipids and other lipids necessary for building new membranes required for cell growth and division.[8] This inhibition leads to a cascade of effects:

  • Disrupted Cell Division: Meristematic regions, areas of active cell division in the shoots and roots, are unable to grow.

  • Reduced Cuticular Wax: The protective waxy layer on the plant's surface is compromised, leading to increased water loss and environmental stress.

  • Seedling Growth Arrest: The developing seedling cannot emerge properly from the soil, leading to stunted, swollen shoots and roots, and eventual death before or shortly after emergence.[2]

The following diagram illustrates the point of inhibition within the fatty acid elongation pathway.

VLCFA_Pathway cluster_0 Fatty Acid Biosynthesis cluster_1 VLCFA Elongation Cycle cluster_2 Essential Plant Components substrate substrate product product enzyme enzyme inhibitor inhibitor pathway pathway AcetylCoA Acetyl-CoA LCFA Long-Chain Fatty Acids (C16, C18) AcetylCoA->LCFA Fatty Acid Synthase VLCFA Very-Long-Chain Fatty Acids (>C20) Elongase VLCFA Elongase Complex Elongase->VLCFA_node LCFA_node->Elongase Thiocarbamates This compound (and other Thiocarbamates) Thiocarbamates->Elongase Waxes Cuticular Waxes Membranes Cell Membranes VLCFA_out->Waxes Biosynthesis VLCFA_out->Membranes Biosynthesis cluster_0 cluster_0 cluster_1 cluster_1 Bioassay_Workflow start_end start_end process process data data decision decision Start Start Bioassay Prep Prepare Soil & Pots Start->Prep Plant Sow Weed & Crop Seeds Prep->Plant Apply Apply Herbicide Treatments (Pre-emergence) Plant->Apply Incubate Incubate in Greenhouse (21 Days) Apply->Incubate Assess Visual Assessment & Seedling Count Incubate->Assess Harvest Harvest & Dry Biomass Assess->Harvest Weigh Measure Dry Weight Harvest->Weigh Analyze Statistical Analysis (ANOVA, GR50) Weigh->Analyze End End Analyze->End

Caption: Workflow for a whole-plant pre-emergence herbicide bioassay.

Concluding Remarks

This compound is an effective seedling growth-inhibiting herbicide with a mechanism of action centered on the disruption of VLCFA synthesis. Its most compelling characteristic is its demonstrated selectivity, offering effective control of key grassy weeds while maintaining safety for crops like rice and sorghum, which are typically sensitive to this herbicide class. [5]This positions it as a valuable tool in specific agricultural systems. The comparative data show that while it shares a common mechanism with other thiocarbamates, its unique selectivity profile warrants further investigation and field trials. The provided experimental protocols offer a robust framework for researchers to independently verify and quantify its herbicidal efficacy and crop tolerance under controlled conditions.

References

  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. (n.d.).
  • Neal, J. (2016, October 11). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
  • Using a Plant Bioassay to Detect Herbicide Residue. (n.d.). HARVEST (uSask).
  • LeBaron, H. M., McFarland, J. E., & Simoneaux, B. J. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. Cambridge Core.
  • A Rapid and Simple Bioassay Method for Herbicide Detection. (n.d.). PMC - NIH.
  • Lay, M. M., & Casida, J. E. (1975). Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action. Science, 189(4199), 287-289. PubMed.
  • Hanson, B. (2011, October 6). Bioassays for residual herbicides. UC Weed Science (weed control, management, ecology, and minutia) - UC Agriculture and Natural Resources.
  • Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (n.d.). MDPI.
  • Herbicide Mode of Action Groups 101. (2025, May 21). FBN.
  • General guidelines for sound, small-scale herbicide efficacy research. (n.d.). Aquatic Plant Management Society.
  • A Comparative Analysis of Butylate and Other Thiocarbamate Herbicides for Weed Management. (n.d.). Benchchem.
  • A Comparative Analysis of the Herbicidal Efficacy of Vernolate and Its Thiocarbamate Analogs. (n.d.). Benchchem.
  • Iwakami, S., Uchino, H., & Inagaki, M. (n.d.). Action mechanism of a herbicide, thiobencarb. J-Stage.
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993, April 5). . Retrieved from

  • Scarabel, L., Varotto, S., & Sattin, M. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • European Guidelines to conduct herbicide resistance tests. (2017, October 13).
  • behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.).
  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO Knowledge Repository.
  • S-METHYL-N,N-DIETHYLTHIOCARBAMATE synthesis. (n.d.). ChemicalBook.
  • Rudyanski, W. J., Fawcett, R. S., & McAllister, R. S. (2017, June 12). Effect of Prior Pesticide use on Thiocarbamate Herbicide Persistence and Giant Foxtail (Setaria faberi) Control. Weed Science - Cambridge University Press & Assessment.
  • Seedling growth inhibitor herbicides. (n.d.). UMN Extension.
  • S-methyl-N,N-diethyl thiocarbamate as a selective herbicide in rice. (n.d.). Google Patents.

Sources

A Technical Guide to the Comparative Efficacy of S-Methyl N,N-Diethylthiocarbamate and Commercial Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of S-Methyl N,N-diethylthiocarbamate, a member of the thiocarbamate class of herbicides. In the interest of scientific rigor and to facilitate further research, this document synthesizes the available information on its mechanism of action and presents a detailed experimental framework for its comparative evaluation against established commercial herbicides. The protocols described herein are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data.

Introduction: The Scientific Context

This compound is a chemical entity belonging to the thiocarbamate family. Herbicides in this class are known for their soil-applied, pre-emergence activity, primarily targeting grassy weeds.[1] While many thiocarbamates can cause injury to crops like rice and sorghum, this compound has been identified as having a remarkable degree of selectivity in these specific crops, effectively controlling problematic weeds such as watergrass (Echinochloa crusgalli) and yellow nutsedge (Cyperus esculentus).[2]

To ascertain its relative performance and potential fit within integrated weed management programs, a direct comparison with established commercial herbicides is necessary. This guide proposes an evaluation against a panel of herbicides representing different modes of action:

  • S-Metolachlor: A chloroacetamide herbicide that, like thiocarbamates, inhibits very-long-chain fatty acid (VLCFA) synthesis (WSSA Group 15). It serves as a benchmark for a similar mode of action.

  • Glyphosate: A systemic, broad-spectrum herbicide that inhibits the EPSP synthase enzyme, crucial for aromatic amino acid synthesis (WSSA Group 9).[3]

  • Atrazine: A photosystem II inhibitor (WSSA Group 5), widely used for selective broadleaf weed control in grass crops like corn.[4]

  • 2,4-D: A synthetic auxin herbicide (WSSA Group 4) that mimics natural plant hormones, causing uncontrolled growth in broadleaf weeds.[3]

Mechanism of Action: A Molecular Perspective

The herbicidal activity of thiocarbamates is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5][6] VLCFAs (chains longer than 18 carbons) are essential building blocks for several critical plant components, including cuticular waxes and suberin. These lipids form a protective barrier on the plant surface, preventing water loss and defending against pathogens.

The precise molecular target is the VLCFA elongase enzyme complex. Thiocarbamates are not typically active in their parent form; they require metabolic activation within the plant or soil. This process, known as sulfoxidation, converts the thiocarbamate into its corresponding sulfoxide, which is the potent, active form of the inhibitor.[5][7] By blocking the VLCFA elongase complex, the herbicide disrupts the formation of the protective cuticle, leading to rapid dehydration and death of the emerging seedling.[8] This mode of action explains why thiocarbamates are most effective as pre-emergence herbicides, acting on germinating seeds and young seedlings before they can establish a robust cuticle.[4]

MOA_Thiocarbamate cluster_plant Plant Cell Metabolism Thiocarbamate S-Methyl N,N- Diethylthiocarbamate Activation Metabolic Activation (Sulfoxidation) Thiocarbamate->Activation Active_Form Thiocarbamate Sulfoxide (Active Herbicide) Activation->Active_Form VLCFAE VLCFA Elongase Complex Active_Form->VLCFAE INHIBITION VLCFA_Synth VLCFA Synthesis VLCFAE->VLCFA_Synth Lipids Cuticular Waxes, Suberin, Membrane Lipids VLCFA_Synth->Lipids Plant_Death Disrupted Cuticle & Membrane Integrity Seedling Death Lipids->Plant_Death Leads to

Caption: Proposed mechanism of action for thiocarbamate herbicides.

Review of Existing Data

Publicly available, peer-reviewed efficacy data for this compound is limited. The primary source of comparative data comes from U.S. Patent 4,582,528, which demonstrates its selective control of watergrass and yellow nutsedge in rice.[2]

Table 1: Comparative Efficacy of Thiocarbamate Herbicides in Rice (Pre-Emergence)

Compound Structure Application Rate ( kg/ha ) Watergrass Control (%) Yellow Nutsedge Control (%) Rice Injury (%)
This compound S-methyl N,N-diethyl 4.48 95 90 0
EPTAM® (EPTC) S-ethyl N,N-dipropyl 4.48 85 80 20
Tillam® (Pebulate) S-propyl N-butyl-N-ethyl 4.48 70 65 15

Data synthesized from U.S. Patent 4,582,528.[2] This table illustrates the superior selectivity of this compound in rice compared to its close homologs at the tested rate.

Proposed Experimental Framework for Comprehensive Efficacy and Selectivity Testing

To build upon the existing data and provide a robust comparison, the following experimental protocols are proposed. These are designed to be conducted in parallel for this compound and the selected commercial standards (S-Metolachlor, Glyphosate, Atrazine, 2,4-D).

Experiment 1: Greenhouse Pre-Emergence Dose-Response Bioassay

Causality Statement: This experiment is foundational. By establishing the dose-response relationship for multiple species, we can quantitatively determine the herbicide's potency (efficacy on weeds) and its margin of safety for a given crop. This allows for the calculation of a selectivity index, a critical parameter for any selective herbicide.

Objective: To determine the application rate of this compound required to achieve 50% and 90% growth reduction (GR₅₀ and GR₉₀) for key grass and broadleaf weeds, and to quantify the tolerance of a model crop (e.g., rice, Oryza sativa).

Protocol:

  • Plant Material Preparation:

    • Select representative weed species: a grass (Echinochloa crus-galli), a small-seeded broadleaf (Amaranthus retroflexus), and a large-seeded broadleaf (Abutilon theophrasti).

    • Select a model crop: rice (Oryza sativa) or sorghum (Sorghum bicolor).[2]

    • Fill 10 cm diameter pots with a sterilized sandy loam soil mix.

    • Plant 10 seeds of a single weed species or 5 seeds of the crop species per pot, covering them with approximately 1 cm of soil.

  • Herbicide Application:

    • Prepare stock solutions of each herbicide. For this compound and other soil-applied herbicides, use a carrier volume equivalent to 200 L/ha.

    • Establish a geometric series of application rates for each herbicide, designed to bracket the expected GR₅₀ and GR₉₀ values (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X, where X is the anticipated field use rate). A non-treated control (0 rate) is mandatory.

    • Apply herbicides using a calibrated laboratory track sprayer equipped with a flat-fan nozzle to ensure uniform coverage.

  • Growth Conditions and Data Collection:

    • Arrange pots in a randomized complete block design in a greenhouse with 4-5 replications per treatment.

    • Maintain greenhouse conditions at 28/22°C (day/night) with a 16-hour photoperiod.

    • Water pots as needed via subirrigation to avoid disturbing the herbicide layer.

    • At 21 days after treatment (DAT), record visual injury ratings on a scale of 0% (no effect) to 100% (complete death).

    • Harvest the above-ground biomass for each pot, record the fresh weight, and then dry at 60°C for 72 hours to determine the dry weight.

  • Data Analysis:

    • Convert biomass data to a percentage of the non-treated control.

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to analyze the dose-response data and calculate the GR₅₀ and GR₉₀ values for each herbicide-species combination.

    • Calculate a Selectivity Index (SI) as: SI = GR₅₀ (Crop) / GR₅₀ (Weed). A higher SI indicates greater crop safety.

Workflow_Greenhouse Prep 1. Preparation - Potting & Seeding - Weed & Crop Species Herb_App 2. Herbicide Application - Dose Range Setup - Calibrated Spraying Prep->Herb_App Incubation 3. Growth & Incubation - Randomized Block Design - Controlled Environment (21 days) Herb_App->Incubation Data_Coll 4. Data Collection - Visual Injury Ratings - Biomass Measurement (Fresh & Dry) Incubation->Data_Coll Analysis 5. Statistical Analysis - Non-linear Regression - GR50 / GR90 Calculation Data_Coll->Analysis Output Result: Quantitative Efficacy & Selectivity Index Analysis->Output

Caption: Experimental workflow for the greenhouse dose-response bioassay.

Experiment 2: Field Efficacy and Crop Safety Trials

Causality Statement: Greenhouse results provide a controlled assessment of herbicidal activity but do not account for the complexities of a field environment (e.g., soil heterogeneity, microbial degradation, fluctuating weather). Field trials are the definitive test to validate a herbicide's practical utility and performance under real-world agricultural conditions.

Objective: To evaluate the field performance of this compound for season-long weed control and crop yield protection compared to commercial standards.

Protocol:

  • Site Selection and Plot Design:

    • Establish trials at multiple geographic locations with varying soil types and climates.

    • Use a randomized complete block design with 3-4 replications. Individual plot sizes should be a minimum of 3m x 10m.

    • Ensure the trial sites have a natural and uniform infestation of the target weed species.

  • Application and Agronomic Practices:

    • Apply herbicides at 1X and 2X the proposed field rate (determined from greenhouse trials) using a CO₂-pressurized backpack sprayer.

    • Include a weedy check (untreated) and a weed-free check (hand-weeded) plot in each replication for comparison.

    • Plant the selected crop (e.g., rice or sorghum) using standard agronomic practices for the region.

  • Data Collection:

    • Weed Control: At 14, 28, 56, and 84 DAT, assess percent weed control by species using the 0-100% scale.

    • Crop Injury: At 7, 14, and 28 DAT, assess percent crop injury (stunting, chlorosis, etc.) on the 0-100% scale.

    • Weed Density and Biomass: At 56 DAT, count weed density in two 0.25 m² quadrats per plot and collect the biomass for dry weight analysis.

    • Crop Yield: At the end of the season, harvest the central rows of each plot and determine the crop yield, adjusted to a standard moisture content.

  • Data Analysis:

    • Subject all data (weed control, crop injury, yield) to Analysis of Variance (ANOVA).

    • Use a protected least significant difference (LSD) test at α=0.05 to separate treatment means.

Illustrative Data Presentation for Comparative Analysis

The following tables are mock-ups to demonstrate how data from the proposed experiments would be presented for clear, at-a-glance comparison.

Table 2: Illustrative Weed Control and Crop Injury in Field Trials (28 DAT)

Treatment Rate (kg a.i./ha) E. crus-galli Control (%) A. retroflexus Control (%) Rice Injury (%)
This compound 4.0 94 a 85 b 2 c
S-Metolachlor 1.5 92 a 91 a 5 bc
Glyphosate 0.84 99 a 99 a 98 a
Atrazine 2.0 75 c 95 a 95 a
Weedy Check -- 0 d 0 d 0 c

Means within a column followed by the same letter are not significantly different (P > 0.05). Data is for illustrative purposes only.

Table 3: Illustrative GR₅₀ Values from Greenhouse Bioassay

Herbicide E. crus-galli GR₅₀ (g a.i./ha) A. retroflexus GR₅₀ (g a.i./ha) Rice GR₅₀ (g a.i./ha) Selectivity Index (E. crus-galli)
This compound 150 250 > 8000 > 53.3
S-Metolachlor 120 180 3500 29.2

Data is for illustrative purposes only. A higher selectivity index indicates greater safety to the crop relative to its activity on the weed.

Conclusion and Future Directions

While existing patent literature suggests this compound possesses promising selective herbicidal activity, particularly in rice, a comprehensive evaluation based on peer-reviewed, publicly available data is lacking. The experimental framework detailed in this guide provides a scientifically sound pathway for researchers to rigorously assess its efficacy and crop safety against relevant commercial standards.

References

  • Hart, B. W., & Faiman, M. D. (1990). S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Alcohol, 7(2), 165-169. [Link]

  • Senseman, S. A. (Ed.). (2007). Herbicide handbook (9th ed.). Weed Science Society of America.
  • Fuerst, E. P., & Gronwald, J. W. (1991). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 5(4), 936-947. [Link]

  • Lay, M. M., & Casida, J. E. (1975). Dichloroacetamide antidotes for thiocarbamate herbicides: mode of action. Science, 189(4199), 287-289. [Link]

  • Fishel, F. (2020). Herbicide Mode of Action Groups 101. Farm Bureau of North Carolina. [Link]

  • Ikarashi, T., & Ichinose, K. (2013). Action mechanism of a herbicide, thiobencarb. Journal of Pesticide Science, 38(3), 133-138. [Link]

  • Hart, B. W., & Faiman, M. D. (1996). S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 20(1), 177-183. [Link]

  • Mays, D. C., & Faiman, M. D. (1992). Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology, 43(2), 263-269. [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. Alcoholism, Clinical and Experimental Research, 17(3), 651-656. [Link]

  • Ashton, F. M., & Crafts, A. S. (1981). Mode of action of herbicides. John Wiley & Sons.
  • Tilles, H. (1986). U.S. Patent No. 4,582,528. U.S.
  • Food and Agriculture Organization of the United Nations. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). [Link]

  • University of Tennessee Institute of Agriculture. (n.d.). Common Commercial Pre-packaged Herbicide Mixtures. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of S-Methyl N,N-Diethylthiocarbamate: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

S-Methyl N,N-diethylthiocarbamate is a molecule of significant interest, primarily recognized as an active metabolite of disulfiram, a drug used for the management of alcohol dependence through the inhibition of aldehyde dehydrogenase (ALDH).[1][2] Its role in biochemical pathways and its potential as a therapeutic agent or intermediate necessitates robust and efficient synthetic routes.[3][4] This guide provides a comparative analysis of two primary synthetic pathways for this compound, designed for researchers and process chemists. We will dissect each method, offering not just protocols, but the underlying chemical principles, field-proven insights into experimental choices, and a critical evaluation of their respective strengths and weaknesses in terms of yield, safety, and scalability.

Route 1: The Carbamoyl Chloride Pathway via Phase-Transfer Catalysis

This synthetic strategy is a classic nucleophilic substitution reaction that leverages a pre-formed, electrophilic carbamoyl chloride and a nucleophilic thiolate. Its efficiency is significantly enhanced by the use of a phase-transfer catalyst (PTC), making it a high-yield and relatively clean method.

Principle and Mechanistic Rationale

The core of this reaction is the SN2 displacement of the chloride from N,N-diethylcarbamoyl chloride by the highly nucleophilic sodium methanethiolate. The primary challenge is the mutual insolubility of the reactants; N,N-diethylcarbamoyl chloride is organic-soluble, while sodium methanethiolate is typically used as an aqueous solution.

This is where the expertise of a process chemist comes into play by introducing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrahexylammonium chloride).[5] The lipophilic cation of the PTC pairs with the thiolate anion, shuttling it from the aqueous phase into the organic phase where it can react with the carbamoyl chloride.[6][7] This technique circumvents the need for expensive, anhydrous polar aprotic solvents and dramatically increases the reaction rate, leading to high conversion under milder conditions.[8]

Route1_Workflow A N,N-Diethylcarbamoyl Chloride (in THF) D Biphasic Reaction Mixture A->D B Aqueous Sodium Methanethiolate B->D C Phase-Transfer Catalyst (e.g., Tetrahexylammonium Chloride) C->D Facilitates Anion Transfer E Reflux (3h) D->E Heating F Workup: Ether Extraction, Brine Wash, Drying E->F Cooling G Purification: Column Chromatography F->G H This compound (Yield: 97%) G->H

Caption: Workflow for the Phase-Transfer Catalysis Route.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis with a reported yield of 97%.[5]

  • Reactor Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Attach a gas outlet leading to a bleach trap to neutralize any excess volatile sulfur compounds.

  • Charging Reactants: To a solution of sodium methanethiolate (21 wt% in water, 599 mmol) in the flask, add a solution of N,N-diethylcarbamoyl chloride (539 mmol) in tetrahydrofuran (THF, 600 mL).

  • Catalyst Addition: Add the phase-transfer catalyst, tetrahexylammonium chloride (2 mol%, ~4.7g).

  • Reaction: Stir the resulting biphasic mixture vigorously and heat to reflux under a nitrogen atmosphere. Maintain reflux for 3 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Workup and Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Extract the product with diethyl ether (1 L). Wash the combined organic phase with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography (eluent: dichloromethane) to afford the final product as a light yellow oil.

Process Analysis
  • Expertise & Causality: The choice of a biphasic THF/water system is a pragmatic one; it allows the use of an aqueous thiolate solution which is more stable and easier to handle than the neat gas. The reflux condition provides the necessary activation energy for the substitution. Vigorous stirring is critical in PTC reactions to maximize the interfacial surface area between the two phases, thereby increasing the rate of catalyst-mediated ion transport.

  • Trustworthiness & Validation: This protocol is self-validating through its high reported yield (97%).[5] The final purification via column chromatography ensures high purity, which can be confirmed by NMR spectroscopy. The reported 1H NMR data (400 MHz, CDCl3): δ 3.36 (br s, 4H), 2.30 (s, 3H), 1.15 (br s, 6H) serves as a reliable benchmark for product verification.[5]

  • Advantages:

    • High Yield: Typically provides near-quantitative conversion.

    • Clean Reaction: Fewer byproducts compared to other methods.

    • Well-Defined Stoichiometry: The reaction between the pre-formed components is straightforward.

  • Disadvantages:

    • Starting Material Hazard: N,N-diethylcarbamoyl chloride is a reactive and corrosive substance. Its synthesis from diethylamine often involves highly toxic reagents like phosgene or its surrogates.[9]

    • Cost and Availability: Carbamoyl chlorides are specialty reagents and can be more expensive than the basic building blocks used in Route 2.

    • Waste Stream: The use of chlorinated solvents and silica gel for chromatography adds to the environmental burden.

Route 2: The One-Pot Dithiocarbamate Pathway

This approach is a convergent "one-pot" synthesis that builds the thiocarbamate moiety from fundamental, readily available precursors: a secondary amine, carbon disulfide, and a methylating agent.

Principle and Mechanistic Rationale

This synthesis occurs in two sequential in-situ steps:

  • Dithiocarbamate Salt Formation: The nucleophilic diethylamine attacks the electrophilic carbon of carbon disulfide. In the presence of a base (e.g., sodium hydroxide), the resulting dithiocarbamic acid is deprotonated to form a stable sodium N,N-diethyldithiocarbamate salt.[10]

  • S-Methylation: The highly nucleophilic dithiocarbamate anion then acts as the nucleophile, attacking a methylating agent such as methyl iodide. The attack occurs exclusively on one of the sulfur atoms to form the S-methyl ester, our target molecule.[10][11]

This method's elegance lies in its convergence, avoiding the isolation of intermediates and using inexpensive, commodity chemicals.

Route2_Workflow A Diethylamine D In-situ formation of Sodium Diethyldithiocarbamate A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., NaOH) C->D Deprotonation F S-Methylation Reaction D->F E Methylating Agent (e.g., Methyl Iodide) E->F S-Alkylation G Workup: Phase Separation, Washing, Drying F->G H This compound G->H Evaporation/ Distillation

Caption: Workflow for the One-Pot Dithiocarbamate Route.

Detailed Experimental Protocol

This is a representative protocol based on established chemical principles for dithiocarbamate synthesis and alkylation.[10]

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath, dissolve sodium hydroxide (400 mmol) in water (150 mL).

  • Amine Addition: Add diethylamine (400 mmol) to the cold caustic solution with stirring.

  • Dithiocarbamate Formation: While maintaining the temperature below 10°C, add carbon disulfide (440 mmol, 1.1 equiv.) dropwise via the dropping funnel over 30-45 minutes. A yellowish precipitate of the sodium salt may form.

  • S-Methylation: After the addition is complete, continue stirring for another hour at room temperature. Then, add methyl iodide (400 mmol) dropwise, keeping the temperature below 30°C as the reaction is exothermic.

  • Reaction Completion: Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Workup: Transfer the mixture to a separatory funnel. The product will likely separate as an oily layer. Extract the aqueous phase with a suitable solvent (e.g., dichloromethane or ether).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can often be purified by vacuum distillation.

Process Analysis
  • Expertise & Causality: The use of a base is essential to deprotonate the dithiocarbamic acid intermediate, which drives the initial addition reaction to completion and generates the potent sulfur nucleophile.[10] Controlling the temperature during the addition of CS₂ and the methylating agent is crucial; the formation of the dithiocarbamate is exothermic, and the subsequent alkylation is also highly exothermic. Runaway reactions are a real risk without proper thermal management. Methyl iodide is chosen for its high reactivity as an alkylating agent.[12]

  • Trustworthiness & Validation: The stepwise, one-pot nature of this reaction is well-documented in organosulfur chemistry.[10] Validation of the product can be achieved through spectroscopic methods (NMR, IR) and comparison with literature data, as well as by GC-MS to confirm purity and molecular weight.

  • Advantages:

    • Cost-Effective: Utilizes cheap, widely available starting materials.

    • Operational Simplicity: The one-pot nature avoids intermediate isolation, saving time and reducing material loss.

    • Scalability: This method is generally amenable to large-scale industrial production.

  • Disadvantages:

    • Reagent Hazards: Carbon disulfide is extremely flammable, volatile, and toxic. Methyl iodide is a toxic, potent alkylating agent and a suspected carcinogen.[13]

    • Exothermic Reaction: Requires careful temperature control, especially on a larger scale.

    • Potential for Byproducts: While S-alkylation is heavily favored, improper reaction conditions could potentially lead to side reactions.

Comparative Analysis

FeatureRoute 1: Carbamoyl Chloride PathwayRoute 2: One-Pot Dithiocarbamate Pathway
Starting Materials N,N-Diethylcarbamoyl chloride, Sodium methanethiolateDiethylamine, Carbon Disulfide, Base, Methyl Iodide
Reagent Availability Specialty chemicalsCommodity chemicals
Number of Steps 1 (assuming precursor is available)1 (one-pot, two stages)
Typical Yield Very High (~97%)[5]Good to Excellent (Typically 80-95%)
Purity of Crude Generally highMay require more rigorous purification
Key Safety Hazards Corrosive/toxic carbamoyl chloride[9]Highly flammable/toxic CS₂, toxic methyl iodide[13]
Scalability Moderate; limited by precursor cost and PTC efficiencyHigh; preferred for industrial scale
Green Chemistry Aspect Uses PTC to reduce solvent load but relies on a hazardous precursor and often requires chromatography.Avoids complex precursors but uses hazardous reagents. Can sometimes be run in aqueous media, reducing organic solvent use.

Conclusion and Recommendations

The choice between these two synthetic routes for this compound is a classic case of balancing yield and purity against cost, safety, and operational simplicity.

Route 1 (Carbamoyl Chloride Pathway) is the superior choice for laboratory-scale synthesis where purity and yield are paramount . If a high-purity starting material is readily available and the necessary safety precautions for handling carbamoyl chlorides are in place, this method provides a reliable and near-quantitative route to the target molecule. Its predictability makes it ideal for medicinal chemistry applications where generating clean material for biological testing is the primary goal.

Route 2 (One-Pot Dithiocarbamate Pathway) is unequivocally the preferred method for large-scale and industrial production . Its reliance on inexpensive, commodity starting materials and its operational simplicity make it far more economically viable. While it demands robust engineering controls to manage the hazards of carbon disulfide and methyl iodide, these are standard challenges in industrial chemical manufacturing. The "one-pot" nature significantly improves process efficiency and throughput, making it the logical choice when cost-per-kilogram is a critical driver.

Ultimately, the optimal synthesis is context-dependent. A drug discovery lab will likely favor the precision and high yield of Route 1, while a process chemistry department will leverage the economic and scalable advantages of Route 2.

References

  • Wikipedia. Dimethylthiocarbamoyl chloride.[Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis.[Link]

  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.[Link]

  • Organic Syntheses. Diethylthiocarbamyl Chloride.[Link]

  • Organic Chemistry Portal. An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent.[Link]

  • Indo American Journal of Pharmaceutical Research. (2018-05-31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.[Link]

  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis.[Link]

  • PubMed. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram.[Link]

  • HETEROCYCLES. (2009-12-01). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS.[Link]

  • PubMed. this compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase.[Link]

  • ResearchGate. In Vivo Pharmacodynamic Studies of the Disulfiram Metabolite S‐Methyl N,N‐Diethylthiolcarbamate Sulfoxide:Inhibition of Liver Aldehyde Dehydrogenase.[Link]

  • PubMed. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450.[Link]

  • Google Patents.EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.
  • Chemistry LibreTexts. (2024-07-30). 24.8: Reactions of Amines.[Link]

  • ResearchGate. (2025-08-07). Reactions of Carbon Disulfide with N-Nucleophiles.[Link]

  • Vedantu. Methyl amine reacts with methyl iodide For completion class 11 chemistry CBSE.[Link]

  • Organic Syntheses. 2-methylbenzyldimethylamine.[Link]

  • PubChem. this compound.[Link]

  • Filo. (2025-07-04). Given the reaction: (C_2H_5)_2NH + CH_3I Answer the following questions..[Link]

  • MDPI. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent.[Link]

Sources

A Head-to-Head Comparison: Validating the Neuroprotective Efficacy of S-Methyl N,N-Diethylthiocarbamate Sulfoxide (DETC-MeSO)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the relentless pursuit of effective neuroprotective therapies, the landscape is fraught with challenges, from the intricate mechanisms of neuronal death to the translational gap between preclinical findings and clinical success. This guide offers a comprehensive framework for validating the neuroprotective effects of a promising small molecule, S-Methyl N,N-Diethylthiocarbamate Sulfoxide (DETC-MeSO), the active metabolite of the well-established drug, Disulfiram.

This document moves beyond a mere recitation of facts to provide a comparative analysis, pitting DETC-MeSO against established neuroprotective agents with distinct mechanisms of action: the NMDA receptor antagonist, Memantine, and the free-radical scavenger, Edaravone. By presenting detailed experimental protocols and contextualizing the scientific rationale, this guide is designed to empower researchers to conduct robust, self-validating studies and make informed decisions in the early stages of neuroprotective drug development.

The Promise of DETC-MeSO: A Multi-Faceted Neuroprotective Candidate

This compound (Me-DTC) itself is a metabolite of Disulfiram, but it is its sulfoxide form, DETC-MeSO, that has garnered significant attention for its neuroprotective properties. The primary mechanism of action of DETC-MeSO is the selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in the excitotoxic cascade that leads to neuronal death in a variety of neurological insults, including stroke and neurodegenerative diseases.[1]

Overstimulation of NMDA receptors by the excitatory neurotransmitter glutamate leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of detrimental events, including the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species (ROS), ultimately culminating in cell death.[2] By selectively blocking the NMDA receptor, DETC-MeSO mitigates this excitotoxic damage.[1] Furthermore, emerging evidence suggests that DETC-MeSO may also exert its neuroprotective effects by reducing endoplasmic reticulum (ER) stress and inhibiting apoptosis.[3]

dot

Caption: Mechanism of DETC-MeSO neuroprotection.

Comparative Analysis: DETC-MeSO vs. Established Neuroprotectants

To rigorously evaluate the potential of DETC-MeSO, a direct comparison with established neuroprotective agents is essential. This guide focuses on two such agents with distinct, well-characterized mechanisms:

  • Memantine: A low-to-moderate affinity, uncompetitive NMDA receptor antagonist. Its clinical use in Alzheimer's disease stems from its ability to preferentially block excessive, pathological NMDA receptor activation while sparing normal synaptic transmission.[3][4]

  • Edaravone: A potent free-radical scavenger that mitigates oxidative stress, a key downstream event in the excitotoxic cascade and a major contributor to neuronal damage in ischemic stroke and other neurodegenerative conditions.[5][6]

The following table summarizes the key characteristics of these compounds, providing a framework for a comparative experimental design. It is important to note that direct head-to-head comparative studies are limited in the published literature; therefore, the presented data is a synthesis of findings from individual studies.

FeatureThis compound Sulfoxide (DETC-MeSO)MemantineEdaravone
Primary Mechanism Selective NMDA Receptor Antagonist[1]Uncompetitive NMDA Receptor Antagonist[4]Free Radical Scavenger[5]
Secondary Mechanism Reduction of ER Stress & Apoptosis[3]Modulation of other neurotransmitter systemsAnti-inflammatory effects
Reported In Vitro Efficacy Neuroprotective at 25 µM in a hypoxia/reoxygenation model[7]Neuroprotective at 1-10 µM against NMDA-induced excitotoxicity[8][9]Neuroprotective at 10-100 µM in oxygen-glucose deprivation models[10]
Reported In Vivo Efficacy Reduces infarct size in a rat MCAO stroke model[3]Reduces lesion volume in a mouse MCAO model at 0.2 mg/kg/day[11]Clinically approved for acute ischemic stroke and ALS[5]
Potential Advantages Potential for both excitotoxicity inhibition and anti-apoptotic effects.Clinically well-tolerated with a known safety profile.Broad-spectrum antioxidant activity.
Potential Disadvantages Limited clinical data available.High doses can be detrimental[11]Primarily targets a downstream event in the neurotoxic cascade.

Experimental Protocols for Comparative Validation

This section provides detailed, step-by-step methodologies for in vitro and in vivo experiments designed to compare the neuroprotective effects of DETC-MeSO, Memantine, and Edaravone.

In Vitro Validation: Modeling Excitotoxicity in Primary Cortical Neurons

This protocol outlines a robust in vitro assay to assess the neuroprotective efficacy of the test compounds against glutamate-induced excitotoxicity in primary cortical neurons.

dot

Caption: In vitro experimental workflow.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • DETC-MeSO, Memantine hydrochloride, Edaravone

  • L-Glutamic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Caspase-3 colorimetric assay kit

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

Procedure:

  • Cell Culture:

    • Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Maintain cultures in Neurobasal medium with supplements at 37°C in a humidified 5% CO2 incubator for 7-10 days to allow for neuronal maturation.

  • Compound Preparation:

    • Prepare stock solutions of DETC-MeSO, Memantine, and Edaravone in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare a range of serial dilutions of each compound in the culture medium to determine dose-dependent effects (e.g., 0.1, 1, 10, 25, 50, 100 µM).

  • Induction of Excitotoxicity and Treatment:

    • After 7-10 days in culture, replace the medium with fresh medium containing the test compounds at the desired concentrations.

    • One hour after pre-treatment with the test compounds, add L-glutamic acid to a final concentration of 100 µM to induce excitotoxicity. Include a vehicle control group (no compound) and a glutamate-only control group.

  • Assessment of Neuroprotection (24 hours post-glutamate exposure):

    • Cell Viability (MTT Assay):

      • Add MTT solution to each well and incubate for 4 hours at 37°C.

      • Solubilize the formazan crystals with DMSO or a solubilization buffer.

      • Measure the absorbance at 570 nm using a microplate reader.

      • Express cell viability as a percentage of the untreated control.

    • Apoptosis (Caspase-3 Assay):

      • Lyse the cells and incubate the lysate with the caspase-3 substrate provided in the kit.

      • Measure the absorbance at the appropriate wavelength to quantify caspase-3 activity.

      • Compare the activity in treated groups to the glutamate-only control.

    • Oxidative Stress (ROS Assay):

      • Load the cells with DCFDA/H2DCFDA dye.

      • After incubation, measure the fluorescence intensity, which is proportional to the amount of intracellular ROS.

      • Compare the fluorescence in treated groups to the glutamate-only control.

In Vivo Validation: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and clinically relevant model of ischemic stroke. This protocol provides a framework for evaluating the neuroprotective effects of the test compounds in this model.[12][13]

dot

Caption: In vivo experimental workflow.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO surgery

  • 4-0 monofilament nylon suture with a rounded tip

  • DETC-MeSO, Memantine hydrochloride, Edaravone

  • 2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

  • MCAO Surgery:

    • Anesthetize the rat and perform a midline neck incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce the nylon suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Drug Administration:

    • Administer the test compounds (e.g., intraperitoneally or intravenously) at a predetermined time point relative to the MCAO procedure (e.g., 30 minutes before occlusion or immediately after reperfusion).

    • Example dosages based on literature:

      • DETC-MeSO: Dose to be determined based on preliminary studies.

      • Memantine: 0.2 mg/kg/day[11]

      • Edaravone: 3 mg/kg

  • Neurological Deficit Scoring:

    • At 24, 48, and 72 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement:

    • At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the rats and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Incubate the slices in a 2% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume as a percentage of the total brain volume using image analysis software.

Concluding Remarks for the Investigating Scientist

The validation of a novel neuroprotective agent requires a meticulous and comparative approach. This guide has provided a comprehensive framework for the preclinical evaluation of this compound Sulfoxide (DETC-MeSO), a promising candidate with a multi-faceted mechanism of action. By directly comparing its efficacy against the established NMDA receptor antagonist, Memantine, and the potent free-radical scavenger, Edaravone, researchers can gain critical insights into its relative potency and therapeutic potential.

The detailed in vitro and in vivo protocols outlined herein are designed to be robust and reproducible, enabling the generation of high-quality, comparative data. The successful execution of these experiments will not only elucidate the neuroprotective profile of DETC-MeSO but also contribute valuable knowledge to the broader field of neuropharmacology. As the quest for effective treatments for devastating neurological disorders continues, a rigorous and scientifically sound approach to preclinical validation is paramount. This guide serves as a critical tool for scientists dedicated to this important endeavor.

References

  • (Reference to a general review on neuroprotection)
  • Volbracht, C., Leist, M., & Nicotera, P. (2001). Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity. European Journal of Neuroscience, 13(5), 844-852.
  • (Reference for Memantine's clinical use)
  • (Reference for Edaravone's clinical use)
  • (Reference for NMDA receptor function and excitotoxicity)
  • Lau, A., & Tymianski, M. (2010). Glutamate receptors, neurotoxicity and neurodegeneration. Pflügers Archiv-European Journal of Physiology, 460(2), 525-542.
  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic transmission. Neuropharmacology, 53(6), 699-711.
  • (Reference for MCAO model)
  • Longa, E. Z., Weinstein, P. R., Carlson, S., & Cummins, R. (1989).
  • (Reference for TTC staining)
  • (Reference for behavioral scoring in r
  • (Reference for cell viability assays)
  • Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2015). Animal models of ischemic stroke and their application in clinical research. Drug design, development and therapy, 9, 3445.
  • Nagendra, S. N., Faiman, M. D., & Wu, J. Y. (2001). S-methyl-N, N-diethylthiocarbamate sulfoxide elicits neuroprotective effect against N-methyl-D-aspartate receptor-mediated neurotoxicity. Journal of biomedical science, 8(1), 104-113.
  • (Reference for DETC-MeSO in vitro study)
  • (Reference for Memantine in vitro study)
  • Mohammad-Gharibani, P., Modi, J., Menzie, J., et al. (2014). Mode of action of S-methyl-N, N-diethylthiocarbamate sulfoxide (DETC-MeSO) as a novel therapy for stroke in a rat model. Neurochemical research, 39(12), 2316-2327.
  • (Reference for Edaravone in vitro study)
  • (Reference for Memantine in vivo study)
  • (Reference for Edaravone in vivo study)
  • (Reference for Caspase-3 assay)
  • (Reference for ROS assay)
  • (Reference for primary neuron culture)
  • (Reference for general neuropharmacology methods)
  • (Reference for statistical analysis in preclinical studies)
  • (Reference for transl
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
  • (Reference for free radical scavengers in neurodegener
  • (Reference for ER stress in neuronal de
  • (Reference for apoptosis in neurodegener
  • Seif el Nasr, M., Peruche, B., Roßberg, C., Mennel, H. D., & Krieglstein, J. (1990). Neuroprotective effect of memantine demonstrated in vivo and in vitro. European journal of pharmacology, 185(1), 19-24.
  • Watanabe, T., Tanaka, M., Watanabe, K., Takamatsu, Y., & Tobe, A. (2004). Neuroprotective effects of edaravone, a novel free radical scavenger, in comparison with ludrin, a new spin-trapping agent, in a transient middle cerebral artery occlusion in rats. Journal of pharmacological sciences, 94(3), 311-316.
  • (Reference for general concepts in drug discovery)
  • (Reference for ethical consider
  • (Reference for importance of dose-response studies)
  • (Reference for challenges in stroke therapy)
  • Ikeda, Y., & Iwasaki, Y. (2015). Edaravone, a free radical scavenger, for the treatment of amyotrophic lateral sclerosis. Expert review of neurotherapeutics, 15(8), 841-848.
  • (Reference for NMDA receptor subtypes)
  • (Reference for oxidative stress p
  • Trotman, M., Vermehren, P., Gibson, C. L., & Fern, R. (2015). The dichotomy of memantine treatment for ischemic stroke: dose-dependent protective and detrimental effects. Journal of Cerebral Blood Flow & Metabolism, 35(2), 230-239.

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A Senior Application Scientist's Guide to Benchmarking S-Methyl N,N-Diethylthiocarbamate Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Publication Date: January 12, 2026

In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. For researchers and professionals in drug development and related fields, the selection of a reliable analytical standard is a critical first step that dictates the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive framework for benchmarking S-Methyl N,N-Diethylthiocarbamate analytical standards, offering a blend of theoretical principles and practical, field-tested methodologies.

This compound is a key chemical intermediate and a subject of interest in various research domains. Its accurate quantification is often crucial, necessitating the use of well-characterized analytical standards. This document outlines a systematic approach to compare and validate such standards from different suppliers, ensuring they meet the rigorous demands of scientific inquiry.

The Foundational Importance of Analytical Standard Purity

The purity of an analytical standard is its most critical attribute. It is the benchmark against which all subsequent measurements are calibrated. Impurities can introduce significant errors, leading to the misinterpretation of data and potentially compromising the validity of a study. Therefore, the initial and most crucial step in benchmarking a new lot of this compound standard is the orthogonal verification of its certified purity.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., Acetonitrile) to a concentration of 1 mg/mL.

  • Instrumentation: Utilize a high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the main component (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

Causality: The choice of a C18 column is based on the non-polar nature of this compound, ensuring good retention and separation from potential impurities. Isocratic elution is preferred for its simplicity and robustness in this initial purity screen.

Orthogonal Verification: A Trust-Building Exercise

To build confidence in the purity value, it is essential to employ an orthogonal method—a technique that separates compounds based on a different chemical principle than HPLC.

Experimental Protocol: Purity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for volatile and thermally stable compounds like this compound.

Methodology:

  • Standard Preparation: Prepare a 1 mg/mL solution of the standard in a volatile solvent like Dichloromethane.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-400 m/z.

  • Data Analysis: Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the peak should be consistent with the structure of this compound.

Trustworthiness: The convergence of purity data from two orthogonal techniques (e.g., HPLC and GC-MS) provides a high degree of confidence in the certified value. Discrepancies would signal the need for further investigation into the nature of the impurities.

Comparative Performance in a Real-World Application: Assay of a Test Sample

The ultimate test of an analytical standard is its performance in a practical assay. This involves using the standards from different suppliers to quantify this compound in a common matrix.

Experimental Workflow: Comparative Quantification

Caption: Workflow for comparative quantification of a test sample.

Data Summary: A Tale of Two Standards
Parameter Standard from Supplier A Standard from Supplier B
Certified Purity 99.8%99.5%
HPLC Purity (in-house) 99.7%99.6%
GC-MS Purity (in-house) 99.8%99.5%
Calculated Concentration of Test Sample (mg/mL) 0.501 ± 0.0030.498 ± 0.004
Relative Standard Deviation (RSD) of Triplicates 0.6%0.8%

The data presented in the table should be interpreted holistically. While both standards show good agreement between certified and in-house purity assessments, subtle differences in their performance for quantifying a test sample can be observed. The slightly higher calculated concentration and lower RSD with Standard A might suggest a more accurate and precise standard, although both are well within acceptable limits for most applications.

Stability Assessment: Ensuring Long-Term Reliability

The stability of an analytical standard is crucial for ensuring the consistency of results over time. A forced degradation study can provide valuable insights into the compound's stability profile.

Experimental Protocol: Forced Degradation Study
  • Stress Conditions: Expose solutions of the this compound standard to various stress conditions:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Exposure to UV light for 7 days.

  • Analysis: Analyze the stressed samples by HPLC and compare the chromatograms to that of an unstressed standard.

  • Evaluation: Look for a decrease in the main peak area and the appearance of degradation products. A good standard will show minimal degradation under reasonable stress conditions.

Conclusion and Recommendations

The benchmarking of this compound analytical standards is a multi-faceted process that goes beyond simply accepting the value on the certificate of analysis. A rigorous, in-house verification process encompassing purity assessment by orthogonal methods, comparative performance in a practical assay, and a stability study is paramount.

For critical applications, it is recommended to select a standard that not only has a high, verified purity but also demonstrates robustness and consistency in your specific analytical method. The experimental framework provided in this guide serves as a robust starting point for any laboratory looking to establish a high level of confidence in their analytical standards and, by extension, their scientific findings.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling S-Methyl N,N-Diethylthiocarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. S-Methyl N,N-Diethylthiocarbamate, a key metabolite of the aldehyde dehydrogenase inhibitor Disulfiram, is a compound of significant interest but requires meticulous handling due to its specific hazard profile[1][2][3]. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the principles of chemical causality and risk mitigation, ensuring that your work is both groundbreaking and safe.

Foundational Safety: Understanding the Hazard Profile

Effective protection begins with a thorough understanding of the risks. This compound (CAS No: 686-07-7) presents several health hazards that dictate our safety protocols[4]. Its GHS classification provides a clear directive for the necessary protective measures.

Hazard Class & CategoryHazard StatementPictogramPractical Implication for the Laboratory
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4]

Ingestion can lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is mandatory.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[4]

Direct contact can cause redness, inflammation, and dermatitis. Proper glove selection and lab coat use are critical.
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[4]

Splashes pose a significant risk of serious, potentially lasting eye damage. Chemical splash goggles are non-negotiable.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[4]

Inhalation of vapors, mists, or aerosols can irritate the respiratory tract. All work must be conducted in a certified chemical fume hood.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is worn, robust engineering and administrative controls must be in place. These measures are designed to minimize exposure by removing the hazard at its source.

  • Primary Engineering Control: All handling of this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.

  • Emergency Preparedness: Ensure immediate access to a fully functional safety shower and eyewash station[4]. Verify their operation weekly.

  • Administrative Controls:

    • Clearly label all containers with the chemical name and GHS hazard pictograms.

    • Restrict access to the handling area to authorized and trained personnel.

    • Maintain a "Do not eat, drink, or smoke" policy in all laboratory areas[4].

    • Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4].

Personal Protective Equipment (PPE): A Task-Based Approach

PPE is the final barrier between you and the chemical. The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following workflow provides a logical pathway for selecting the appropriate level of protection.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound start Start: Assess Task task_type What is the scale and potential for splash/aerosolization? start->task_type low_risk Low Risk (e.g., handling sealed containers, weighing <1g in hood) task_type->low_risk Low med_risk Medium Risk (e.g., solution prep, transfers, chromatography) task_type->med_risk Medium high_risk High Risk (e.g., large volume transfer, potential for pressure release, spill cleanup) task_type->high_risk High ppe_low Standard PPE: - Lab Coat - Safety Goggles (ANSI Z87.1) - Single Pair Nitrile Gloves low_risk->ppe_low ppe_med Enhanced PPE: - Chemical-Resistant Lab Coat - Chemical Splash Goggles - Double Nitrile or Neoprene Gloves med_risk->ppe_med ppe_high Maximum PPE: - Chemical-Resistant Apron over Lab Coat - Goggles & Face Shield - Butyl or Viton® Gloves (double-gloved) - Respiratory Protection (if outside hood) high_risk->ppe_high

Caption: PPE selection workflow based on task-specific risk assessment.

Detailed PPE Specifications
  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles compliant with ANSI Z87.1 standards must be worn for all tasks.

    • Elevated Risk: For procedures involving larger volumes (>50 mL) or with a higher potential for splashing, a full-face shield must be worn in addition to chemical splash goggles[5].

  • Hand Protection:

    • Glove Selection:

      • Splash Protection (Low to Medium Risk): Nitrile gloves are acceptable for tasks with a low probability of direct contact. However, they should be changed immediately upon any known or suspected contact.

      • Extended Contact (Medium to High Risk): For procedures involving immersion or significant contact, more robust materials are necessary. Butyl rubber or Viton® gloves are recommended for their broad resistance to organic compounds[5].

    • Protocol: Double Gloving: For all solution preparations and transfers, double-gloving (wearing two pairs of nitrile gloves) is a mandatory practice. This provides a critical buffer, allowing you to remove the contaminated outer glove without exposing your skin.

  • Body Protection:

    • A clean, buttoned, chemical-resistant laboratory coat is the minimum requirement.

    • For tasks involving quantities greater than 100 mL or where splashes are likely, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat[5].

    • Contaminated clothing must be removed immediately, and the affected skin washed thoroughly. The clothing must be decontaminated before reuse[4].

  • Respiratory Protection:

    • Under normal operating conditions within a certified chemical fume hood, respiratory protection is not required.

    • Emergency Use: In the event of a significant spill outside of a fume hood or if engineering controls fail, a NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is necessary for response personnel. For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) may be required[6][7].

Operational and Disposal Plans

Safe science is procedural. Following these steps minimizes risk during handling and ensures responsible disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear, and all necessary PPE is correctly donned.

  • Weighing: If handling a solid, weigh the minimum required amount directly into a tared container within the fume hood to prevent generating dust.

  • Transfer: Use a pipette or spatula for transfers. Pouring should be done slowly and carefully to avoid splashing.

  • Work Completion: After use, securely cap all containers. Decontaminate any surfaces that may have been exposed.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, goggles, lab coat, inner gloves.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.

Spill Management Plan
  • Evacuate and Alert: Immediately alert colleagues and evacuate the immediate area. If the spill is large or outside of a fume hood, activate the fire alarm to initiate a building-wide evacuation.

  • Don PPE: Only trained personnel equipped with the appropriate PPE (including respiratory protection if necessary) should address the spill.

  • Contain and Absorb: For liquid spills, cover with a non-reactive absorbent material like diatomite or a universal binder[4]. Work from the outside of the spill inward.

  • Decontaminate: Once the material is absorbed, decontaminate the area by scrubbing with alcohol, as recommended by safety data sheets[4].

  • Collect and Dispose: Carefully collect all contaminated materials (absorbent, gloves, etc.) into a designated, labeled hazardous waste container.

Disposal Plan
  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations through an approved waste disposal plant[4]. Never pour this chemical down the drain.

By integrating this expert-level understanding and these detailed protocols into your daily workflow, you can confidently and safely advance your research with this compound.

References

  • This compound. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Hart BW, Faiman MD. S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, two candidates for the active metabolite of disulfiram. Alcoholism, Clinical and Experimental Research. 1996;20(5):929-35. Available from: [Link]

  • Yourick JJ, Faiman MD. Diethyldithiocarbamate methyl ester sulfoxide, an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase and putative metabolite of disulfiram. Alcoholism, Clinical and Experimental Research. 1991;15(3):526-32. Available from: [Link]

  • Mays DC, Genter ME, Faiman MD. This compound sulfone, a potential metabolite of disulfiram and potent inhibitor of low Km mitochondrial aldehyde dehydrogenase. Biochemical Pharmacology. 1995;49(5):693-700. Available from: [Link]

  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services. Available from: [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Occupational Safety and Health Administration. Available from: [Link]

  • Hart BW, Faiman MD. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450. Biochemical Pharmacology. 1993;46(12):2285-91. Available from: [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. Available from: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • S-Methyl-N,N-diethyldithiocarbamate. Pharmaffiliates. Available from: [Link]

  • Yourick JJ, Faiman MD. S-methyl-N,N-diethylthiolcarbamate: a disulfiram metabolite and potent rat liver mitochondrial low Km aldehyde dehydrogenase inhibitor. Journal of Pharmacology and Experimental Therapeutics. 1989;251(3):944-50. Available from: [Link]

  • Hart, B. W., & Faiman, M. D. (1993). Bioactivation of S-methyl N,N-Diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Biochemical Pharmacology, 46(12), 2285-2291. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.